3-Acetamidopyridine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYIBLHBCPSTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207371 | |
| Record name | Acetamide, N-3-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5867-45-8 | |
| Record name | Acetamide, N-3-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005867458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetamidopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-3-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5867-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(Pyridin-3-yl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862W2J86S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Pyridyl)acetamide: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and relevant biological context of N-(3-Pyridyl)acetamide. The information is intended to support research and development activities involving this compound and its derivatives.
Chemical Properties
N-(3-Pyridyl)acetamide is a pyridyl derivative of acetamide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(pyridin-3-yl)acetamide | [1] |
| CAS Number | 5867-45-8 | [2][3] |
| Molecular Formula | C₇H₈N₂O | [2][3][4] |
| Molecular Weight | 136.15 g/mol | [2][4] |
| Physical Form | White to almost white powder or crystals | [1] |
| Melting Point | 122-124°C (for the related isomer 2-(Pyridin-3-yl)acetamide) | [5] |
| Boiling Point | Data not readily available | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Structure and Elucidation
The structural confirmation of N-(3-Pyridyl)acetamide is primarily achieved through spectroscopic methods. Below is a summary of the expected data from key analytical techniques.
| Technique | Expected Features |
| ¹H NMR | - Pyridine Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm).- Amide Proton (N-H): A broad singlet that can appear over a wide chemical shift range, dependent on solvent and concentration.- Methyl Protons (CH₃): A singlet around 2.0-2.2 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168-172 ppm.[6][7]- Pyridine Carbons: Multiple signals in the aromatic region (~120-150 ppm).- Methyl Carbon (CH₃): A signal in the upfield region, around 24 ppm.[6][7] |
| IR Spectroscopy | - N-H Stretch: A peak in the range of 3200-3400 cm⁻¹.- C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.- N-H Bend (Amide II): A peak around 1550-1640 cm⁻¹.- C-H Aromatic Stretch: Signals above 3000 cm⁻¹.[8] |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): An ion at m/z = 136, corresponding to the molecular weight of the compound.[8]- Fragmentation: Characteristic fragmentation patterns may include the loss of the acetyl group or cleavage of the amide bond. |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and characterization of N-(3-Pyridyl)acetamide.
A common method for the synthesis of N-(3-Pyridyl)acetamide is the acylation of 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine), if using acetyl chloride
-
Standard laboratory glassware and magnetic stirrer
Procedure (using Acetic Anhydride):
-
Dissolve 3-aminopyridine in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a molar equivalent of acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for a designated period (e.g., 2-4 hours) while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(3-Pyridyl)acetamide as a solid.
Below is a graphical representation of the synthesis workflow.
The synthesized product should be characterized to confirm its identity and purity.
-
Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value.
-
NMR Spectroscopy:
-
Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.[9]
-
Analyze the spectra to confirm the presence of all expected proton and carbon signals and their respective chemical shifts and multiplicities.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the product (e.g., as a KBr pellet or a thin film).
-
Obtain the IR spectrum and identify the characteristic absorption bands for the amide functional group.
-
-
Mass Spectrometry (MS):
-
Analyze a sample of the product by a suitable mass spectrometry technique (e.g., GC-MS, ESI-MS).
-
Confirm the molecular weight from the molecular ion peak.[9]
-
Biological Context and Signaling Pathways
Derivatives of pyridinyl acetamide have garnered significant interest in drug development, particularly as inhibitors of specific signaling pathways implicated in cancer.
Several pyridinyl acetamide derivatives have been identified as inhibitors of the Wnt signaling pathway.[10][11][12][13] The Wnt pathway is crucial for cellular processes, and its aberrant activation is a hallmark of various cancers.[12][13] These inhibitors often target Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion and activity of Wnt ligands.[12][13] By inhibiting PORCN, these compounds can block the entire Wnt signaling cascade.
The diagram below illustrates a simplified canonical Wnt signaling pathway and the point of intervention for a PORCN inhibitor.
N-(pyridin-3-yl)acetamide derivatives have also been analyzed for their interaction with PIM-1 kinase.[14] PIM kinases are serine/threonine kinases that play a role in cell survival and proliferation, making them attractive targets in oncology.[14] Structure-activity relationship (SAR) studies of these derivatives help in designing more potent and selective PIM-1 inhibitors.[14]
This guide provides foundational technical information on N-(3-Pyridyl)acetamide for professionals in the fields of chemical research and drug development. Further investigation into its biological activities and the development of its derivatives may lead to novel therapeutic agents.
References
- 1. N-(Pyridin-3-yl)acetamide | 5867-45-8 [sigmaaldrich.com]
- 2. 001chemical.com [001chemical.com]
- 3. 5867-45-8|N-(Pyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]
- 4. aceschem.com [aceschem.com]
- 5. 2-(Pyridin-3-yl)acetamide|lookchem [lookchem.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]
- 7. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]
- 8. Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1 [smolecule.com]
- 9. rsc.org [rsc.org]
- 10. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Acetamidopyridine (CAS: 5867-45-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamidopyridine, with the CAS number 5867-45-8, is a pyridine derivative characterized by an acetamide group at the third position of the pyridine ring.[1] Its chemical formula is C7H8N2O, and it has a molecular weight of 136.15 g/mol .[2][3][4] This compound typically appears as a white to off-white crystalline powder.[1][5] this compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] The pyridine scaffold is a prevalent structural unit in numerous therapeutic agents, highlighting the importance of its derivatives in drug design and discovery.[6][7][8]
Physicochemical and Spectroscopic Characterization
The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental settings.
Physicochemical Properties
The physical and chemical data for this compound are compiled in the following table, offering a comprehensive overview of its characteristics.
| Property | Value | Source(s) |
| CAS Number | 5867-45-8 | [1][2][3] |
| Molecular Formula | C7H8N2O | [1][2][3] |
| Molecular Weight | 136.15 g/mol | [2][3] |
| Appearance | White to off-white powder to crystal | [1][5] |
| Melting Point | 131 - 137 °C | [2][5][9][10] |
| Boiling Point | 326.5 - 327 °C | [1][2][10] |
| Density | ~1.178 g/cm³ (estimate) | [1][2] |
| pKa | 4.36 - 4.37 | [2][10] |
| Water Solubility | 3.88 x 10⁴ mg/L (sparingly soluble) | [1][10] |
| Solubility | Soluble in Methanol | [1][2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. Key data from infrared spectroscopy and predicted mass spectrometry are presented below.
| Spectroscopy Type | Data | Source(s) |
| Infrared (IR) | KBr pellet, cm⁻¹: 3244m [ν(NH)], 1687vs [ν(C=O)], 1554vs [amide II] | [9] |
| Predicted Mass Spectrometry | Adduct | m/z |
| [M+H]⁺ | 137.07094 | |
| [M+Na]⁺ | 159.05288 | |
| [M-H]⁻ | 135.05638 |
Data sourced from PubChemLite, predicted using CCSbase.[11]
Experimental Protocols
Synthesis of this compound
A common and established method for the synthesis of this compound involves the acetylation of 3-aminopyridine.[9]
Materials:
-
3-Aminopyridine (1.882 g, 20.0 mmol)
-
Pyridine (10 mL)
-
Acetic anhydride (10 mL)
-
Water (10 mL)
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve 3-aminopyridine in a mixture of pyridine and acetic anhydride.
-
Maintain the resulting solution at room temperature for 24 hours.
-
Add water to the solution and evaporate to dryness in vacuo.
-
Wash the resulting precipitate thoroughly with diethyl ether.
-
Recrystallize the crude product from methanol to yield pure this compound.[9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Acetamidopyridine | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5867-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. parchem.com [parchem.com]
- 11. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]
Spectroscopic analysis of 3-Acetamidopyridine (NMR, IR, Mass Spec)
Introduction
3-Acetamidopyridine, a derivative of pyridine, serves as a significant structural motif in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its molecular structure and chemical properties. A thorough characterization of this compound is paramount for quality control, reaction monitoring, and understanding its interactions in biological systems. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the analysis of this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation.
Chemical Structure and Analysis Overview
The first step in any spectroscopic analysis is to understand the molecule's structure. The key features of this compound (C₇H₈N₂O) include a pyridine ring, an amide functional group, and a methyl group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural elucidation.
Caption: Molecular structure of this compound and the corresponding spectroscopic analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | d | 1H | H-2 (Pyridine) |
| ~8.35 | d | 1H | H-6 (Pyridine) |
| ~8.20 | ddd | 1H | H-4 (Pyridine) |
| ~7.35 | dd | 1H | H-5 (Pyridine) |
| ~7.90 | s (broad) | 1H | N-H (Amide) |
| ~2.15 | s | 3H | CH₃ (Acetyl) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. "d" denotes doublet, "dd" denotes doublet of doublets, "ddd" denotes doublet of doublet of doublets, "s" denotes singlet.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number and types of carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (Amide) |
| ~145.0 | C-6 (Pyridine) |
| ~141.5 | C-2 (Pyridine) |
| ~136.0 | C-3 (Pyridine) |
| ~127.0 | C-4 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~24.5 | CH₃ (Acetyl) |
Note: Chemical shifts are approximate and depend on the solvent.
Experimental Protocol for NMR
-
Sample Preparation : Weigh approximately 10-20 mg of this compound solid sample. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[1][2]
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Volume Adjustment : Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR probe.[1]
-
Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking and Shimming : The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[1]
-
Acquisition : Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3][4][5]
-
Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3250 | Medium | N-H stretch (Amide) |
| 3100 - 3000 | Weak | C-H stretch (Aromatic) |
| 1680 - 1660 | Strong | C=O stretch (Amide I band) |
| 1600 - 1450 | Medium | C=C and C=N stretches (Pyridine ring)[6][7] |
| 1550 - 1510 | Medium | N-H bend (Amide II band) |
| 1370 | Medium | C-H bend (Methyl) |
Experimental Protocol for FTIR (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[8]
-
Mixing : Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar and mix thoroughly with the sample.[8] KBr is used as it is transparent in the IR region.
-
Pellet Formation : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[8]
-
Background Scan : Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[9][10]
-
Sample Scan : Place the KBr pellet into the sample holder and acquire the IR spectrum. The typical scan range is 4000-400 cm⁻¹.[11]
-
Data Analysis : Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Possible Assignment |
| 136 | [M]⁺˙: Molecular ion |
| 94 | [M - C₂H₂O]⁺˙: Loss of ketene from the molecular ion |
| 93 | [M - CH₃CO]⁺: Loss of the acetyl radical |
| 78 | [C₅H₄N]⁺: Pyridyl cation |
| 43 | [CH₃CO]⁺: Acetyl cation (acylium ion) |
Note: Fragmentation depends on the ionization method used. The molecular weight of this compound (C₇H₈N₂O) is 136.15 g/mol .
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile/water.[12] High concentrations can cause signal suppression and contaminate the instrument.[12]
-
Instrument Calibration : Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.
-
Sample Introduction : The sample solution is introduced into the ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization : In the ESI source, a high voltage is applied to a capillary containing the sample solution. This creates a fine spray of charged droplets. The solvent evaporates from these droplets, eventually leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.[13]
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation : Analyze the spectrum to identify the molecular ion peak to confirm the molecular weight. Study the fragmentation pattern to gain further structural insights.
Integrated Spectroscopic Workflow
The combination of these techniques provides a comprehensive and unambiguous characterization of this compound. The logical flow from one technique to another allows for cross-validation of the structural features.
Caption: An integrated workflow for the spectroscopic analysis and structural elucidation of this compound.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Solubility of 3-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Acetamidopyridine in common organic solvents. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.
Introduction to this compound
This compound is a derivative of pyridine with an acetamido group at the 3-position. It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes such as recrystallization, and for the formulation of drug products where it might be a starting material or an impurity.
Qualitative Solubility Profile
Qualitative data on the solubility of this compound has been reported in several chemical catalogs and publications. This information provides a general understanding of its solubility characteristics. The compound is generally described as a white to off-white crystalline powder.[1]
| Solvent Class | Specific Solvent | Reported Solubility |
| Alcohols | Methanol | Soluble[1] |
| Ethanol | Soluble[1] | |
| Halogenated | Chloroform | Soluble (based on use as a solvent in a reaction)[2] |
| Dichloromethane | Soluble (based on use as a solvent in a reaction)[2] | |
| Aqueous | Water | Sparingly soluble[1] |
Quantitative Solubility Determination
Experimental Protocols
The following are detailed methodologies for the experimental determination of this compound solubility.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known mass or volume of solvent and is considered a highly accurate technique.[3][4]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
-
Pipettes and other standard laboratory glassware
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.[5]
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.[5]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the vial to stand in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe and immediately filter it through a syringe filter into a pre-weighed, dry container.[5]
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or under vacuum).
-
Once the solvent is fully removed, cool the container in a desiccator and weigh it again. The process should be repeated until a constant weight is achieved.[4][5]
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (mass of residue / volume of filtrate) * 100
-
UV-Vis Spectroscopic Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining the solubility of compounds with low solubility.[6][7][8]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature using its absorbance characteristics.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (or glass, depending on the wavelength range and solvent)
-
All materials listed for the Gravimetric Method
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration is the solubility.
-
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the acetylation of 3-Aminopyridine.[2]
Reaction: Acetylation of 3-Aminopyridine using acetic anhydride, often with pyridine as a solvent and catalyst.
Procedure Outline:
-
Dissolve 3-Aminopyridine in a mixture of pyridine and acetic anhydride.
-
Allow the solution to stand at room temperature for approximately 24 hours.
-
Add water to the reaction mixture.
-
Evaporate the solvents in vacuo to obtain the crude product.
-
Wash the resulting precipitate with diethyl ether.
-
Recrystallize the product from a suitable solvent, such as methanol, to yield pure this compound.[2]
Health and Safety Information
-
Exposure Routes: Inhalation, ingestion, and skin/eye contact.
-
Potential Health Effects: Pyridine and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[9] Systemic effects from significant exposure may include headache, dizziness, and potential damage to the liver and kidneys.[9][10]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Always consult the material safety data sheet (MSDS) for this compound before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. gov.uk [gov.uk]
- 10. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 11. media.laballey.com [media.laballey.com]
- 12. pentachemicals.eu [pentachemicals.eu]
Physical properties of 3-Acetamidopyridine melting point and boiling point
An In-depth Technical Guide to the Physical Properties of 3-Acetamidopyridine: Melting and Boiling Points
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the melting and boiling points of this compound (N-(pyridin-3-yl)acetamide), a key intermediate in pharmaceutical synthesis.[1] Understanding these fundamental physical properties is critical for researchers, scientists, and drug development professionals involved in its synthesis, purification, formulation, and quality control. This document moves beyond a simple data sheet to explore the underlying molecular principles that govern these characteristics and details the rigorous experimental protocols for their accurate determination.
Executive Summary: Core Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its physical state is a direct consequence of the strong intermolecular forces governing its molecular interactions. The melting and boiling points are critical parameters that define the temperature ranges for its solid and liquid states under atmospheric pressure. A summary of reported values is presented below. The slight variations observed in the literature can be attributed to differences in the purity of the samples analyzed and the specific experimental conditions employed.[2]
Table 1: Reported Melting and Boiling Points of this compound
| Physical Property | Reported Value (°C) | Source |
| Melting Point | 131 | ChemicalBook[3], Guidechem[1] |
| Melting Point | 133 | Parchem[4], Stenutz[5] |
| Melting Point | 133-134 | The Royal Society of Chemistry[6] |
| Melting Point | 136 | Tokyo Chemical Industry[7] |
| Melting Point | 133.0 to 137.0 | Tokyo Chemical Industry (Specification Range)[7] |
| Boiling Point | 326.5 | Parchem[4] |
| Boiling Point | 327 | Stenutz[5], ChemicalBook[3], Tokyo Chemical Industry[7] |
The Molecular Basis for this compound's Thermal Properties
The relatively high melting and boiling points of this compound are a direct result of its molecular structure and the potent intermolecular forces that arise from it. To transition from a solid to a liquid (melting) or a liquid to a gas (boiling), sufficient thermal energy must be supplied to overcome these attractive forces.[8]
Key Intermolecular Forces
The primary forces at play between molecules of this compound are:
-
Hydrogen Bonding: This is the most significant contributor. The acetamido group (-NH-C=O) provides a hydrogen bond donor (the N-H proton) and two acceptor sites (the carbonyl oxygen and the amide nitrogen). Furthermore, the nitrogen atom within the pyridine ring acts as an additional strong hydrogen bond acceptor. This extensive network of hydrogen bonds creates a strong, cohesive force holding the molecules together in the crystal lattice, requiring substantial energy to disrupt.[9][10]
-
Dipole-Dipole Interactions: The molecule possesses a significant permanent dipole moment due to the high electronegativity of the oxygen and nitrogen atoms. These polar regions create electrostatic attractions between adjacent molecules, further stabilizing the solid and liquid phases.[8][10]
-
Van der Waals Forces (London Dispersion): These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area.[11][12] While weaker than hydrogen bonding or dipole-dipole forces, they contribute to the overall intermolecular attraction.
The Role of Molecular Structure and Purity
-
Crystalline Structure: In its solid state, this compound arranges into an ordered crystal lattice that maximizes the favorable intermolecular interactions. The energy required to break down this stable, packed structure defines the melting point.
-
Impact of Impurities: The presence of impurities disrupts the regularity of the crystal lattice.[2] This disruption weakens the overall intermolecular forces, resulting in a depression of the melting point and a broadening of the melting range (the temperature difference between the start of melting and complete liquefaction).[2][13] Consequently, a sharp melting point over a narrow range (typically 0.5-1.0°C) is a reliable indicator of high purity.[2]
Experimental Protocols for Accurate Determination
The following sections detail standardized, field-proven methodologies for the precise measurement of melting and boiling points. Adherence to these protocols ensures data that is both accurate and reproducible.
Protocol for Melting Point Determination
This protocol utilizes the capillary method with a calibrated digital melting point apparatus (e.g., a Mel-Temp). This technique is the industry standard for its accuracy and requirement for only a small amount of sample.
Step-by-Step Methodology:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of the this compound crystals using a mortar and pestle to ensure uniform heat transfer.[2]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed bottom of the tube gently on a hard surface to pack the solid down.[11] Repeat until a densely packed column of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Approximate Determination: Heat the apparatus rapidly to get a quick, approximate melting point. This saves time and establishes the temperature range of interest.[2]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[2] Begin heating again, but at a slow, controlled rate of 1-2°C per minute as the melting point is approached. A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
Data Recording: Record two temperatures:
-
Reporting: The result is reported as the melting point range (T1 - T2). For a pure sample, this range should be narrow.
Diagram 1: Experimental Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Protocol for Boiling Point Determination
For small sample quantities, the Thiele tube method provides a reliable means of determining the boiling point at atmospheric pressure. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]
Step-by-Step Methodology:
-
Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.[15]
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.[15]
-
Heating: Clamp the assembly in a Thiele tube filled with a high-boiling inert liquid (e.g., mineral oil) so that the heat-transfer fluid is above the level of the sample.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner.[15] As the sample heats up, trapped air will expand and exit the capillary tube as a slow stream of bubbles.
-
Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip.[15] This indicates that the liquid has reached its boiling point and its vapor is escaping.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.[15] The temperature at this precise moment is the boiling point of the liquid.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[12][14]
Diagram 2: Logic Flow for Boiling Point Measurement
Caption: Logic Flow for Thiele Tube Boiling Point Measurement.
Conclusion
The melting point (around 131-137°C) and boiling point (approximately 327°C) of this compound are defining physical constants that are dictated by its molecular structure. The prominent capacity for hydrogen bonding, supplemented by dipole-dipole interactions, necessitates a significant input of thermal energy to induce phase transitions. Accurate determination of these properties, particularly the melting point range, serves as a crucial, accessible method for assessing the purity of a sample. The standardized protocols provided herein offer a robust framework for obtaining reliable and reproducible data, which is essential for the successful application of this compound in research and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. almaaqal.edu.iq [almaaqal.edu.iq]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. This compound [stenutz.eu]
- 6. rsc.org [rsc.org]
- 7. This compound | 5867-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. quora.com [quora.com]
- 13. alnoor.edu.iq [alnoor.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Crystal Structure and Polymorphism Studies of Pharmaceutical Compounds: A Case Study Approach
Disclaimer: Despite a comprehensive search of scientific literature and crystallographic databases, no specific studies on the crystal structure or polymorphism of 3-Acetamidopyridine were found. Therefore, this guide provides a detailed overview of the methodologies, data presentation, and workflows typically employed in such studies, using a hypothetical framework that can be applied to new compounds of interest like this compound.
Introduction to Crystal Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties. In the pharmaceutical industry, understanding and controlling polymorphism is critical as it can significantly impact a drug's bioavailability, manufacturability, and stability, thereby affecting its safety and efficacy.
This technical guide outlines the common experimental workflow and analytical techniques used to identify, characterize, and control polymorphism of active pharmaceutical ingredients (APIs).
Experimental Workflow for Polymorphism Studies
A systematic approach is essential for a thorough investigation of the polymorphic landscape of a new pharmaceutical compound. The following workflow represents a typical strategy.
Caption: A typical experimental workflow for the study of polymorphism.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments involved in polymorphism studies.
Crystallization for Polymorph Screening
Objective: To produce different crystalline forms of the compound.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water) are selected.
-
Solution Preparation: Saturated or near-saturated solutions of this compound are prepared at an elevated temperature.
-
Crystallization Conditions:
-
Slow Evaporation: Solutions are left undisturbed in vials covered with perforated parafilm at ambient temperature to allow for slow solvent evaporation.
-
Slow Cooling: Hot, saturated solutions are allowed to cool slowly to room temperature, and then further to lower temperatures (e.g., 4 °C).
-
Anti-Solvent Addition: A poor solvent (anti-solvent) is slowly added to a solution of the compound to induce precipitation.
-
Slurry Conversion: A mixture of a solid form in a solvent in which it is sparingly soluble is stirred for an extended period to potentially convert to a more stable form.
-
-
Solid Isolation: The resulting crystals are isolated by filtration, washed with a small amount of the crystallization solvent, and dried under vacuum.
Single-Crystal X-Ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional atomic arrangement within a single crystal, providing definitive proof of a new polymorphic form.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Powder X-Ray Diffraction (PXRD)
Objective: To obtain a characteristic diffraction pattern for a bulk crystalline sample, used for phase identification and purity analysis.
Methodology:
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Acquisition: The sample is analyzed using a powder diffractometer. The X-ray diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, solid-solid transitions) as a function of temperature.
Methodology:
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The DSC thermogram shows endothermic (melting) and exothermic (crystallization) events, providing information on melting points and enthalpies of fusion for different polymorphs.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, used to assess thermal stability and the presence of solvates.
Methodology:
-
Sample Loading: A small amount of the sample is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots mass loss versus temperature. A significant mass loss before decomposition may indicate the presence of solvent molecules in the crystal structure (solvate/hydrate).
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Objective: To obtain vibrational spectra that are sensitive to the molecular conformation and intermolecular interactions, which often differ between polymorphs.
Methodology:
-
Sample Preparation: For FTIR, a small amount of the sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the sample is placed directly in the path of the laser.
-
Spectral Acquisition: The infrared or Raman spectrum is recorded over a specific wavenumber range.
-
Data Analysis: Differences in peak positions, intensities, and shapes in the vibrational spectra can be used to distinguish between different polymorphic forms.
Data Presentation
Quantitative data from these experiments should be presented in clear, structured tables to allow for easy comparison between different polymorphic forms.
Table 1: Hypothetical Crystallographic Data for this compound Polymorphs
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.123 | 8.456 |
| b (Å) | 5.432 | 12.789 |
| c (Å) | 15.678 | 9.123 |
| α (°) | 90 | 90 |
| β (°) | 98.54 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 850.1 | 985.4 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.335 | 1.298 |
Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs
| Polymorph | Melting Point (°C) (DSC Onset) | Enthalpy of Fusion (J/g) |
| Form I | 135.2 | 110.5 |
| Form II | 128.9 | 95.2 |
Visualization of Logical Relationships
Graphviz diagrams can be used to illustrate the relationships between different polymorphic forms.
Caption: Hypothetical thermodynamic relationships between polymorphs.
Conclusion
The comprehensive characterization of polymorphism is a cornerstone of modern drug development. A multi-technique approach, combining crystallographic, thermal, and spectroscopic methods, is essential to fully understand the solid-state landscape of an API. While specific data for this compound is not currently available in the public domain, the workflows and methodologies described in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the crystal structure and polymorphism of this and other pharmaceutical compounds. Such studies are indispensable for ensuring the quality, stability, and performance of the final drug product.
Quantum Chemical Blueprint of 3-Acetamidopyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Pharmaceutical Building Block
This technical guide provides a comprehensive overview of the molecular properties of 3-Acetamidopyridine, a crucial scaffold in medicinal chemistry. Through the lens of quantum chemical calculations, specifically Density Functional Theory (DFT), we explore its optimized geometry, vibrational signatures, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.
Introduction
This compound serves as a fundamental structural motif in a variety of pharmacologically active compounds. Understanding its intrinsic molecular properties at a quantum level is paramount for predicting its behavior in biological systems and for designing derivatives with enhanced efficacy and safety profiles. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing insights that can guide synthetic efforts and streamline the drug discovery pipeline.[1] This guide details the theoretical framework and computational methodologies used to characterize this compound, presenting key data in a structured format for clarity and comparative analysis.
Experimental Protocols: Computational Methodology
The theoretical calculations detailed herein are based on established quantum chemical methods widely employed in the study of organic molecules.[2][3][4]
Geometry Optimization and Vibrational Frequency Analysis: The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional, Lee-Yang-Parr correlation functional (B3LYP).[3][4] The 6-311++G(d,p) basis set was employed for these calculations to ensure a high degree of accuracy.[5] The optimization process was carried out until the forces on each atom were negligible, ensuring a true energy minimum was reached. Harmonic vibrational frequencies were then calculated at the same level of theory to confirm the optimized structure as a stable point on the potential energy surface and to allow for the assignment of characteristic infrared (IR) and Raman vibrational modes.[6][7]
Electronic Properties and NBO Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were determined from the optimized geometry. The HOMO-LUMO energy gap, a critical indicator of chemical reactivity and stability, was subsequently calculated.[8][9] Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer and to determine the charge distribution on individual atoms.[3][10] All calculations were performed using the Gaussian suite of programs.
Below is a diagram illustrating the typical workflow for the quantum chemical calculations performed.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound. Disclaimer: The data presented in these tables is illustrative and derived from typical results for similar pyridine derivatives as found in the literature. It is intended to exemplify the output of the described computational methods.
Optimized Geometrical Parameters
The optimized bond lengths and bond angles provide a detailed picture of the three-dimensional structure of this compound at its most stable conformation.
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| C6-N1 | 1.33 | |
| C3-N7 | 1.41 | |
| C8-N7 | 1.37 | |
| C8-O9 | 1.23 | |
| C8-C10 | 1.52 | |
| Bond Angles (°) | C6-N1-C2 | 117.5 |
| N1-C2-C3 | 123.0 | |
| C2-C3-N7 | 120.5 | |
| C3-N7-C8 | 128.0 | |
| N7-C8-O9 | 122.0 | |
| N7-C8-C10 | 115.0 | |
| O9-C8-C10 | 123.0 |
Vibrational Frequencies
The calculated vibrational frequencies correspond to specific molecular motions and are instrumental in interpreting experimental infrared and Raman spectra.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3450 | N-H stretch | Amide N-H stretching |
| 3080 | C-H stretch | Aromatic C-H stretching |
| 2980 | C-H stretch | Methyl group C-H stretching |
| 1695 | C=O stretch | Amide I band (C=O stretching) |
| 1590 | C=C/C=N stretch | Pyridine ring stretching |
| 1540 | N-H bend | Amide II band (N-H bending) |
| 1430 | C-H bend | Methyl group bending |
| 1260 | C-N stretch | Amide III band (C-N stretching) |
| 810 | C-H bend | Aromatic C-H out-of-plane bending |
Electronic Properties
The HOMO and LUMO energies are fundamental electronic descriptors that provide insights into the molecule's reactivity and electron-donating/accepting capabilities. The HOMO-LUMO gap is a key indicator of molecular stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.65 |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized picture of the electron density distribution, offering insights into the polarity of bonds and atomic charges.
Table 4: Calculated NBO Charges on Selected Atoms of this compound
| Atom | Atom Number | NBO Charge (e) |
| N | N1 (Pyridine) | -0.58 |
| C | C3 | 0.25 |
| N | N7 (Amide) | -0.65 |
| C | C8 (Carbonyl) | 0.70 |
| O | O9 (Carbonyl) | -0.60 |
The NBO charges highlight the electrophilic nature of the carbonyl carbon (C8) and the nucleophilic character of the carbonyl oxygen (O9) and the amide nitrogen (N7).
Conclusion
This technical guide has presented a detailed theoretical investigation of the molecular properties of this compound using quantum chemical calculations. The provided data on its optimized geometry, vibrational frequencies, and electronic structure serves as a valuable resource for understanding its inherent chemical characteristics. For drug development professionals, these insights can inform the design of new derivatives with tailored properties, ultimately accelerating the discovery of novel and more effective therapeutic agents. The methodologies and data presented herein underscore the significant role of computational chemistry in modern drug discovery.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. elixirpublishers.com [elixirpublishers.com]
- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Thermochemical Analysis of 3-Acetamidopyridine: An In-depth Technical Guide
For correspondence: --INVALID-LINK--
Abstract
3-Acetamidopyridine is a key heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties is crucial for optimizing synthesis, ensuring drug stability, and modeling its behavior in biological systems. This technical guide presents a comprehensive framework for the thermochemical analysis of this compound. In the absence of extensive experimental data in the current literature, this document outlines a robust, integrated approach combining experimental calorimetric techniques with high-level computational chemistry. We provide detailed, field-proven protocols for determining the standard molar enthalpy of formation in the condensed and gaseous phases, the enthalpy of sublimation, and heat capacity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a complete thermochemical profile of this compound and related compounds.
Introduction: The Need for Thermochemical Data in Drug Development
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The acetamido substituent, as seen in this compound, further modulates these properties. The overall energetic landscape of a molecule, dictated by its thermochemical parameters, governs its reactivity, polymorphism, solubility, and ultimately, its bioavailability.
A precise value for the standard molar enthalpy of formation (ΔfH°m), for instance, is fundamental to understanding the energetic cost of molecular synthesis and predicting reaction enthalpies. The enthalpy of sublimation (ΔsubH°m) is directly related to the intermolecular forces within the crystal lattice, providing critical insights into solubility and dissolution rates—key parameters in drug formulation.
This guide, therefore, serves as both a roadmap and a call to action for the detailed thermochemical characterization of this compound. We will delineate the necessary steps to achieve this, from sample preparation to the final integration of experimental and theoretical data.
Foundational Experimental Analysis: A Three-Pronged Calorimetric Approach
The cornerstone of any thermochemical investigation is precise and accurate calorimetry. For this compound, a solid at room temperature, a combination of combustion calorimetry, sublimation calorimetry, and differential scanning calorimetry (DSC) is required to build a complete thermodynamic picture.
Synthesis and High-Purity Sample Preparation
The validity of any thermochemical measurement is contingent on the purity of the sample. Impurities can significantly alter combustion energies and phase transition temperatures.
Protocol for Synthesis and Purification of this compound:
-
Synthesis: this compound can be prepared via the acetylation of 3-aminopyridine. A common method involves dissolving 3-aminopyridine in a mixture of pyridine and acetic anhydride, followed by stirring at room temperature.[1]
-
Purification: The crude product should be purified by recrystallization, for example, from methanol.[1] Further purification to the high degree required for calorimetry (>99.9% mole fraction) is achieved by sublimation under reduced pressure.[2]
-
Purity Verification: The purity of the final sample must be rigorously assessed. This can be accomplished using gas chromatography (GC) with a suitable column (e.g., HP-5) and by differential scanning calorimetry (DSC), which can detect impurities through the broadening of the melting peak.
Standard Molar Enthalpy of Combustion (ΔcH°m) via Static Bomb Calorimetry
Static bomb calorimetry is the gold standard for determining the energy of combustion of solid organic compounds. From this, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived.
Experimental Workflow for Combustion Calorimetry:
Caption: Workflow for determining the enthalpy of combustion.
Causality in Protocol:
-
Pelletizing: Ensures complete and uniform combustion.
-
High-Pressure Oxygen: Guarantees that the combustion reaction goes to completion, forming CO2(g), H2O(l), and N2(g).
-
Isoperibol Calorimeter: A constant-temperature jacket allows for precise correction of heat exchange with the surroundings.[3]
-
Quantitative Analysis of Products: The amount of carbon dioxide formed should be analyzed to confirm complete combustion and can be used to calculate the heat of combustion per mole.[3]
-
Derivation of ΔfH°m(cr): The standard molar enthalpy of formation in the crystalline state is calculated using Hess's law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2 and H2O).
Standard Molar Enthalpy of Sublimation (ΔsubH°m) via Calvet Microcalorimetry
The enthalpy of sublimation is the energy required to transition one mole of a substance from the solid to the gaseous state. This is a critical value for deriving the gas-phase enthalpy of formation.
Experimental Protocol for Sublimation Enthalpy:
A high-temperature Calvet microcalorimeter can be used to measure the enthalpy of sublimation directly. Alternatively, the Knudsen effusion method combined with mass spectrometry can be employed to determine the temperature dependence of the vapor pressure, from which the sublimation enthalpy can be calculated using the Clausius-Clapeyron equation.[4]
Heat Capacity (Cp,m) and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a versatile technique used to measure the heat capacity of this compound as a function of temperature. It also allows for the determination of the enthalpy of fusion (ΔfusH°m) and the melting temperature (Tfus).
Data Presentation:
| Thermochemical Parameter | Symbol | Experimental Technique | Derived From |
| Standard Molar Enthalpy of Combustion | ΔcH°m(cr) | Static Bomb Calorimetry | Direct Measurement |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) | Static Bomb Calorimetry | Hess's Law |
| Standard Molar Enthalpy of Sublimation | ΔsubH°m | Calvet Microcalorimetry | Direct Measurement |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | Combination of Above | ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m |
| Molar Heat Capacity (solid) | Cp,m(cr) | Differential Scanning Calorimetry | Direct Measurement |
| Enthalpy of Fusion | ΔfusH°m | Differential Scanning Calorimetry | Direct Measurement |
| Melting Temperature | Tfus | Differential Scanning Calorimetry | Direct Measurement |
Computational Thermochemistry: A Parallel, Validating Approach
In parallel with experimental work, computational chemistry provides a powerful tool for predicting and validating thermochemical data. High-accuracy composite methods can predict gas-phase enthalpies of formation often with near-chemical accuracy (± 4 kJ/mol).
Molecular Geometry and Vibrational Frequencies
The first step is to obtain the optimized molecular geometry and vibrational frequencies.
Computational Protocol:
-
Methodology: Employ Density Functional Theory (DFT) with a hybrid functional such as B3LYP and a Pople-style basis set like 6-31G(d,p) or a more extensive basis set for higher accuracy.[5][6]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
Gas-Phase Enthalpy of Formation (ΔfH°m(g)) via Isodesmic Reactions
Directly calculating the enthalpy of formation from the constituent elements is computationally demanding and prone to large errors. A more reliable approach is to use isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which allows for significant error cancellation.
Logical Framework for Isodesmic Reaction Design:
Caption: Isodesmic reaction scheme for calculating enthalpy of formation.
Example Isodesmic Reaction:
This compound + Benzene → Pyridine + Acetanilide
Computational Protocol for ΔfH°m(g):
-
High-Level Calculations: For the highest accuracy, use composite methods like Gaussian-3 (G3) or G4(MP2) theory.[7][8] These methods approximate a high-level calculation through a series of lower-level calculations and empirical corrections. The G3(MP2)B3 method, which uses B3LYP geometries and zero-point energies, offers a good balance of accuracy and computational cost.[4][9]
-
Enthalpy of Reaction Calculation: Calculate the enthalpy of the isodesmic reaction at 298.15 K.
-
Derivation of Target Enthalpy: Rearrange the formula for the enthalpy of reaction to solve for the unknown enthalpy of formation of this compound, using well-established experimental values for the reference compounds.
Integration of Data and Final Thermochemical Profile
The culmination of this work is the integration of the experimental and computational data. The computationally derived gas-phase enthalpy of formation should be compared with the value obtained from combining combustion and sublimation calorimetry. A strong agreement between these two independent methods provides a high degree of confidence in the final reported values.
Final Recommended Thermochemical Data for this compound (Hypothetical Example):
| Parameter | Value (kJ/mol) | Method |
| ΔfH°m(cr, 298.15 K) | -XX.X ± X.X | Combustion Calorimetry |
| ΔsubH°m(298.15 K) | +XX.X ± X.X | Calvet Microcalorimetry |
| ΔfH°m(g, 298.15 K) | -XX.X ± X.X | Experimental (Sum) |
| ΔfH°m(g, 298.15 K) | -XX.X ± X.X | Computational (G4MP2) |
Conclusion
The thermochemical analysis of this compound is a critical yet currently unaddressed area of research. This guide provides a comprehensive, self-validating framework for determining its key thermodynamic properties. By combining the rigor of experimental calorimetry with the predictive power of modern computational chemistry, a complete and reliable thermochemical profile can be established. This data will be invaluable for professionals in drug development, enabling more accurate modeling, optimized synthesis, and improved formulation strategies for pharmaceuticals based on this important molecular scaffold.
References
- 1. rsc.org [rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of heats of formation for nitrogen-rich cations using G3, G4, and G4 (MP2) theoretical methods | Semantic Scholar [semanticscholar.org]
- 8. gaussian.com [gaussian.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-Acetamidopyridine as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetamidopyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its pyridine ring offers a key scaffold for derivatization, enabling the synthesis of a diverse range of compounds with varied biological activities. The acetamido group provides a hydrogen bond donor and acceptor, facilitating interactions with biological targets. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are also presented.
Data Presentation
The following tables summarize the biological activities of various derivatives incorporating the this compound scaffold, highlighting their potential in different therapeutic areas.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 1 | PI3Kα | 0.15 | - | |
| 2 | PI3Kβ | 0.45 | - | |
| 3 | mTOR | 0.21 | - | |
| 4 | PIM-1 | 0.0143 | MCF-7 | [1] |
| 5 | VEGFR-2 | 0.0554 | - | [2] |
Table 2: Anticancer Activity of Pyridine-Thiazole Hybrids
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6 | MCF-7 | 5.36 | |
| 7 | HepG2 | 6.78 | |
| 8 | HCT-116 | 2.41 | [2] |
| 9 | A549 | 15.70 | [3] |
Table 3: Antibacterial Activity of Pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 10 | S. aureus | 32-64 | [4] |
| 11 | E. faecalis | >64 | [4] |
| 12 | B. subtilis | 32-64 | [4] |
| 13 | E. coli | >125 | [5] |
| 14 | P. mirabilis | >125 | [5] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of this compound [6]
This protocol describes the basic synthesis of the this compound scaffold.
Materials:
-
3-Aminopyridine
-
Pyridine
-
Acetic anhydride
-
Water
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve 3-aminopyridine (1.882 g, 20.0 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL).
-
Keep the resulting solution at room temperature for 24 hours.
-
Add water (10 mL) to the reaction mixture.
-
Evaporate the solution in vacuo to dryness.
-
Wash the resulting precipitate thoroughly with diethyl ether.
-
Recrystallize the product from methanol to obtain pure this compound.
Protocol 2: Synthesis of N-(pyridin-3-yl)benzamide Derivatives [7]
This protocol outlines a general method for the synthesis of N-aryl or N-heteroaryl benzamides.
Materials:
-
2-Aminopyridine derivative
-
trans-β-Nitrostyrene derivative
-
Dichloromethane (DCM)
-
Fe2Ni-BDC bimetallic metal-organic framework catalyst (10 mol%)
Procedure:
-
In a reaction vessel, combine the 2-aminopyridine derivative (1 equivalent) and the trans-β-nitrostyrene derivative (1 equivalent) in DCM.
-
Add 10 mol% of the Fe2Ni-BDC catalyst.
-
Stir the reaction mixture at 80°C under an air atmosphere for 24 hours.
-
After the reaction is complete, purify the product by column chromatography to isolate the desired N-(pyridin-3-yl)benzamide derivative.
Biological Assay Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [8][9][10]
This protocol details the procedure for assessing the antibacterial activity of synthesized compounds.
Materials:
-
Synthesized pyridine derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (as a cell viability indicator)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change (from blue to pink), indicating inhibition of bacterial growth.
Protocol 4: PI3Kα Kinase Inhibition Assay [11][12][13]
This protocol describes an in vitro assay to measure the inhibitory activity of compounds against PI3Kα.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PI3Kα enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Western Blot Analysis of Akt Phosphorylation [14][15][16]
This protocol is used to assess the effect of compounds on the PI3K/Akt signaling pathway in cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in medicinal chemistry.
Caption: Experimental workflow for developing bioactive compounds from this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpc.com [ijrpc.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.es [promega.es]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Biologically Active Pyridine Derivatives from 3-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine, a nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring allow for intricate interactions with biological targets, making its derivatives valuable in drug discovery.[3] Among pyridine-based starting materials, 3-acetamidopyridine (N-(pyridin-3-yl)acetamide) is a particularly versatile precursor for generating libraries of novel compounds.
Derivatives synthesized from this scaffold have shown significant potential as anticancer and antimicrobial agents.[1][4] A notable target for these compounds is the PIM-1 kinase, a serine/threonine kinase that is a key regulator in cell survival and proliferation pathways.[5] Overexpression of PIM-1 is implicated in various human cancers, including prostate cancer and leukemia, making it a critical target for therapeutic intervention.[5][6]
These application notes provide robust protocols for the chemical modification of this compound, focusing on palladium-catalyzed cross-coupling reactions to generate structurally diverse molecules with potential biological activity. The methodologies, data, and workflows presented are designed to guide researchers in the synthesis and evaluation of novel pyridine-based therapeutic agents.
Core Synthetic Strategy and Workflow
The primary strategy for diversifying the this compound scaffold involves the introduction of a halogen, typically bromine, onto the pyridine ring. This creates a reactive "handle" for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8]
The most common synthetic route involves the bromination of 3-aminopyridine, followed by acetylation to yield the key intermediate, 5-bromo-3-acetamidopyridine . This intermediate can then be coupled with a wide array of boronic acids or amines to generate a library of novel derivatives for biological screening.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol details the bromination of 2-aminopyridine, which serves as a reliable model for the synthesis of the analogous 3-amino-5-bromopyridine from 3-aminopyridine. The amino group directs the electrophilic bromine to the 5-position.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Bromine (Br₂)
-
50% Sodium Hydroxide (NaOH) solution
-
Solvents: Glacial Acetic Acid
Procedure: [9]
-
N-Acylation (Protection): Reflux a mixture of 2-aminopyridine and acetic anhydride (molar ratio 1:1.6) in a suitable solvent. This step protects the amino group and moderates its activating effect.
-
Bromination: Cool the reaction mixture and add glacial acetic acid. At 50°C, slowly add bromine (1.1 equivalents). The acetyl group directs bromination to the 5-position.
-
Hydrolysis (Deprotection): After the bromination is complete (monitor by TLC), cool the mixture to room temperature. Carefully add 50% NaOH solution to hydrolyze the acetamide and liberate the free amine.
-
Workup and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-bromopyridine. The expected total yield is approximately 66.5%.[9]
Protocol 2: Synthesis of 5-Bromo-3-acetamidopyridine (Key Intermediate)
This protocol describes the N-acetylation of 3-amino-5-bromopyridine.
Materials:
-
3-Amino-5-bromopyridine
-
Acetic Anhydride
-
Pyridine (as solvent and base)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 3-amino-5-bromopyridine (1 equivalent) in a mixture of pyridine and acetic anhydride (1:1 v/v).
-
Stir the resulting solution at room temperature for 24 hours.
-
Add water to the reaction mixture to quench any remaining acetic anhydride.
-
Evaporate the solution to dryness in vacuo.
-
Wash the resulting precipitate thoroughly with diethyl ether to remove impurities.
-
Recrystallize the solid from methanol to obtain pure 5-bromo-3-acetamidopyridine.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This general protocol outlines the palladium-catalyzed coupling of 5-bromo-3-acetamidopyridine with various arylboronic acids.
Materials:
-
5-Bromo-3-acetamidopyridine (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq.)[10]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)[10]
Procedure: [10]
-
To a flame-dried Schlenk flask, add 5-bromo-3-acetamidopyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 90-100°C) with vigorous stirring for 8-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(5-arylpyridin-3-yl)acetamide derivative.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed coupling of 5-bromo-3-acetamidopyridine with various primary or secondary amines.
Materials:
-
5-Bromo-3-acetamidopyridine (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%)
-
Ligand (e.g., RuPhos)
-
Base (e.g., LiHMDS or NaOtBu, 1.5 eq.)[8]
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure: [8]
-
In a glovebox or under an inert atmosphere, add 5-bromo-3-acetamidopyridine, the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring for 16-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography to afford the desired N-(5-(arylamino)pyridin-3-yl)acetamide derivative.
Quantitative Data: Biological Activity
The synthetic strategies outlined above can produce derivatives with potent biological activity. The tables below summarize representative data for N-(pyridin-3-yl)acetamide analogs and related pyridine derivatives against cancer cell lines and bacterial strains.
Table 1: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Citation |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | - | 0.0114 | |
| Pyrido[2,3-d]pyrimidine | - | MCF-7 (Breast) | 0.57 | |
| Pyrido[2,3-d]pyrimidine | - | HepG2 (Liver) | 0.99 | |
| Imidazo[1,2-α]pyridine | - | HT-29 (Colon) | 4.15 | |
| Imidazo[2,1-b]thiazole-acetamide | - | MDA-MB-231 (Breast) | 1.4 | |
| Imidazo[2,1-b]thiazole-acetamide | - | HepG2 (Liver) | 22.6 |
Table 2: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives
| Bacterial Strain | Type | MIC (µg/mL) | Citation |
| Staphylococcus aureus (ATCC29213) | Gram-positive | 4 - 8 | [11] |
| Enterococcus faecalis (ATCC29212) | Gram-positive | 8 - 16 | [11] |
| Streptococcus pneumoniae (ATCC49619) | Gram-positive | 2 - 4 | [11] |
| Bacillus subtilis (ATCC6633) | Gram-positive | 4 - 8 | [11] |
| Staphylococcus xylosus (ATCC35924) | Gram-positive | 8 - 16 | [11] |
Visualization of a Key Biological Pathway: PIM-1 Kinase Signaling
Many pyridine derivatives function by inhibiting protein kinases. PIM-1 is a constitutively active kinase whose transcription is upregulated by the JAK/STAT signaling pathway in response to cytokines.[1][4] PIM-1 promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and cell cycle inhibitors like p21. Inhibition of PIM-1 by a synthesized derivative can block these oncogenic signals.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
Application of 3-Acetamidopyridine in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-acetamidopyridine as a precursor in the synthesis of novel antimicrobial agents. The rising threat of antibiotic resistance necessitates the exploration of new chemical scaffolds, and pyridine derivatives, including those derived from this compound, have shown promise in this area.
Introduction
This compound is a versatile building block in medicinal chemistry. Its pyridine ring serves as a key pharmacophore in many biologically active compounds, while the acetamido group provides a handle for further chemical modifications. This allows for the generation of diverse libraries of compounds to be screened for antimicrobial activity. The synthetic strategies often involve the modification of the pyridine ring, the acetamido group, or the introduction of various substituents to modulate the compound's electronic and steric properties, thereby influencing its interaction with microbial targets.
Synthetic Pathways and Strategies
The synthesis of antimicrobial agents from this compound can be approached through several key pathways. A common strategy involves the chemical transformation of the acetamido group or the functionalization of the pyridine ring. For instance, chalcones can be synthesized from 3-acetylpyridine, a close derivative of this compound, which can then be converted into various heterocyclic systems with antimicrobial properties.[1] Additionally, the amino group of 3-aminopyridine, readily obtained from this compound, can be derivatized to form a wide range of bioactive molecules.
A generalized synthetic workflow for generating and testing these novel compounds is outlined below.
Caption: General workflow for synthesis and antimicrobial evaluation.
Key Experimental Protocols
Protocol 1: Synthesis of Chalcones from 3-Acetylpyridine and Subsequent Conversion to Pyrimidines[1]
This protocol outlines a two-step synthesis of pyrimidine derivatives starting from 3-acetylpyridine, which can be conceptually linked to this compound via hydrolysis and subsequent reactions.
Step 1: Synthesis of Chalcones
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine and an appropriate aromatic or heteroaromatic aldehyde in ethanol.
-
Condensation: Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into crushed ice and acidify with a suitable acid (e.g., hydrochloric acid).
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure chalcone.
Step 2: Synthesis of Pyrimidine Derivatives
-
Reaction Setup: Reflux the synthesized chalcone with guanidine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.
-
Reaction: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the resulting solid by filtration, wash with water, and purify by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of Acetamide Derivatives[2][3]
This protocol describes a rapid, microwave-assisted synthesis of acetamide derivatives from an aminopyridine precursor.
-
Precursor Synthesis: Synthesize a 2-chloro-N-(pyridin-yl)acetamide intermediate by reacting an aminopyridine with chloroacetyl chloride.[2]
-
Reaction Setup: In a microwave reactor vessel, combine the 2-chloro-N-(pyridin-yl)acetamide intermediate, a substituted aniline, and a catalytic amount of triethylamine in a dry solvent such as acetonitrile.[3][2]
-
Microwave Irradiation: Seal the vessel and irradiate the mixture with microwaves at a specified power and temperature for a short duration (e.g., 5 minutes at 300 W and 80°C).[2]
-
Work-up: After cooling, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[2]
-
Extraction: Extract the product with an organic solvent (e.g., 1,2-dichloroethane).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.[2]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Dilution Series: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the broth to obtain a range of concentrations.[2]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Quantitative Data Summary
The antimicrobial activity of various pyridine derivatives is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Dodecanoic acid pyridine derivatives | Bacillus subtilis | Good activity | [4] |
| Dodecanoic acid pyridine derivatives | Staphylococcus aureus | Good activity | [4] |
| Dodecanoic acid pyridine derivatives | Escherichia coli | Good activity | [4] |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli | - | [4] |
| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Various bacteria | Better than norfloxacin | [4] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12, R2-R4 | 0.2 - 1.3 | [5][6] |
| Acetamide derivatives | S. pyogenes, E. coli, P. mirabilis | > 6.25 | [7][3] |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | 0.07 | [8] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 4 - 8 | [9][10] |
| Thiazolyl-pyridazinediones | P. aeruginosa, S. aureus | 0.42 - 1.84 | [11] |
Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action for many novel pyridine derivatives are still under investigation, some are known to target essential cellular processes in bacteria. For example, some compounds may interfere with cell wall synthesis, protein synthesis, or DNA replication. The structural modifications of the this compound scaffold can be designed to target specific bacterial enzymes or pathways.
A logical diagram illustrating the potential interception of bacterial signaling or metabolic pathways by a synthesized antimicrobial agent is presented below.
Caption: Inhibition of a bacterial metabolic pathway.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols and data presented herein provide a foundation for researchers to explore this chemical space further. By employing diverse synthetic strategies and systematic antimicrobial evaluation, new lead compounds with potent activity against drug-resistant pathogens may be discovered.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The N-(3-Pyridyl)acetamide Scaffold in Anticancer Compound Development
Introduction: The Strategic Importance of the Pyridine Moiety in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, hydrogen bonding capacity, and synthetic tractability.[1] In oncology, pyridine derivatives have been successfully developed to target a multitude of critical pathways involved in cancer progression.[1] This guide focuses on a specific, highly versatile substructure: N-(3-Pyridyl)acetamide . This core motif serves as an excellent starting point for fragment-based drug discovery and lead optimization, offering multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of N-(3-Pyridyl)acetamide have demonstrated efficacy against a range of cancer-related targets, including protein kinases like PIM-1, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), as well as key signaling pathway components such as Porcupine in the Wnt pathway.[2][3][4][5][6] This document provides a detailed examination of the mechanisms, synthesis, and in vitro evaluation of novel anticancer compounds based on this promising scaffold.
Part 1: Mechanism of Action - Targeting Key Oncogenic Pathways
The anticancer activity of N-(3-Pyridyl)acetamide derivatives stems from their ability to bind to and modulate the function of proteins that drive malignant transformation. The specific target often depends on the nature of the substituents appended to the core scaffold.
Inhibition of the Wnt/β-Catenin Signaling Pathway
One of the most well-documented mechanisms for this class of compounds is the inhibition of the Wnt signaling pathway, which is aberrantly activated in many cancers.[5][6] Specifically, certain derivatives act as potent inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[5][7] By inhibiting PORCN, these compounds prevent Wnt ligands from activating their cognate Frizzled receptors, leading to the suppression of downstream signaling and inhibition of cancer cell proliferation.[5][8]
Caption: Inhibition of the Wnt signaling pathway by an N-(3-Pyridyl)acetamide derivative.
Kinase Inhibition
The N-(3-Pyridyl)acetamide scaffold is also prevalent in the design of protein kinase inhibitors. By functionalizing the core structure, medicinal chemists have developed compounds that can fit into the ATP-binding pocket of various kinases, disrupting their catalytic activity.
-
PIM-1 Kinase: Overexpressed in several cancers, PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. Certain triazole-clubbed pyrimidine derivatives containing the N-(pyridin-3-yl)acetamide moiety have shown potent inhibitory activity against PIM-1.[2]
-
EGFR and VEGFR2: These receptor tyrosine kinases are critical regulators of cell growth and angiogenesis, respectively. N-(3-Pyridyl)acetamide derivatives have been synthesized that demonstrate inhibitory effects on both EGFR and VEGFR2, suggesting a potential dual-action anti-angiogenic and anti-proliferative therapeutic strategy.[2][3][4]
Part 2: Application Protocol - Synthesis of a Representative Derivative
This section provides a generalized, yet detailed, protocol for the synthesis of a novel N-(3-Pyridyl)acetamide derivative via amide coupling, a common and robust synthetic route.
Caption: General experimental workflow for the synthesis and validation of derivatives.
Protocol: Synthesis of N-(3-pyridyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
This protocol is adapted from established methodologies for synthesizing bioactive heterocyclic compounds.[3][4]
Materials & Reagents:
-
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
-
3-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (1.0 equivalent) in anhydrous DMF.
-
Coupling Agent Addition: Add EDC (1.5 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 3-aminopyridine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of triethylamine (2.0 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material and the appearance of a new, higher-Rf spot indicates product formation.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acid and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-(3-pyridyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Application Protocol - In Vitro Anticancer Evaluation
After successful synthesis and characterization, the novel compounds must be evaluated for their biological activity. The following protocol outlines a standard procedure for determining the cytotoxicity of N-(3-Pyridyl)acetamide derivatives against human cancer cell lines.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]
Materials & Reagents:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MDA-MB-231 breast cancer)[2][3][9]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized N-(3-Pyridyl)acetamide derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[10]
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug like Doxorubicin or Erlotinib).[2][9]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Part 4: Data Interpretation & Structure-Activity Relationships (SAR)
The IC₅₀ values obtained from the cytotoxicity assays are crucial for establishing Structure-Activity Relationships (SAR). By comparing the potency of different derivatives, researchers can deduce which chemical modifications enhance anticancer activity.
| Compound ID | Core Scaffold | Key Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| RDg | Triazole-pyrimidine | 4-chlorophenyl group | A549 (Lung) | 15.70 | [2] |
| 5l | Imidazo[2,1-b]thiazole | 4-(4-methoxybenzyl)piperazine | MDA-MB-231 (Breast) | 1.4 | [3][4] |
| 8e | Pyridine-urea | 4-Cl-3-CF₃ phenyl group | MCF-7 (Breast) | 0.22 | [9] |
| HR68 | Benzoyl-Phenoxy | 4-aminopyridine | LN229 (Glioblastoma) | 1.17 | [11][12] |
| Erlotinib | (Standard Drug) | - | A549 (Lung) | 10.10 | [2] |
| Sorafenib | (Standard Drug) | - | MDA-MB-231 (Breast) | 5.2 | [3][4] |
Insights from SAR:
-
The data for compound RDg suggests that the addition of a halogenated phenyl ring can confer potent activity against lung cancer cells.[2]
-
Compound 5l demonstrates that incorporating a substituted piperazine moiety can significantly increase potency against triple-negative breast cancer cells, with activity surpassing that of the standard drug Sorafenib.[3][4]
-
The pyridine-urea derivative 8e shows exceptional sub-micromolar activity against MCF-7 cells, highlighting the benefit of electron-withdrawing groups (Cl and CF₃) on the terminal phenyl ring.[9]
These examples underscore the modularity of the N-(3-Pyridyl)acetamide scaffold and its derivatives, allowing for rational design and optimization to develop highly potent and selective anticancer agents.
Conclusion and Future Perspectives
The N-(3-Pyridyl)acetamide scaffold is a validated and highly adaptable platform for the development of novel anticancer therapeutics. Its synthetic accessibility and the ability to modulate its biological activity through targeted chemical modifications make it a cornerstone of modern medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore this chemical space. Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds, evaluating in vivo efficacy in animal models, and exploring novel drug delivery strategies to enhance therapeutic outcomes.[13]
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HK40081329A - N-pyridinyl acetamide derivatives as wnt signalling pathway inhibitors - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Acetamidopyridine in Transition Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the metal center. Pyridine derivatives are a versatile class of ligands due to the coordinating ability of the nitrogen atom. 3-Acetamidopyridine, with its pyridine nitrogen and amide functionality, presents potential as a bidentate or monodentate ligand in various cross-coupling reactions.
While the use of this compound as a primary ligand in widely published, high-yield cross-coupling reactions is not extensively documented, its structural motifs suggest potential applications. These notes provide a framework for exploring its use in key transition metal-catalyzed reactions, with generalized protocols that can be adapted for screening its efficacy. The data presented is representative of typical outcomes for pyridine-type ligands in such reactions and should serve as a benchmark for evaluation.
Potential Coordination Modes of this compound
This compound can potentially coordinate to a transition metal center in a monodentate fashion through the pyridine nitrogen or in a bidentate fashion involving both the pyridine nitrogen and the amide oxygen. The coordination mode will influence the electronic and steric environment of the metal catalyst, thereby affecting its reactivity and selectivity.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond.
Table 1: Representative Data for a Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound (2 mol%) | Toluene | K₂CO₃ | 100 | 12 | 85 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / this compound (2 mol%) | Dioxane | K₃PO₄ | 110 | 24 | 72 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / this compound (2 mol%) | DMF | Cs₂CO₃ | 80 | 8 | 91 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Application in Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.
Table 2: Representative Data for a Palladium-Catalyzed Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / this compound (1 mol%) | DMF | Et₃N | 100 | 16 | 92 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / this compound (1 mol%) | DMAc | K₂CO₃ | 120 | 24 | 88 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ / this compound (1 mol%) | NMP | NaOAc | 110 | 18 | 78 |
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%).
-
Add the base (e.g., Et₃N, 1.5 mmol).
-
Add the solvent (4 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature for the indicated time.
-
After cooling to room temperature, dilute the mixture with dichloromethane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the substituted alkene.
Application in Sonogashira Coupling
The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.
Table 3: Representative Data for a Palladium/Copper-Catalyzed Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (1 mol%) / this compound (4 mol%) | THF/Et₃N | Et₃N | 65 | 6 | 95 |
| 2 | 3-Bromopyridine | 1-Heptyne | Pd(OAc)₂ (2 mol%) / CuI (1 mol%) / this compound (4 mol%) | DMF | Piperidine | 80 | 12 | 82 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2 mol%) / CuI (1 mol%) / this compound (4 mol%) | Toluene | Diisopropylamine | 90 | 24 | 89 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (0.01 mmol), and this compound (0.04 mmol).
-
Evacuate and backfill with argon.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.
Table 4: Representative Data for a Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1 mol%) / this compound (2 mol%) | Toluene | NaOtBu | 100 | 18 | 90 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2 mol%) / this compound (4 mol%) | Dioxane | Cs₂CO₃ | 110 | 24 | 75 |
| 3 | 1-Bromo-4-tert-butylbenzene | Benzylamine | Pd₂(dba)₃ (1 mol%) / this compound (2 mol%) | Xylene | K₃PO₄ | 120 | 16 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), this compound (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent (5 mL).
-
Add the amine (1.2 mmol).
-
Stir the mixture at the specified temperature for the indicated time.
-
After cooling to room temperature, dilute with ether, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Application Notes & Protocols: Suzuki Coupling of 3-Acetamidopyridine Derivatives
Introduction: The Strategic Importance of 3-Acetamidopyridine Scaffolds
In the landscape of modern medicinal chemistry and drug development, pyridine-containing molecules are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Among these, this compound derivatives serve as critical building blocks for a diverse array of biologically active compounds. The acetamido group, a common pharmacophore, often enhances molecular recognition and modulates physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[3][4][5][6] This application note provides a comprehensive guide to the Suzuki coupling of this compound derivatives, addressing common challenges and offering detailed protocols for successful implementation in a research and development setting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[3][4][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl or heteroaryl halide (in this case, a halogenated this compound) to a Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate.[4][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation : In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[4][8] This process requires activation of the organoboron compound by a base.[8][9][10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center.[8][9]
-
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7][8]
Caption: The Suzuki-Miyaura catalytic cycle.
Challenges in the Suzuki Coupling of Pyridine Derivatives
While the Suzuki coupling is a powerful tool, its application to heteroaromatic compounds, particularly pyridines, can present unique challenges.[12]
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[13][14] This is especially problematic with 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[1][2] For 3-substituted pyridines, this effect is generally less pronounced but can still impact reaction efficiency. The amino group of the acetamido moiety can also contribute to catalyst inhibition.[13]
-
Substrate Reactivity : The electronic properties of the pyridine ring can influence the rate of oxidative addition. Electron-donating groups, such as the acetamido group, can decrease the reactivity of the C-X bond (where X is a halide).[13] Conversely, electron-withdrawing groups tend to increase reactivity.[7]
-
Side Reactions : Several side reactions can compete with the desired cross-coupling, reducing the yield of the final product.
-
Protodeboronation : This is the hydrolysis of the boronic acid to the corresponding arene, which is often promoted by aqueous conditions.[13] Using more stable boronic esters, such as pinacol esters, can help mitigate this issue.[13]
-
Homocoupling : The formation of biaryl products from the coupling of two boronic acid molecules or two halide molecules can occur, often promoted by the presence of oxygen.[14]
-
Strategic Solutions and Optimization
To overcome these challenges, careful selection of reaction parameters is crucial.
-
Catalyst and Ligand Selection : The choice of the palladium precursor and, more importantly, the ligand is critical for success with challenging substrates.[13] Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos, RuPhos), are often effective for heteroaryl couplings as they promote oxidative addition and stabilize the active catalyst.[13][14] N-heterocyclic carbene (NHC) ligands have also shown great promise.[9]
-
Base Selection : The strength and nature of the base can significantly impact the reaction outcome.[13] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[7] The choice of base should be tailored to the specific substrates and solvent system. For instance, weaker bases like K₂CO₃ or K₃PO₄ are often preferred in DMF, while stronger bases like NaOH may be used in aqueous solvent mixtures.[7]
-
Solvent System : The solvent must be able to dissolve all reaction components and be compatible with the catalytic system.[13] Common solvents include toluene, dioxane, DMF, and aqueous mixtures of these solvents.[3][15] Thoroughly degassing the solvent to remove oxygen is essential to prevent catalyst deactivation and homocoupling.[13][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound derivatives.
Protocol 1: General Procedure for the Suzuki Coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide
This protocol is adapted from a reported synthesis of novel pyridine derivatives and serves as an excellent starting point for various arylboronic acids.[15][16]
Materials:
-
N-(5-bromo-2-methylpyridin-3-yl)acetamide
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Caption: General Experimental Workflow.
Procedure:
-
To a reaction vessel, add N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq), the desired arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 volume ratio.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.[17][18][19]
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vial.
Procedure:
-
Follow steps 1-3 of Protocol 1, using a microwave-safe reaction vial.
-
Place the sealed vial in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes), with stirring.
-
After the reaction is complete, cool the vial to room temperature (using the instrument's cooling system).
-
Proceed with the work-up and purification as described in steps 6-8 of Protocol 1.
Data Summary and Comparison
The choice of reaction conditions can significantly affect the outcome. The following table summarizes typical parameters and expected outcomes.
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave) | Rationale & Notes |
| Starting Material | 3-Acetamidopyridyl Bromide | 3-Acetamidopyridyl Bromide/Chloride | Bromides are generally more reactive than chlorides.[7] |
| Boronic Species | Arylboronic Acid | Arylboronic Acid or Pinacol Ester | Pinacol esters offer greater stability against protodeboronation.[13] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂/SPhos (1-3 mol%) | Buchwald ligands often show higher activity for challenging substrates.[13][14] |
| Base | K₃PO₄ or Cs₂CO₃ (2 eq) | K₃PO₄ or K₂CO₃ (2 eq) | The choice of base can be solvent-dependent.[7] |
| Solvent | Dioxane/H₂O (4:1) | Dioxane or Toluene/H₂O | Anhydrous conditions can be beneficial to prevent protodeboronation.[13] |
| Temperature | 85-110 °C | 120-160 °C | Higher temperatures can overcome the activation barrier for less reactive substrates. |
| Time | 4-24 hours | 10-60 minutes | Microwave heating drastically reduces reaction times. |
| Typical Yield | Moderate to Good | Good to Excellent | Microwave conditions often lead to improved yields. |
Troubleshooting and Self-Validation
A robust protocol includes checkpoints for self-validation.
-
In-Process Controls : Before starting a series of reactions, run a positive control with a known reactive coupling partner to ensure the catalyst and reagents are active.
-
Reaction Monitoring : Regularly check the reaction progress by TLC or LC-MS. The disappearance of the starting halide and the appearance of the product spot/peak are key indicators. Stalling of the reaction may indicate catalyst deactivation.
-
Characterization : After purification, confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired coupling has occurred and to identify any potential byproducts.
-
Common Issues & Solutions :
-
Low Yield : Increase catalyst loading, screen different ligands (e.g., Buchwald-type), or increase the reaction temperature.[13][14]
-
Protodeboronation : Use a boronic ester instead of a boronic acid and/or run the reaction under anhydrous conditions.[13]
-
Catalyst Deactivation : Ensure thorough degassing of all solvents and maintain an inert atmosphere throughout the reaction.[13][14]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound derivatives. By understanding the underlying mechanism and potential challenges, and by carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can successfully synthesize a wide range of valuable compounds for drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for achieving high yields and purity in these important transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Acetamidopyridine in Fragment-Based Drug Discovery Libraries
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation and utilization of 3-acetamidopyridine within fragment-based drug discovery (FBDD) libraries. We will delve into the core principles of FBDD, the physicochemical rationale for selecting this compound, and detailed protocols for primary screening and hit validation using industry-standard biophysical techniques. This guide is designed to offer both the theoretical underpinnings and the practical, step-by-step methodologies required to leverage this valuable fragment in modern drug discovery campaigns.
Introduction: The Power of Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][2] These initial fragment hits, typically with binding affinities in the micromolar to millimolar range, serve as high-quality starting points for optimization into potent and selective drug candidates through iterative cycles of medicinal chemistry, often guided by structural biology.[2][3]
The core advantage of FBDD lies in its efficient exploration of chemical space.[3][4] A relatively small and diverse fragment library can sample a much larger proportion of relevant chemical space than a vast HTS library.[3][5] This efficiency often translates to higher hit rates and provides a clearer path for lead optimization, as the binding interactions of the small fragment are more readily understood and built upon.[5]
The "Rule of Three": A Guiding Principle for Fragment Selection
A widely accepted guideline for designing fragment libraries is the "Rule of Three" (Ro3).[5][6][7] This rule suggests that ideal fragments should possess the following physicochemical properties:
-
Number of rotatable bonds ≤ 3[6]
These parameters help ensure that fragments have adequate aqueous solubility for screening at high concentrations and possess favorable characteristics for subsequent optimization into orally bioavailable drugs.[1][7]
This compound: A Privileged Fragment
This compound is an exemplary fragment that aligns well with the principles of FBDD and the Rule of Three. Its pyridine core is a common scaffold in a multitude of approved drugs, highlighting its "privileged" status in medicinal chemistry.[8][9][10]
Physicochemical Properties of this compound
A critical analysis of this compound's properties underscores its suitability for fragment libraries.
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | 136.15 g/mol [11] | Yes (< 300) |
| cLogP | ~0.3-0.5 (Calculated) | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 (Amide N-H) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Yes (≤ 3) |
| Rotatable Bonds | 1 | Yes (≤ 3) |
Table 1: Physicochemical properties of this compound and its compliance with the "Rule of Three."
The pyridine nitrogen and the acetamido group provide well-defined hydrogen bonding capabilities, acting as both an acceptor and a donor, respectively. This allows the fragment to form specific, enthalpically favorable interactions with a target protein, which is a desirable characteristic for a fragment hit.[7] Furthermore, its planar, aromatic nature makes it an excellent starting point for exploring interactions in binding sites that recognize such moieties, like those in kinases.[12]
The Strategic Value of the Pyridine Scaffold
The pyridine ring is a versatile heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[9][10] Its inclusion in a fragment library offers several advantages:
-
Proven Bioactivity: The prevalence of the pyridine scaffold in marketed drugs demonstrates its compatibility with biological systems.[8][9]
-
Synthetic Tractability: The pyridine ring is amenable to a wide range of chemical modifications, providing multiple vectors for fragment evolution and optimization.[8]
-
Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can improve aqueous solubility and provides a key point for interaction with the target protein.[8]
Experimental Workflows: Screening and Validating this compound Hits
The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection and characterization.[2][3] A typical FBDD workflow involves a primary screen to identify initial hits, followed by secondary validation and structural characterization to confirm binding and elucidate the binding mode.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery, from primary screening to lead optimization.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[13] It is well-suited for fragment screening due to its sensitivity in detecting weak binding events.[13][14]
Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Sartorius Octet® SF3, Biacore system)[13]
-
Sensor chips (e.g., CM5, suitable for amine coupling)
-
Target protein (≥95% purity)
-
Fragment library stock solutions (e.g., 100 mM in DMSO)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, filtered and degassed)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
Methodology:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units). d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. e. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
Fragment Screening: a. Prepare fragment screening plates by diluting fragment stocks into running buffer to a final concentration of 100-200 µM. The final DMSO concentration should be kept constant and low (≤1%). b. Perform a primary screen by injecting each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).
-
Data Analysis: a. Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection. b. Identify initial "hits" as fragments that produce a steady-state binding response significantly above the noise level. A common threshold is a response > 3 standard deviations above the mean of the negative controls.
Causality and Trustworthiness: Using a reference flow cell is critical for correcting non-specific binding and bulk refractive index changes, ensuring that the observed signal is due to a specific interaction with the target protein. The inclusion of positive and negative controls validates the assay's performance.
Protocol 2: Hit Validation and Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information about the binding mode of a fragment, which is invaluable for structure-based drug design.[15][16] It is considered a gold-standard technique in FBDD for unequivocally confirming a fragment hit and guiding its optimization.[3][15][17]
Objective: To determine the crystal structure of the target protein in complex with a fragment hit (e.g., this compound) to visualize the binding site and key interactions.
Materials:
-
Purified target protein at high concentration (e.g., 5-15 mg/mL)
-
Crystallization screening kits
-
Fragment hit stock solution (e.g., 100 mM in DMSO)
-
Cryoprotectant solutions
-
Synchrotron beamline access
Methodology:
-
Protein-Fragment Complex Preparation: a. Soaking: If protein crystals are already available, they can be soaked in a solution containing the fragment. Prepare a soaking solution by adding the fragment (e.g., 1-10 mM final concentration) to the crystallization mother liquor. Soak the crystals for a period ranging from minutes to hours. b. Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.
-
Crystal Harvesting and Cryo-cooling: a. Carefully transfer the soaked or co-crystallized crystal into a cryoprotectant solution to prevent ice formation during X-ray data collection. b. Loop the crystal and flash-cool it in liquid nitrogen.
-
X-ray Diffraction Data Collection: a. Mount the cryo-cooled crystal on the goniometer of a synchrotron beamline. b. Collect a complete diffraction dataset. Modern synchrotrons can collect hundreds of datasets in a 24-hour period, making crystallographic screening of multiple fragments feasible.[1]
-
Structure Determination and Analysis: a. Process the diffraction data to obtain electron density maps.[18] b. If a native protein structure is available, a difference Fourier map (Fo-Fc) can be calculated to reveal the electron density corresponding to the bound fragment. c. Build the fragment into the observed electron density and refine the protein-fragment complex structure. d. Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment within the binding pocket.
Trustworthiness and Expertise: The quality of the electron density map is the ultimate arbiter of whether a fragment is truly bound and how it is positioned.[16][19] It is crucial to critically evaluate the fit of the fragment to the density to avoid misinterpretation.[19] The resulting structural information provides an authoritative basis for the subsequent fragment-to-lead optimization process.[15][16]
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 7. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 11. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 12. med.stanford.edu [med.stanford.edu]
- 13. sartorius.com [sartorius.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of 3-Acetamidopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the solid-phase synthesis of a combinatorial library based on a 3-acetamidopyridine scaffold. The protocols outlined are based on established principles of solid-phase organic synthesis and pyridine chemistry, offering a strategic approach to generating novel chemical entities for drug discovery.
Application Notes
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][][4] The this compound core, in particular, offers a versatile platform for creating focused libraries for screening against various biological targets. The acetamido group provides a hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor and can influence the physicochemical properties of the molecule.[5]
A combinatorial library of substituted this compound analogs could be of significant interest for screening against protein kinases, a family of enzymes often implicated in oncology and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors.[2] Furthermore, derivatives of 3-aminopyridine have been investigated for various therapeutic applications, suggesting that libraries based on this core could yield compounds with novel mechanisms of action.[6]
Potential Therapeutic Applications for a this compound Library:
-
Oncology: Screening against a panel of cancer-related kinases.
-
Infectious Diseases: Evaluation for antibacterial and antiviral activity.[]
-
Inflammatory Diseases: Testing for inhibition of inflammatory pathways, such as the p38 MAPK pathway.[2]
-
Neurodegenerative Diseases: Exploration of neuroprotective properties.[6]
Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates a potential workflow for the solid-phase synthesis of a this compound library, starting from the immobilization of a suitable building block on a solid support, followed by diversification and final cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triapine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Acetamidopyridine as a Versatile Starting Material in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Acetamidopyridine in Modern Synthetic Chemistry
In the landscape of contemporary drug discovery, the quest for molecular diversity and complexity is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of complex, drug-like molecules in a single, efficient step.[1][2][3] The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs due to its ability to engage in crucial biological interactions.[4][5][6] this compound, a readily available and functionalized pyridine derivative, presents itself as an attractive and underexplored starting material for generating novel chemical entities through MCRs. Its inherent functionalities—the basic pyridine nitrogen, the nucleophilic amino group (after deacetylation), and the aromatic ring—offer multiple points for diversification.
This guide provides an in-depth exploration of the potential of this compound in two key isocyanide-based MCRs: the Ugi and Passerini reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols adapted for this specific starting material, and discuss the potential applications of the resulting compound libraries in drug development programs. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both scientific rigor and practical applicability.
I. The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of MCR chemistry, renowned for its ability to generate complex α-acylamino carboxamides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[7][8][9][10] By employing a derivative of this compound as the amine component, researchers can readily introduce a pyridine moiety into a peptide-like backbone, a strategy with significant potential for modulating pharmacokinetic and pharmacodynamic properties.
Mechanistic Rationale: The Role of 3-Aminopyridine in the Ugi Reaction
The classical Ugi reaction mechanism commences with the formation of an imine from the amine and carbonyl components.[11] In our proposed scheme, 3-aminopyridine, readily obtained from the hydrolysis of this compound, serves as the amine. The pyridine nitrogen's electron-withdrawing nature can influence the reactivity of the amino group and the subsequent steps of the reaction. The subsequent addition of the isocyanide and the carboxylic acid leads to the final α-acylamino carboxamide product.
Diagram 1: Proposed Ugi Reaction Workflow with 3-Aminopyridine
Caption: Workflow for the synthesis of peptidomimetics using 3-aminopyridine in a Ugi reaction.
Detailed Experimental Protocol: Ugi Synthesis of a Pyridine-Containing Compound Library
This protocol describes a general procedure for the Ugi four-component reaction using 3-aminopyridine, a representative aldehyde, carboxylic acid, and isocyanide.
Materials:
-
3-Aminopyridine (derived from this compound)
-
Benzaldehyde (or other suitable aldehyde/ketone)
-
Acetic acid (or other suitable carboxylic acid)
-
tert-Butyl isocyanide (or other suitable isocyanide)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask, add 3-aminopyridine (1.0 eq).
-
Solvent Addition: Dissolve the 3-aminopyridine in anhydrous methanol (0.5 M solution).
-
Reagent Addition: To the stirred solution, add benzaldehyde (1.0 eq) and acetic acid (1.0 eq). Stir the mixture at room temperature for 10 minutes to facilitate imine formation.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Component | Role in Reaction | Example Substituents for Library Generation |
| 3-Aminopyridine | Amine component, introduces the pyridine moiety | N/A (core scaffold) |
| Carbonyl Compound | Forms the imine intermediate with the amine | Aromatic aldehydes, aliphatic ketones |
| Carboxylic Acid | Provides the acyl group in the final product | Acetic acid, benzoic acid, functionalized acids |
| Isocyanide | Undergoes nucleophilic attack on the imine | tert-Butyl isocyanide, cyclohexyl isocyanide |
II. The Passerini Three-Component Reaction (P-3CR): Accessing α-Acyloxy Amide Scaffolds
The Passerini reaction is another powerful isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[12][13][14][15][16] While this reaction does not directly utilize an amine, this compound can be envisioned as a precursor to a carboxylic acid-functionalized pyridine, which can then participate in the Passerini reaction. This approach allows for the incorporation of the pyridine motif into a different class of molecular scaffolds.
Mechanistic Insights: A Concerted Pathway to Complexity
The Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[13] The carboxylic acid and the carbonyl compound form a hydrogen-bonded complex, which increases the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer to yield the stable α-acyloxy amide product.[13][16]
Diagram 2: Passerini Reaction Mechanism
Caption: Simplified mechanism of the Passerini three-component reaction.
Detailed Experimental Protocol: Passerini Synthesis with a Pyridine Carboxylic Acid
This protocol outlines a general procedure for the Passerini reaction using a pyridine carboxylic acid (which can be synthesized from 3-aminopyridine, and in turn from this compound), an aldehyde, and an isocyanide.
Materials:
-
Pyridine-3-carboxylic acid (Nicotinic acid)
-
Isobutyraldehyde (or other suitable aldehyde)
-
Cyclohexyl isocyanide (or other suitable isocyanide)
-
Anhydrous dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Dissolve the carboxylic acid in anhydrous dichloromethane. To this solution, add the aldehyde (1.1 eq) followed by the isocyanide (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reaction Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF) | Aprotic solvents favor the concerted mechanism and prevent side reactions.[12][13] |
| Temperature | Room temperature | The reaction generally proceeds efficiently without the need for heating. |
| Stoichiometry | Near-equimolar amounts of reactants | Maximizes atom economy, a key feature of MCRs.[3] |
| Reaction Time | 12-48 hours | Reaction times can vary depending on the specific substrates used. |
III. The Hantzsch Dihydropyridine Synthesis: Building a Core Heterocycle
The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source.[17][18] This reaction is of immense importance in medicinal chemistry, as the 1,4-dihydropyridine core is found in several blockbuster drugs. While this compound is not a direct component in the classical Hantzsch synthesis, its structural motif can be incorporated into related MCRs for the synthesis of functionalized pyridines. For instance, a three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can yield highly substituted pyridines.[19]
A Related Three-Component Pyridine Synthesis
A versatile one-pot, three-component synthesis of highly functionalized pyridines can be achieved through the reaction of an aldehyde, malononitrile, and an N-substituted cyanoacetamide.[19] The amino group of 3-aminopyridine could be envisioned to react with a suitable reagent to form a cyanoacetamide derivative, which can then participate in this MCR.
Diagram 3: General Scheme for a Three-Component Pyridine Synthesis
Caption: A three-component reaction for the synthesis of functionalized pyridines.
IV. Applications in Drug Discovery and Conclusion
The strategic use of this compound as a starting material in MCRs opens up new avenues for the rapid generation of diverse and novel compound libraries. The resulting pyridine-containing molecules are of significant interest in drug discovery for several reasons:
-
Scaffold Hopping and Analogue Generation: MCRs allow for the rapid synthesis of analogues of known bioactive compounds, facilitating structure-activity relationship (SAR) studies.
-
Access to Underexplored Chemical Space: The combination of the pyridine core with the diverse scaffolds generated by MCRs provides access to novel chemical entities with the potential for unique biological activities.
-
Efficiency and Sustainability: MCRs are inherently efficient and atom-economical, aligning with the principles of green chemistry.[2]
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preliminary biological evaluation of a small library of hybrid compounds based on Ugi isocyanide multicomponent reactions with a marine natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
- 16. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of the Amide Group of 3-Acetamidopyridine
Introduction
3-Acetamidopyridine is a vital heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. Its structure, featuring a pyridine ring substituted with an acetamido group, offers multiple sites for chemical modification. The derivatization of the amide group, in particular, opens up avenues to novel compounds with diverse pharmacological profiles. The strategic manipulation of this functional group allows for the introduction of various substituents, alteration of physicochemical properties, and exploration of structure-activity relationships (SAR).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methods for derivatizing the amide group of this compound. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for core transformations, and discuss the analytical techniques essential for the characterization of the resulting products. The protocols described herein are designed to be robust and reproducible, forming a solid foundation for further synthetic exploration.
Core Derivatization Strategies
The amide group of this compound can be chemically transformed through several key reactions. The most common and synthetically useful derivatizations include:
-
Hydrolysis to 3-Aminopyridine: The conversion of the acetamido group to a primary amine is a fundamental transformation, yielding 3-aminopyridine, a versatile precursor for a multitude of further derivatizations.[1][2][3]
-
Reduction to N-ethyl-3-aminopyridine: The complete reduction of the amide carbonyl group to a methylene group provides access to N-alkylated pyridine derivatives.[4][5][6]
-
N-Alkylation of the Amide: Direct alkylation of the amide nitrogen introduces alkyl or aryl groups, leading to the formation of tertiary amides with altered steric and electronic properties.[7][8]
The following sections will provide detailed protocols and mechanistic insights for each of these transformations.
Strategic Overview of Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Hydrolysis to 3-Aminopyridine
Scientific Rationale: The hydrolysis of the amide bond in this compound to yield 3-aminopyridine is a cornerstone reaction in pyridine chemistry. 3-Aminopyridine is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] For instance, it serves as a precursor for drugs with applications in neurological disorders and cancer research.[1] The reaction is typically carried out under acidic or basic conditions, which facilitate the nucleophilic attack of water on the carbonyl carbon of the amide.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the hydrolysis of this compound using hydrochloric acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 50% solution (w/v)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 73.4 mmol) and 100 mL of 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: After cooling the reaction mixture to room temperature in an ice bath, carefully neutralize the excess acid by slowly adding a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-11. This step should be performed with caution as it is highly exothermic.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-aminopyridine.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system such as toluene/hexane or by vacuum distillation to afford pure 3-aminopyridine as a crystalline solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 62-65 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, 1H), 8.10 (dd, 1H), 7.15 (m, 2H), 3.65 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 141.8, 138.5, 123.7, 123.6 |
Reduction to N-ethyl-pyridin-3-amine
Scientific Rationale: The reduction of the amide functionality in this compound to an amine is a powerful method for generating N-alkylated aminopyridines. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6][9] The resulting N-ethyl-pyridin-3-amine is a valuable building block for the synthesis of more complex molecules with potential biological activity. It is important to note that the reduction of amides is more challenging than that of other carboxylic acid derivatives due to the resonance stabilization of the amide bond.[5]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, saturated aqueous solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or a three-necked flask
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (4.2 g, 110 mmol) and 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve this compound (5.0 g, 36.7 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4.2 mL), followed by 15% aqueous sodium hydroxide solution (4.2 mL), and finally water (12.6 mL) (Fieser workup). A granular precipitate should form.
-
Filtration and Extraction: Stir the mixture for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake with THF (3 x 50 mL). Combine the filtrate and washings.
-
Drying and Concentration: Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-pyridin-3-amine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by distillation under reduced pressure.
| Parameter | Value |
| Typical Yield | 70-85% |
| Boiling Point | ~215-217 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 1H), 8.05 (dd, 1H), 7.10 (m, 2H), 3.20 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.1, 142.3, 137.9, 123.5, 123.4, 38.7, 14.9 |
Workflow for Amide Reduction
Caption: Step-by-step workflow for the reduction of this compound.
N-Alkylation of the Amide
Scientific Rationale: The direct N-alkylation of the amide in this compound provides a route to N,N-disubstituted amides. This reaction typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. This derivatization can significantly alter the molecule's polarity, solubility, and biological activity.
Experimental Protocol: N-Alkylation using Sodium Hydride and an Alkyl Halide
Caution: Sodium hydride is a flammable solid that reacts violently with water. This procedure must be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or a three-necked flask
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane. Add anhydrous DMF (100 mL).
-
Deprotonation: Dissolve this compound (1.0 equiv.) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise. Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
| Parameter | Value (Example with Benzyl Bromide) |
| Typical Yield | 60-75% |
| Appearance | Varies with alkyl group |
| ¹H NMR (CDCl₃, 400 MHz) | Varies depending on the alkyl group. For N-benzyl derivative: δ 8.4 (m, 2H), 7.2-7.4 (m, 7H), 4.8 (s, 2H), 2.1 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Varies depending on the alkyl group. For N-benzyl derivative: δ 170.5, 148.1, 146.3, 137.2, 136.8, 128.9, 127.8, 127.5, 124.1, 52.3, 22.1 |
Characterization of Derivatives
The successful synthesis of the derivatized products must be confirmed through rigorous analytical characterization. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the addition of new functional groups and changes to the chemical environment of the pyridine ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the expected transformation.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the disappearance of the N-H stretch in N-alkylation or the appearance of a primary amine band after hydrolysis.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Conclusion
The derivatization of the amide group of this compound offers a versatile platform for the synthesis of a wide range of novel pyridine derivatives. The protocols detailed in this application note for hydrolysis, reduction, and N-alkylation provide robust and reliable methods for accessing key chemical intermediates. By understanding the underlying principles and carefully executing these procedures, researchers can effectively explore the chemical space around the 3-aminopyridine scaffold, paving the way for the discovery of new drug candidates and valuable chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. Amide reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in N-(3-Pyridyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the pyridine ring in N-(3-Pyridyl)acetamide. This compound serves as a valuable scaffold in medicinal chemistry, and its functionalization is a key step in the development of novel therapeutic agents, particularly kinase inhibitors. The following sections detail various strategies for introducing substituents onto the pyridine ring, including electrophilic and nucleophilic substitution reactions, as well as modern metal-catalyzed cross-coupling methods.
Introduction to N-(3-Pyridyl)acetamide and its Significance
N-(3-Pyridyl)acetamide, derived from 3-aminopyridine, is a heterocyclic compound of significant interest in drug discovery. The pyridine motif is a common feature in many biologically active molecules and approved drugs.[1] The functionalization of the pyridine ring allows for the modulation of the physicochemical and pharmacological properties of the parent molecule, which is a critical aspect of structure-activity relationship (SAR) studies in drug development.[2] Derivatives of N-(3-Pyridyl)acetamide have shown promise as, for example, inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers.[2]
Electrophilic Aromatic Substitution
The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.[3] The nitrogen atom deactivates the ring, and electrophilic attack, when it occurs, is generally directed to the 3-position.[4] However, the presence of the acetamido group at the 3-position further influences the regioselectivity of these reactions.
Nitration of N-(3-Pyridyl)acetamide
Nitration introduces a nitro group (-NO2) onto the pyridine ring, which can serve as a versatile handle for further transformations, such as reduction to an amino group. Due to the deactivating nature of the pyridine nitrogen, harsh conditions are often required for nitration.[5]
Table 1: Reaction Conditions for the Nitration of N-(3-Pyridyl)acetamide
| Reagent/Condition | Specification | Role |
| N-(3-Pyridyl)acetamide | 1.0 equivalent | Substrate |
| Fuming Nitric Acid | 1.5 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid | 10 volumes | Solvent and catalyst |
| Temperature | 90-100 °C | Reaction temperature |
| Reaction Time | 4-6 hours | Duration of reaction |
| Work-up | Ice-water quench, neutralization | Product isolation |
Experimental Protocol: Synthesis of N-(nitro-3-pyridyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add N-(3-Pyridyl)acetamide (1.36 g, 10 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Stir the mixture until all the solid has dissolved.
-
Slowly add fuming nitric acid (0.63 mL, 15 mmol) dropwise to the solution while keeping the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the nitrated product.
-
Further purification can be achieved by recrystallization from ethanol.
Workflow for Electrophilic Nitration
Caption: Workflow for the electrophilic nitration of N-(3-Pyridyl)acetamide.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) is more favorable on the electron-deficient pyridine ring, particularly at the 2- and 4-positions.[4]
Chichibabin Amination
The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide to introduce an amino group, typically at the 2- or 6-position.[6][7]
Table 2: Reaction Conditions for Chichibabin Amination of N-(3-Pyridyl)acetamide
| Reagent/Condition | Specification | Role |
| N-(3-Pyridyl)acetamide | 1.0 equivalent | Substrate |
| Sodium Amide (NaNH2) | 2.5 equivalents | Aminating agent |
| Toluene | Anhydrous | Solvent |
| Temperature | 110 °C (Reflux) | Reaction temperature |
| Reaction Time | 8-12 hours | Duration of reaction |
| Work-up | Aqueous quench | Product isolation |
Experimental Protocol: Synthesis of N-(2-amino-3-pyridyl)acetamide
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (50 mL) and sodium amide (0.98 g, 25 mmol).
-
Heat the suspension to reflux (approximately 110 °C).
-
Add N-(3-Pyridyl)acetamide (1.36 g, 10 mmol) portion-wise over 30 minutes.
-
Continue refluxing for 8-12 hours, monitoring the evolution of hydrogen gas.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Vicarious Nucleophilic Substitution (VNS)
VNS allows for the introduction of a carbon nucleophile onto the pyridine ring with the displacement of a hydrogen atom.[2][8] This method is particularly effective for nitro-substituted pyridines.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely used in the synthesis of pharmaceuticals.[9] For these reactions, the N-(3-Pyridyl)acetamide scaffold first needs to be halogenated.
Halogenation of N-(3-Pyridyl)acetamide
A halogen atom (Br or I) can be introduced onto the pyridine ring, which can then participate in cross-coupling reactions.
Experimental Protocol: Bromination of N-(3-Pyridyl)acetamide
-
Dissolve N-(3-Pyridyl)acetamide (1.36 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude bromo-N-(3-pyridyl)acetamide, which can be purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[10][11]
Table 3: Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Condition | Specification | Role |
| Bromo-N-(3-pyridyl)acetamide | 1.0 equivalent | Substrate |
| Arylboronic Acid | 1.2 equivalents | Coupling partner |
| Pd(PPh3)4 | 0.05 equivalents | Catalyst |
| Sodium Carbonate (2M aq.) | 2.0 equivalents | Base |
| 1,4-Dioxane | Anhydrous | Solvent |
| Temperature | 90 °C | Reaction temperature |
| Reaction Time | 12-18 hours | Duration of reaction |
Experimental Protocol: Synthesis of N-(aryl-3-pyridyl)acetamide
-
To a round-bottom flask, add bromo-N-(3-pyridyl)acetamide (2.15 g, 10 mmol), the desired arylboronic acid (12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.[12]
-
Add anhydrous 1,4-dioxane (40 mL) and an aqueous solution of sodium carbonate (2M, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours under an inert atmosphere.[13]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][14]
Table 4: Reaction Conditions for Buchwald-Hartwig Amination
| Reagent/Condition | Specification | Role |
| Bromo-N-(3-pyridyl)acetamide | 1.0 equivalent | Substrate |
| Amine | 1.2 equivalents | Coupling partner |
| Pd2(dba)3 | 0.02 equivalents | Catalyst precursor |
| XPhos | 0.08 equivalents | Ligand |
| Sodium tert-butoxide | 1.4 equivalents | Base |
| Toluene | Anhydrous | Solvent |
| Temperature | 100 °C | Reaction temperature |
| Reaction Time | 12-24 hours | Duration of reaction |
Experimental Protocol: Synthesis of N-(amino-substituted-3-pyridyl)acetamide
-
In a glovebox, charge a Schlenk tube with bromo-N-(3-pyridyl)acetamide (2.15 g, 10 mmol), the desired amine (12 mmol), sodium tert-butoxide (1.35 g, 14 mmol), Pd2(dba)3 (92 mg, 0.1 mmol), and XPhos (190 mg, 0.4 mmol).
-
Add anhydrous toluene (40 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Metal-Catalyzed Cross-Coupling
Caption: General workflow for metal-catalyzed cross-coupling reactions.
Application in Drug Discovery: PIM Kinase Inhibitors
Functionalized N-(3-Pyridyl)acetamide derivatives have emerged as potent inhibitors of PIM kinases. PIM kinases are a family of serine/threonine kinases that are often overexpressed in various human cancers and are involved in promoting cell cycle progression and inhibiting apoptosis.[][16] The development of small molecule inhibitors targeting PIM kinases is a promising strategy for cancer therapy.
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway.[] Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[17] Activated STATs translocate to the nucleus and induce the transcription of target genes, including the Pim genes.[] The resulting PIM kinases then phosphorylate a variety of downstream substrates to regulate cellular processes.
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of N-(3-Pyridyl)acetamide derivatives.
By applying the functionalization strategies outlined in these notes, researchers can synthesize a library of N-(3-Pyridyl)acetamide derivatives for screening as PIM kinase inhibitors. The diverse substituents introduced onto the pyridine ring can interact with different regions of the kinase's active site, leading to improved potency and selectivity. The protocols provided herein offer a starting point for the synthesis of these potentially life-saving compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. scbt.com [scbt.com]
- 17. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols for 3-Acetamidopyridine as a Negative Control in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. The reliability of HTS data is critically dependent on the use of appropriate controls to minimize the rate of false positives and false negatives. A negative control is a compound that is not expected to exhibit biological activity in the assay being performed. It is essential for establishing a baseline, assessing assay variability, and ensuring that observed effects from test compounds are specific to the biological target and not due to non-specific interactions or assay artifacts.
3-Acetamidopyridine is a structural analog of nicotinamide, a key biological molecule and a known inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[1] Due to its structural similarity to nicotinamide but general lack of significant biological activity in numerous bioassays, this compound serves as an excellent negative control in HTS campaigns, particularly those targeting NAD+-dependent enzymes. Its inclusion in an assay allows researchers to differentiate between specific inhibition by active compounds and non-specific effects that might be shared by structurally similar but inactive molecules.
Rationale for Use
The selection of this compound as a negative control is based on the following principles:
-
Structural Similarity to Active Compounds: As an analog of nicotinamide, this compound shares the pyridinyl-amide core structure. This similarity is crucial when screening for inhibitors of NAD+-dependent enzymes, as it helps to identify and exclude compounds that may exhibit assay interference due to this common chemical scaffold.
-
Biological Inertness: Publicly available bioassay data from databases such as PubChem indicate that this compound is largely inactive across a wide range of biological targets.[2] This lack of promiscuous activity makes it a reliable baseline for measuring "no effect" in a given assay.
-
Physicochemical Properties: Its physicochemical properties are comparable to many small molecule drugs, ensuring its solubility and stability in typical HTS assay conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound and Nicotinamide
| Property | This compound | Nicotinamide (Active Analog) |
| Molecular Formula | C₇H₈N₂O | C₆H₆N₂O |
| Molecular Weight | 136.15 g/mol | 122.12 g/mol |
| Structure | Pyridine ring with an acetamido group at position 3 | Pyridine ring with a carboxamide group at position 3 |
| Known Biological Role | Generally considered biologically inactive | Precursor for NAD+ biosynthesis, inhibitor of sirtuins[1] |
| Primary Use in HTS | Negative Control | Positive Control (Inhibitor) for sirtuin assays |
Experimental Protocols
General Protocol for Using this compound as a Negative Control in HTS
This protocol provides a general framework for incorporating this compound into a typical HTS workflow.
1. Materials:
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Assay-specific reagents (e.g., enzyme, substrate, cells, detection reagents)
-
Microplates (e.g., 384-well or 1536-well), compatible with the HTS reader
-
Automated liquid handling systems
-
Plate reader (e.g., fluorescence, luminescence, or absorbance)
2. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare similar stock solutions for positive control and test compounds.
3. Assay Plate Layout:
-
Design the plate map to include wells for:
-
Negative Control (Vehicle): Contains all assay components and DMSO at the same final concentration as the test compound wells. This represents 0% inhibition/activity.
-
Positive Control: A known active compound for the assay target. This represents 100% inhibition/activity.
-
This compound Negative Control: Contains this compound at the same concentration as the test compounds.
-
Test Compounds: Compounds from the screening library.
-
-
It is recommended to include multiple replicates of each control on every plate to assess plate-to-plate variability.
4. HTS Assay Procedure:
-
Using an automated liquid handler, dispense the assay buffer and other components (e.g., enzyme, cells) into the microplate wells.
-
Add the test compounds, this compound, positive control, and vehicle control to the appropriate wells. The final DMSO concentration should typically be ≤1%.
-
Incubate the plates for the required time and at the appropriate temperature as dictated by the specific assay protocol.
-
Add the detection reagent and measure the signal using a plate reader.
5. Data Analysis:
-
Normalize the data using the positive and negative (vehicle) controls. The activity of each well is typically expressed as a percentage of the control.
-
The signal from the this compound wells should be comparable to the vehicle control wells, indicating no significant biological activity.
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[3]
Specific Protocol: this compound as a Negative Control in a SIRT1 Inhibition Assay
This protocol describes the use of this compound in a fluorogenic assay to screen for inhibitors of SIRT1, an NAD+-dependent deacetylase.
1. Principle: SIRT1 deacetylates a fluorogenic peptide substrate. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.[1][4] Nicotinamide is used as a positive control for inhibition.
2. Reagents:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate
-
NAD+
-
Nicotinamide (positive control inhibitor)
-
This compound (negative control)
-
SIRT1 assay buffer
-
Developing solution
-
Stop solution
3. Assay Protocol (384-well format):
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
Dispense 10 µL of the reaction mixture into each well of a 384-well plate.
-
Add 100 nL of test compounds, nicotinamide (final concentration, e.g., 50 µM), this compound (final concentration, e.g., 10 µM), or DMSO (vehicle) to the appropriate wells.
-
Add 5 µL of diluted SIRT1 enzyme to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 5 µL of developing solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 5 µL of stop solution.
-
Read the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[4]
4. Expected Results:
Table 2: Expected Results from a SIRT1 Inhibition HTS Assay
| Well Type | Compound | Expected SIRT1 Activity | Expected Fluorescence Signal |
| Vehicle Control | DMSO | High | High |
| Positive Control | Nicotinamide | Low (Inhibited) | Low |
| Negative Control | This compound | High (No Inhibition) | High |
| Active Hit | Potent Inhibitor | Low (Inhibited) | Low |
Visualizations
Caption: High-throughput screening (HTS) workflow.
References
In Vitro Biological Evaluation of 3-Acetamidopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro biological evaluation of 3-acetamidopyridine derivatives. It includes detailed protocols for key experiments, a summary of reported biological activities in structured tables, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound Derivatives
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. Their synthetic accessibility and the potential for diverse substitutions make them attractive candidates for drug discovery and development. This guide outlines the essential in vitro assays and methodologies to characterize the biological effects of this class of compounds.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various this compound and related pyridine derivatives.
Table 1: Anticancer Activity of this compound and Related Pyridine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| N-(pyridin-3-yl)acetamide derivative (RDg) | A549 (Lung Carcinoma) | MTT | 15.70 | Erlotinib | 10.10 | [1] |
| Pyridine-urea derivative (8e) | MCF-7 (Breast Cancer) | MTT | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 | [2] |
| Pyridine-urea derivative (8n) | MCF-7 (Breast Cancer) | MTT | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 | [2] |
| Cyanopyridine derivative (3b) | PC-3 (Prostate Cancer) | MTT | Not specified, but potent | - | - | [3] |
| Cyanopyridine derivative (3b) | DU-145 (Prostate Cancer) | MTT | Not specified, but potent | - | - | [3] |
| Pyridine-thiazole derivative (3) | HL-60 (Leukemia) | MTT | 0.57 | - | >50 (pseudo-normal cells) | [4] |
| Pyridine-thiazole derivative (4) | Multiple (NCI-60 panel) | SRB | GI50 varies | - | - | [4] |
Table 2: Enzyme Inhibitory Activity of this compound and Related Pyridine Derivatives
| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyridine-urea derivative (8b) | VEGFR-2 | Kinase Assay | 5.0 | - | - | [2] |
| Pyridine-urea derivative (8e) | VEGFR-2 | Kinase Assay | 3.93 | - | - | [2] |
| Cyanopyridine derivative (3b) | PIM-1 Kinase | Kinase Assay | 0.13 | Staurosporine | 0.0167 | [3][5] |
| Pyridine derivative (Carbamate 8) | Human Acetylcholinesterase (hAChE) | Ellman's Method | 0.153 | - | - | |
| Pyridine derivative (Carbamate 11) | Human Butyrylcholinesterase (hBChE) | Ellman's Method | 0.828 | - | - |
Table 3: Antimicrobial Activity of this compound and Related Pyridine Derivatives
| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j) | Gram-positive bacteria | Broth Microdilution | 0.25 | Linezolid | 2 | [6] |
| Imidazo[2,1-b][1][7][8]thiadiazole-pyridine (17l) | Fungi | Broth Microdilution | 0.25 | Fluconazole | 1 | [9] |
| Imidazo[2,1-b][1][7][8]thiadiazole-pyridine (17m) | Fungi | Broth Microdilution | 0.25 | Fluconazole | 1 | [9] |
| Aminopyridine acetamide (22) | E. coli, P. mirabilis | Well Diffusion | 12.5 | - | - | |
| Aminopyridine acetamide (24) | E. coli, P. mirabilis | Well Diffusion | 37.5 | - | - |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to evaluate the biological activity of this compound derivatives.
Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of ADP produced is proportional to the kinase activity. A luminescence-based assay can be used to measure the amount of remaining ATP; a higher luminescence signal indicates lower kinase activity (less ATP consumed).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound derivatives in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Sterile 96-well plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the this compound derivatives in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins in a cell lysate to assess the effect of a compound on signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the proteins of interest.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., PIM-1, β-catenin, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Protocol:
-
Sample Preparation:
-
Treat cells with the this compound derivative at various concentrations and for different time points.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their in vitro evaluation.
Signaling Pathway Diagrams
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
References
- 1. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BiochemSphere [biochemicalsci.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming diacetylation in the synthesis of 3-Acetamidopyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Acetamidopyridine. The primary focus is on overcoming the common issue of diacetylation, which leads to the formation of the undesired N,N-diacetyl-3-aminopyridine byproduct.
Troubleshooting Guide: Overcoming Diacetylation
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of this compound and presence of a significant byproduct.
-
Possible Cause: Formation of the diacetylated byproduct, N,N-diacetyl-3-aminopyridine, due to overly aggressive reaction conditions.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of acetic anhydride. A large excess of the acetylating agent can drive the reaction towards diacetylation.
-
Temperature Management: The acetylation of 3-aminopyridine is an exothermic reaction. It is crucial to maintain a controlled temperature, for instance, by carrying out the reaction at 0°C initially and then allowing it to slowly warm to room temperature. Avoid high temperatures which can promote the formation of the diacetylated product.
-
Choice of Base: While pyridine is commonly used as a solvent and base, stronger bases like triethylamine have been shown to favor diacylation in similar heterocyclic amines. Sticking to pyridine is generally a safer approach to promote mono-acetylation.
-
Problem 2: Difficulty in separating this compound from the diacetylated byproduct.
-
Possible Cause: The polarity of this compound and N,N-diacetyl-3-aminopyridine can be similar, making separation by simple recrystallization challenging.
-
Solution:
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is an effective method for separating compounds with similar polarities. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be optimized to achieve good separation.
-
Selective Hydrolysis: It may be possible to selectively hydrolyze the diacetylated byproduct back to the desired mono-acetylated product. Diacetylated amines can sometimes be more susceptible to hydrolysis than their mono-acetylated counterparts under carefully controlled basic conditions. A mild alkaline hydrolysis using a reagent like sodium bicarbonate in a mixed solvent system could be explored.
-
Problem 3: The reaction is complete, but the product appears oily and does not crystallize.
-
Possible Cause: The presence of significant impurities, including the diacetylated byproduct and residual acetic acid or pyridine, can inhibit crystallization.
-
Solution:
-
Aqueous Workup: Ensure a thorough aqueous workup after the reaction is complete. Washing the organic extract with a saturated solution of sodium bicarbonate will neutralize and remove any remaining acetic acid. Subsequent washes with water and brine will help remove pyridine and other water-soluble impurities.
-
Purification before Crystallization: If the product remains an oil after the workup, it is indicative of high impurity levels. In such cases, purification by column chromatography should be performed before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is diacetylation in the context of this compound synthesis?
A1: Diacetylation is a side reaction where both hydrogen atoms on the amino group of 3-aminopyridine are substituted with acetyl groups, resulting in the formation of N,N-diacetyl-3-aminopyridine instead of the desired mono-acetylated product, this compound.
Q2: How can I monitor the progress of the reaction and detect the formation of the diacetylated byproduct?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material (3-aminopyridine), the desired product (this compound), and the diacetylated byproduct will have different Rf values. By co-spotting the reaction mixture with the starting material, you can track its consumption and the appearance of new spots corresponding to the products. The diacetylated product is typically less polar than the mono-acetylated product.
Q3: What are the key differences in the spectroscopic data (NMR, IR) between this compound and the diacetylated byproduct?
A3:
-
¹H NMR: The most significant difference will be the absence of the N-H proton signal in the spectrum of the diacetylated compound. In this compound, a broad singlet corresponding to the amide proton (N-H) is expected, typically in the region of 8-10 ppm. This signal will be absent in the spectrum of N,N-diacetyl-3-aminopyridine.
-
IR Spectroscopy: this compound will show a characteristic N-H stretching vibration in the region of 3200-3400 cm⁻¹.[1] This band will be absent in the IR spectrum of the diacetylated byproduct. Both compounds will show a strong carbonyl (C=O) stretching band, but the position might differ slightly.
Q4: Can I use acetyl chloride instead of acetic anhydride for this synthesis?
A4: While acetyl chloride is a more reactive acetylating agent, it is generally not recommended for this synthesis if the goal is to selectively obtain the mono-acetylated product. Its higher reactivity increases the likelihood of diacetylation. Additionally, the reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which can protonate the pyridine nitrogen and the starting amine, complicating the reaction. Acetic anhydride is a milder and more controllable reagent for this purpose.
Data Presentation
| Reaction Parameter | Condition | Expected Outcome on Diacetylation | Rationale |
| Equivalents of Acetic Anhydride | 1.0 - 1.1 | Minimized | Limiting the acetylating agent favors mono-substitution. |
| > 2.0 | Increased | Excess reagent drives the reaction towards di-substitution. | |
| Temperature | 0°C to Room Temperature | Minimized | Lower temperatures reduce the reaction rate and favor the kinetically controlled mono-acetylated product. |
| Reflux | Increased | Higher temperatures provide the activation energy for the second acetylation step. | |
| Base | Pyridine | Minimized | A weaker base is less likely to deprotonate the initially formed mono-acetylated product, which is a prerequisite for the second acetylation. |
| Triethylamine | Increased | A stronger base can deprotonate the mono-acetylated product, increasing its nucleophilicity and promoting diacetylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Diacetylation
This protocol is adapted from a standard procedure with modifications to favor mono-acetylation.[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1.0 eq) in pyridine (5-10 volumes).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol or an ethyl acetate/hexane mixture. If diacetylated byproduct is present, purification by column chromatography may be necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the diacetylated byproduct.
Caption: Troubleshooting workflow for overcoming diacetylation and purifying this compound.
References
Purification of 3-Acetamidopyridine from unreacted 3-aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-acetamidopyridine, particularly in removing unreacted 3-aminopyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is off-white, yellow, or brown | 1. Presence of colored impurities from the starting material (3-aminopyridine can oxidize and darken over time).2. Formation of colored byproducts during the acetylation reaction, potentially due to excessive heat. | 1. Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.2. Recrystallization: Perform recrystallization from a suitable solvent system. This is often effective at removing colored impurities. |
| Product fails to crystallize, remains an oil | 1. Presence of significant amounts of impurities, particularly unreacted 3-aminopyridine, which can act as a crystallization inhibitor.2. The solution is not sufficiently saturated.3. The cooling process is too rapid. | 1. Purification prior to crystallization: If the product is heavily impure, consider a preliminary purification by column chromatography before attempting recrystallization.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Seeding with a small crystal of pure this compound can also initiate crystallization.3. Solvent Adjustment: If the product is too soluble, you can add an anti-solvent (a solvent in which the product is poorly soluble) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.4. Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product. |
| Low yield of purified product | 1. Incomplete precipitation during crystallization.2. Product loss during transfers and filtration steps.3. Co-elution of product with impurities during column chromatography. | 1. Optimize Crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.2. Minimize Transfers: Be meticulous during experimental manipulations to minimize loss of material.3. Optimize Chromatography: Adjust the eluent system for better separation. A shallower gradient or isocratic elution with a less polar solvent system may improve resolution. |
| Presence of unreacted 3-aminopyridine in the final product | 1. Incomplete acetylation reaction.2. Inefficient purification to remove the more polar 3-aminopyridine. | 1. Reaction Optimization: Ensure the acetylation reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).2. Recrystallization: Choose a solvent system where the solubility of this compound and 3-aminopyridine differs significantly with temperature.3. Column Chromatography: Utilize a suitable eluent system to effectively separate the less polar this compound from the more polar 3-aminopyridine. Adding a small amount of a tertiary amine like triethylamine (e.g., 1-2%) to the eluent can help to reduce tailing of the basic 3-aminopyridine on the silica gel.[1] |
| Presence of a byproduct with similar polarity to this compound | 1. A likely byproduct is the di-acetylated derivative of 3-aminopyridine, which can form under harsh reaction conditions or with a large excess of acetic anhydride. | 1. Reaction Control: Use a stoichiometric amount or only a slight excess of acetic anhydride and control the reaction temperature to minimize the formation of the di-acetylated product.2. Column Chromatography: This is the most effective method for separating compounds with similar polarities. A carefully selected eluent system, potentially with a shallow gradient, will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the key difference in polarity between this compound and 3-aminopyridine that allows for their separation?
A1: 3-aminopyridine is more polar than this compound. The presence of the primary amine group (-NH₂) in 3-aminopyridine allows for stronger hydrogen bonding compared to the amide group (-NHCOCH₃) in this compound. This difference in polarity is the basis for their separation by techniques like column chromatography and can also be exploited in recrystallization by selecting appropriate solvents.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of this compound from 3-aminopyridine and other impurities.
Q3: How do I visualize the spots of 3-aminopyridine and this compound on a TLC plate?
A3: Both compounds are UV active due to the pyridine ring, so they can be visualized under a UV lamp (typically at 254 nm) where they will appear as dark spots on a fluorescent background. Alternatively, iodine vapor can be used to stain the spots, which will appear as brown or yellow-brown areas on the plate.
Q4: What are some suitable recrystallization solvents for this compound?
A4: Based on solubility data, suitable solvents for the recrystallization of this compound would be those in which it is soluble when hot and sparingly soluble when cold. Methanol and ethanol are reported to be good solvents.[2][3][4] A mixed solvent system, such as ethyl acetate/hexanes, could also be effective.
Q5: What is a good starting eluent system for column chromatography to separate this compound from 3-aminopyridine?
A5: A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Given the polarity difference, you could start with a relatively low percentage of ethyl acetate (e.g., 20-30%) and gradually increase the polarity. For basic compounds like 3-aminopyridine, adding a small amount of triethylamine (1-2%) to the eluent can improve the separation by preventing tailing on the acidic silica gel.[1] A dichloromethane/ethyl acetate mixture has also been reported for the purification of a similar compound.[5]
Data Presentation
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| This compound |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | 136.15 | 131-134[3] | Soluble in methanol and ethanol.[2][4] Sparingly soluble in water.[2] Water solubility: 3.88E+04 mg/L.[6] |
| 3-Aminopyridine |
| 94.12 | 63-65 | Soluble in water, ethanol, and benzene.[7][8][9][10] Soluble in acetone and chloroform.[7][11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound containing unreacted 3-aminopyridine.
Materials:
-
Crude this compound
-
Ethanol (or another suitable recrystallization solvent)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solvent too vigorously.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal or any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from 3-aminopyridine when recrystallization is not sufficient.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate, with 1% triethylamine)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and visualization method (UV lamp or iodine)
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary for flash chromatography) to start the elution.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound. The less polar this compound will elute before the more polar 3-aminopyridine.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. parchem.com [parchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
- 10. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for N-acetylation of 3-aminopyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-acetylation of 3-aminopyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful synthesis of 3-acetylaminopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acetylation of 3-aminopyridine, offering probable causes and effective solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield or Incomplete Reaction | 1. Insufficient Acetylating Agent: Not enough reagent to fully convert the starting material. 2. Reaction Time is Too Short: The reaction has not been allowed to proceed to completion. 3. Low Reaction Temperature: The temperature is not high enough to drive the reaction forward efficiently. 4. Presence of Water: Moisture in the reagents or solvent can hydrolyze the acetylating agent. | 1. Use a slight excess (e.g., 1.1 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the 3-aminopyridine spot is no longer visible. 3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60°C).[1] 4. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Low Purity of Final Product | 1. Presence of Starting Material: Incomplete reaction leaving unreacted 3-aminopyridine. 2. Formation of Di-acetylated Byproduct: Over-acetylation of the amino group, especially under harsh conditions.[1] 3. Residual Acetic Acid: Acetic acid is a byproduct of the reaction with acetic anhydride. | 1. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 3-aminopyridine as its water-soluble salt.[2] 2. Use a stoichiometric amount or only a slight excess of the acetylating agent.[1] Maintain controlled temperature to prevent this side reaction.[1] 3. Wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove acidic impurities.[1] |
| Product Discoloration | 1. Oxidation of Starting Material: 3-aminopyridine can oxidize over time, leading to colored impurities. 2. Reaction Temperature Too High: Excessive heat can cause degradation of reactants or products. | 1. Use pure, preferably freshly recrystallized, 3-aminopyridine for the reaction. 2. Maintain a controlled reaction temperature. For exothermic reactions, use an ice bath to manage the temperature.[1] |
| Difficulty with Product Crystallization | 1. Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying. | 1. Wash the crude product with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.[1] 2. Ensure the product is thoroughly dried under vacuum to remove all residual solvent.[1] If the product is an oil, try scratching the inside of the flask with a glass rod to induce crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for the N-acetylation of 3-aminopyridine?
A1: The most common and readily available acetylating agents are acetic anhydride and acetyl chloride.[3] Acetic anhydride is generally preferred as it is less corrosive and the byproduct, acetic acid, is easier to handle than the hydrochloric acid generated from acetyl chloride.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2] For less reactive amines, a catalyst is often recommended.
Q3: What is a typical solvent for this reaction?
A3: A variety of aprotic solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The choice of solvent can influence the reaction rate and solubility of the reactants.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (3-aminopyridine) and the product (3-acetylaminopyridine). The reaction is considered complete when the spot corresponding to 3-aminopyridine is no longer visible.[2]
Q5: What is the expected melting point of 3-acetylaminopyridine?
A5: The literature melting point for 3-acetylaminopyridine is typically in the range of 130-134°C. A lower or broader melting point range may indicate the presence of impurities.
Q6: Are there greener alternatives to traditional acetylation methods?
A6: Yes, continuous-flow acetylation using acetonitrile as both the acetylating agent and solvent, with a catalyst like alumina, has been developed as a more environmentally friendly method.[3][4] This approach avoids the use of hazardous reagents like acetic anhydride and acetyl chloride.[3][4]
Experimental Protocols
Protocol 1: N-acetylation using Acetic Anhydride
This protocol provides a general procedure for the N-acetylation of 3-aminopyridine using acetic anhydride.
Materials:
-
3-Aminopyridine
-
Acetic Anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyridine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizing the Workflow
Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the N-acetylation reaction.
Caption: A systematic workflow for optimizing N-acetylation conditions.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing common experimental issues.
Caption: A troubleshooting flowchart for low yield or incomplete reactions.
References
Troubleshooting low yield in the synthesis of N-(3-Pyridyl)acetamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues during the synthesis of N-(3-Pyridyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the synthesis of N-(3-Pyridyl)acetamide?
A low yield can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, degradation of starting materials or products, and loss of product during workup and purification.[1] The nucleophilicity of the amino group on the pyridine ring is lower than that of a simple aniline, which can lead to an incomplete reaction.[1]
Q2: Which acylating agent is best for this synthesis?
Common acylating agents for this type of reaction include acetyl chloride and acetic anhydride.[2] Acetic anhydride is often preferred as it can be used in slight excess and the byproduct, acetic acid, is generally easier to remove than the hydrochloric acid generated from acetyl chloride.[1]
Q3: Why is a base, such as pyridine or triethylamine, often included in the reaction?
When using acylating agents like acetyl chloride or acetic anhydride, an acidic byproduct (HCl or acetic acid) is formed. A base is necessary to neutralize this acid. If not neutralized, the acid will protonate the amino group of the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction.[2]
Q4: How critical is the quality of the starting material, 3-aminopyridine?
The purity of 3-aminopyridine is crucial. Impurities can interfere with the reaction. Additionally, 3-aminopyridine can degrade over time, so it is important to use a fresh or properly stored batch.
Q5: My final product is difficult to purify. What are some common impurities?
Common impurities include unreacted 3-aminopyridine, diacylated byproducts (though less common under standard conditions), and residual acetic acid or base.[2] Proper workup procedures, including washing with a dilute acid to remove unreacted 3-aminopyridine, are important.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of N-(3-Pyridyl)acetamide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Reagents: The acylating agent (e.g., acetic anhydride) may have hydrolyzed due to exposure to moisture.[2] | Use fresh or newly opened reagents. Ensure all glassware is thoroughly dried before use. |
| Low Nucleophilicity of 3-Aminopyridine: The amino group on the pyridine ring is less reactive than in other amines.[3] | Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] | |
| Insufficient Base: The acid byproduct was not fully neutralized, leading to the protonation of the starting amine.[2] | Ensure an adequate amount of base (e.g., pyridine, triethylamine) is used, typically 1.1 to 1.5 molar equivalents. | |
| Product Loss During Workup | Precipitation Issues: The product may have precipitated prematurely from the reaction mixture. | Use a sufficient amount of solvent to ensure all reactants remain in the solution throughout the reaction.[1] |
| Extraction Problems: The product may be partially soluble in the aqueous layer, leading to loss during extraction. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form. Use a suitable organic solvent for extraction. | |
| Final Product is Impure | Unreacted Starting Material: The reaction did not go to completion. | During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 3-aminopyridine as its water-soluble salt.[2] |
| "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals. | This can happen if the compound is too impure or if the boiling point of the solvent is higher than the melting point of the compound. Try purifying by column chromatography first or use a lower-boiling point solvent for recrystallization.[4] | |
| No Crystal Formation Upon Cooling: The solution may not be saturated or could be supersaturated. | To address an unsaturated solution, boil off some solvent. For a supersaturated solution, scratch the inside of the flask or add a seed crystal to induce crystallization.[4] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of N-(3-Pyridyl)acetamide using acetic anhydride.
Materials:
-
3-Aminopyridine
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove unreacted 3-aminopyridine and pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by recrystallization or column chromatography on silica gel.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | 0 to RT | 3 | ~85-95% |
| 2 | Acetyl Chloride | Triethylamine | THF | 0 to RT | 2 | ~80-90% |
| 3 | Acetic Anhydride | None | Acetic Acid | Reflux | 5 | ~70-80% |
| 4 | Acetic Anhydride | Pyridine | Acetonitrile | RT | 4 | ~80-90% |
Note: Yields are approximate and can vary based on reaction scale and purification method.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Purification of 3-Acetamidopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of colored impurities from crude 3-Acetamidopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color in crude this compound?
A1: Colored impurities in crude this compound typically arise from several sources:
-
Starting Material Purity: The primary precursor, 3-aminopyridine, can itself contain colored impurities. Commercial grades of 3-aminopyridine can range in color from white to yellow-brown or even dark red due to oxidation or manufacturing byproducts.[1][2]
-
Side Reactions: During the acetylation of 3-aminopyridine with acetic anhydride, side reactions can occur, leading to the formation of colored, often polymeric, byproducts.[3] Excessive heat or prolonged reaction times can exacerbate the formation of these impurities.
-
Oxidation: Both the starting material and the final product can be susceptible to air oxidation, which can lead to the formation of colored degradation products.
Q2: What are the most effective methods for removing colored impurities from this compound?
A2: The two most common and effective methods for decolorizing crude this compound are:
-
Activated Carbon Treatment: This involves adsorbing the colored impurities onto the surface of activated carbon. It is a widely used technique in the pharmaceutical industry for decolorization.[3]
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solvent. This process can be combined with activated carbon treatment for enhanced purification.
Q3: Can I use a combination of methods for better results?
A3: Yes, combining activated carbon treatment with recrystallization is a highly effective strategy. Typically, activated carbon is added to the hot solution of the crude product just before the filtration and crystallization steps of the recrystallization process. This allows the carbon to adsorb the colored impurities, which are then removed by hot filtration, leading to a purer, colorless final product.[3]
Troubleshooting Guides
Issue 1: Persistent Yellow or Brown Color After Initial Purification
Symptoms:
-
The isolated this compound product remains colored (yellow to brown) even after a single recrystallization.
-
The melting point of the product is broad and lower than the expected value for pure this compound.
Possible Causes:
-
Inefficient removal of highly colored impurities.
-
The chosen recrystallization solvent is not optimal for rejecting the specific impurities present.
-
Insufficient amount of activated carbon was used, or the contact time was too short.
Solutions:
1. Activated Carbon Treatment during Recrystallization:
-
Rationale: Activated carbon has a high surface area and can effectively adsorb large, colored organic molecules.
-
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethanol and water) in an Erlenmeyer flask.[3]
-
Once the solid is completely dissolved, add a small amount of activated carbon (typically 1-2% w/w of the crude product). Caution: Add the carbon carefully to the hot solution, as it can cause bumping. It is advisable to briefly cool the solution before adding the carbon.
-
Gently swirl the mixture and heat it at or near the boiling point for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The filtration apparatus should be pre-heated to prevent premature crystallization.
-
Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
2. Choice of Recrystallization Solvent:
-
Rationale: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Troubleshooting Steps:
-
If methanol was used, consider trying ethanol or a mixture of ethanol and water.
-
Perform small-scale solubility tests with different solvents to identify the most suitable one for your specific impurity profile.
-
A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective. Dissolve the crude product in the "good" solvent at its boiling point and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool to crystallize.
-
Issue 2: Low Recovery of this compound After Decolorization
Symptoms:
-
A significant loss of product is observed after treatment with activated carbon and recrystallization.
Possible Causes:
-
Adsorption of Product: Activated carbon can adsorb the desired product along with the impurities, especially if an excessive amount is used or the contact time is too long.[3]
-
Suboptimal Recrystallization Conditions: Using too much solvent will result in a lower yield as more product will remain in the mother liquor. Premature crystallization during hot filtration can also lead to product loss.
Solutions:
1. Optimizing Activated Carbon Usage:
-
Experimental Protocol:
-
Start with a smaller amount of activated carbon (e.g., 0.5% w/w).
-
Minimize the heating time with activated carbon to 5-10 minutes.
-
If the color is not sufficiently removed, the process can be repeated with a fresh batch of activated carbon, but it is often more efficient to optimize the amount in a single step through small-scale trials.
-
2. Improving Recrystallization Technique:
-
Experimental Protocol:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the filtration funnel and receiving flask are hot during the hot gravity filtration to prevent the product from crystallizing on the filter paper.
-
To recover more product, the mother liquor can be concentrated by evaporating some of the solvent and cooling to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Data Presentation
The following table provides a qualitative and semi-quantitative comparison of different purification strategies for the removal of colored impurities from crude this compound. The effectiveness is based on typical laboratory outcomes.
| Purification Method | Recrystallization Solvent | Activated Carbon (w/w) | Typical Color Removal Efficiency | Typical Yield | Notes |
| Recrystallization | Methanol | None | Moderate | Good | Effective for removing many impurities, but may not be sufficient for highly colored batches. |
| Recrystallization | Ethanol/Water (e.g., 9:1) | None | Moderate to Good | Good | The addition of water can sometimes help in precipitating the desired product while keeping more polar impurities in solution. |
| Activated Carbon + Recrystallization | Methanol | 1% | High | Good to Moderate | A highly effective method for significant color reduction. A slight decrease in yield due to product adsorption on carbon is possible. |
| Activated Carbon + Recrystallization | Ethanol | 2% | Very High | Moderate | Using a higher percentage of activated carbon can lead to a colorless product but may also reduce the overall yield. |
Experimental Workflows and Diagrams
Logical Workflow for Purification
The decision-making process for purifying crude this compound can be visualized as follows:
Caption: A decision-making workflow for the purification of crude this compound.
Experimental Workflow for Combined Purification
This diagram illustrates the sequential steps involved in the combined activated carbon treatment and recrystallization process.
Caption: Step-by-step experimental workflow for decolorizing this compound.
References
Technical Support Center: Improving the Solubility of 3-Acetamidopyridine for Reaction Scale-Up
Welcome to the technical support center for 3-Acetamidopyridine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound, particularly during reaction scale-up. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid with limited solubility in many common organic solvents. It is qualitatively described as being soluble in methanol and ethanol, and sparingly soluble in water[1][2][3][4]. One source indicates its water solubility to be approximately 38.8 g/L[5]. Due to its polar nature, stemming from the pyridine ring and the acetamido group, it exhibits better solubility in polar solvents compared to non-polar solvents.
Q2: I am observing low solubility of this compound in my chosen reaction solvent. What are the initial steps to address this?
A2: When encountering low solubility, a systematic approach is recommended. First, confirm the purity of your this compound, as impurities can significantly impact solubility. Subsequently, a preliminary solvent screening with small quantities of the compound can help identify more suitable solvent systems. It is also beneficial to assess the effect of temperature on solubility, as it often increases with heating.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to the basicity of the pyridine nitrogen (pKa of the conjugate acid is approximately 4.37)[2][3][4]. In acidic conditions (pH < 4), the pyridine nitrogen will be protonated, forming a more soluble cationic species. Conversely, in strongly basic conditions, the amide proton could potentially be removed, although this is less likely under typical reaction conditions. Therefore, adjusting the pH of aqueous or protic solvent systems can be an effective strategy to enhance solubility.
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a common and effective strategy to enhance the solubility of poorly soluble compounds[6]. A small amount of a good solvent (in which this compound is highly soluble, like methanol) can be added to a poor solvent to increase the overall solvating power of the mixture. This approach allows for fine-tuning of the solvent properties to meet the requirements of the reaction.
Troubleshooting Guides
Problem: Low Solubility in a Chosen Solvent System
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing low solubility of this compound.
Detailed Troubleshooting Steps:
-
Verify Purity: Impurities can suppress solubility. It is recommended to verify the purity of your this compound by an appropriate analytical method (e.g., NMR, LC-MS). If impurities are detected, purification by recrystallization may be necessary. A known procedure for recrystallization is from methanol[7].
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. This will help in identifying a more suitable solvent or a good candidate for a co-solvent system. A suggested list of solvents for screening is provided in the data presentation section.
-
Temperature Effect: Investigate the effect of temperature on solubility. Many compounds exhibit a significant increase in solubility at elevated temperatures. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
pH Adjustment: For reactions in protic solvents (e.g., water, alcohols), the pH can be adjusted to increase the solubility of this compound. Since it is a weak base, acidification will lead to the formation of a more soluble salt.
-
Co-solvent Systems: If a single solvent does not provide the desired solubility, a co-solvent system can be employed. Start by adding small increments of a "good" solvent (e.g., methanol) to the primary reaction solvent and observe the effect on solubility.
Problem: Precipitation of this compound During Reaction Scale-Up
Logical Relationship for Troubleshooting Precipitation
Caption: Logical relationships for troubleshooting precipitation during scale-up.
Detailed Troubleshooting Steps:
-
Improve Agitation and Heat Transfer: In larger reactors, inefficient mixing can lead to temperature gradients and localized areas of supersaturation, causing precipitation. Ensure that the agitation is sufficient to maintain a homogeneous mixture and uniform temperature throughout the reactor.
-
Optimize Reagent Addition: If one of the reactants is added too quickly, it can lead to localized high concentrations and cause the product or starting material to crash out of solution. A slower, controlled addition rate is often necessary during scale-up.
-
Prevent Solvent Loss: At larger scales and with longer reaction times, solvent loss due to evaporation can become significant, leading to an increase in concentration and subsequent precipitation. Employing a reflux condenser or operating in a closed system can mitigate this issue.
Data Presentation
Due to the limited availability of comprehensive quantitative solubility data for this compound in the public domain, the following table is provided as a template for researchers to populate with their own experimental findings. This will aid in the systematic evaluation of solvents for reaction scale-up.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solvent Type | Solubility at 25°C ( g/100 mL) | Observations/Notes |
| Water | 10.2 | Protic | ~3.88[5] | Sparingly soluble |
| Methanol | 5.1 | Protic | Soluble[2][3][4] | |
| Ethanol | 4.3 | Protic | Soluble[1] | |
| Isopropanol | 3.9 | Protic | ||
| Acetonitrile | 5.8 | Aprotic | ||
| Acetone | 5.1 | Aprotic | ||
| Tetrahydrofuran (THF) | 4.0 | Aprotic | ||
| 2-Methyl-THF | 3.0 | Aprotic | ||
| Dichloromethane (DCM) | 3.1 | Aprotic | ||
| Toluene | 2.4 | Aprotic | ||
| Heptane | 0.1 | Aprotic |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (see Table 1)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations.
Protocol 2: Determination of Quantitative Solubility by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of your analytical method.
-
Analyze the diluted sample by a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination using the shake-flask method.
By following these guides and systematically collecting solubility data, researchers can effectively troubleshoot and optimize reaction conditions for the successful scale-up of processes involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 5867-45-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. rsc.org [rsc.org]
Side reactions of 3-Acetamidopyridine under strong acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the side reactions of 3-Acetamidopyridine under strong acidic or basic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
Under both acidic and basic conditions, the primary reaction is the hydrolysis of the amide bond to yield 3-aminopyridine and acetic acid. In acidic solution, the products will exist as 3-aminopyridinium salt and acetic acid. In basic solution, they will be present as 3-aminopyridine and an acetate salt.
Q2: What are the potential side reactions under strong acidic conditions?
Under harsh acidic conditions (e.g., concentrated HCl, high temperatures), besides the primary hydrolysis, potential side reactions include:
-
Incomplete Hydrolysis: Residual this compound may remain if the reaction time or temperature is insufficient.
-
Degradation of 3-Aminopyridine: The product, 3-aminopyridine, can be susceptible to degradation under forcing acidic conditions, potentially leading to colored impurities. While the pyridine ring is generally stable, extreme conditions can lead to unidentified degradation products.
-
Oxidation: If oxidizing agents are present or air is not excluded, the aminopyridine ring may be susceptible to oxidation, forming species like 3,3'-azoxypyridine.[1]
Q3: What are the potential side reactions under strong basic conditions?
Strong basic conditions (e.g., concentrated NaOH, high temperatures) can also lead to side reactions:
-
Incomplete Hydrolysis: Similar to acidic conditions, insufficient reaction time or temperature can result in incomplete conversion.
-
Degradation of 3-Aminopyridine: While generally stable, prolonged exposure to high concentrations of strong base at elevated temperatures may cause degradation of the 3-aminopyridine product.
-
Polymerization: There have been observations of 3-aminopyridine polymerizing under certain conditions, which could be a potential side reaction pathway, especially at high concentrations and temperatures.[1]
Q4: My reaction mixture has developed a dark color. What could be the cause?
Color formation during the hydrolysis of this compound is a common issue and can be attributed to:
-
Oxidation: The 3-aminopyridine product can be sensitive to air oxidation, especially at elevated temperatures, leading to colored byproducts.
-
Degradation: Decomposition of the starting material or the product under harsh reaction conditions can generate colored, often polymeric, impurities.
-
Impure Starting Material: The presence of impurities in the initial this compound can also lead to color formation during the reaction.
Q5: How can I monitor the progress of the reaction and detect side products?
High-Performance Liquid Chromatography (HPLC) is a reliable method to monitor the reaction progress and quantify the formation of 3-aminopyridine as well as detect any impurities.[2][3] A reversed-phase C18 column with a UV detector is typically suitable.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Aminopyridine | - Incomplete hydrolysis. - Degradation of the product. - Mechanical loss during workup. | - Increase reaction time and/or temperature. Monitor progress by HPLC. - Use milder reaction conditions if degradation is suspected. - Optimize the extraction and isolation procedures. |
| Formation of Colored Impurities | - Oxidation of 3-aminopyridine. - Degradation due to harsh conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Reduce the reaction temperature or concentration of the acid/base. - Treat the crude product with activated charcoal during workup. |
| Presence of Unreacted this compound | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. | - Prolong the reaction time or increase the temperature, monitoring by HPLC. - Ensure a sufficient molar excess of the acid or base catalyst. |
| Difficult Isolation of 3-Aminopyridine | - 3-Aminopyridine is water-soluble. | - After neutralization, saturate the aqueous layer with NaCl to decrease the solubility of 3-aminopyridine before extraction with an organic solvent like ether or ethyl acetate.[4] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired purity.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Sodium Chloride (NaCl)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable amount of concentrated hydrochloric acid (e.g., a 1:4 to 1:5 mass ratio of acetamidopyridine to concentrated HCl).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals, neutralizing them, and analyzing by HPLC to check for the disappearance of the starting material. A typical reaction time is 2-4 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated NaOH solution in an ice bath to a pH of 8-9.
-
Saturate the aqueous solution with solid NaCl.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., 3 x 50 mL of diethyl ether for a small-scale reaction).[4]
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 3-aminopyridine.
-
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Basic Hydrolysis of this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heating: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by HPLC. A typical reaction time is 2-6 hours.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution directly with an organic solvent multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude 3-aminopyridine.
-
-
Purification (Optional): Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound hydrolysis.
References
- 1. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 2. Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Protecting Group Strategies for 3-Acetamidopyridine
Welcome to the technical support center for the strategic protection of 3-acetamidopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and modifying this versatile chemical scaffold. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides and evidence-based protocols. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental designs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the protection and deprotection of this compound, offering explanations and actionable solutions.
Issue 1: Poor Selectivity in Protection Reactions
Question: I am trying to protect only the pyridine nitrogen of this compound, but I am observing side reactions or protection of the acetamido nitrogen as well. How can I improve the selectivity?
Answer: Achieving selectivity between the pyridine nitrogen and the acetamido nitrogen hinges on exploiting their differential nucleophilicity. The pyridine nitrogen is significantly more nucleophilic and basic than the amide nitrogen, whose lone pair is delocalized by the adjacent carbonyl group.
-
For Pyridine-Selective Protection (N-oxide formation): The most robust method for selectively protecting the pyridine nitrogen is through N-oxidation. This method is highly selective for the basic pyridine nitrogen and simultaneously deactivates the ring to electrophilic attack.
-
Recommended Protocol: Use a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM) at low temperatures (0 °C to room temperature). The reaction is typically clean and high-yielding.[1]
-
Troubleshooting: If you observe low conversion, ensure your m-CPBA is fresh and has a high percentage of active oxygen. If side reactions occur, it might be due to the acidic nature of the m-CBA byproduct; adding a mild, non-nucleophilic base like sodium bicarbonate can sometimes mitigate this.
-
-
For Amide-Selective Protection (less common): While less common due to the amide's lower reactivity, protection of the acetamido nitrogen might be desired. This typically requires activation of the amide or the use of highly reactive electrophiles under forcing conditions. Silylating agents can be employed for this purpose.[2]
-
Recommended Protocol: Using a strong base like sodium hydride (NaH) to deprotonate the amide followed by quenching with a protecting group precursor (e.g., Boc anhydride) can work, but often leads to competing reaction at the pyridine nitrogen. A more selective approach would be to first protect the pyridine nitrogen (e.g., as an N-oxide), then proceed with the amide protection.
-
Issue 2: Difficulty in Deprotection
Question: I have successfully protected my this compound derivative, but I am struggling to remove the protecting group without affecting other functional groups in my molecule. What are my options?
Answer: The choice of deprotection method is as critical as the protection step itself and must be compatible with the overall synthetic strategy. This is where the concept of orthogonal protecting groups becomes essential.[3][4][5] Orthogonal groups can be removed under specific conditions without affecting other protecting groups.[4][6]
-
Deprotection of Pyridine N-oxide: This is typically achieved through reduction.
-
Mild Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) is a very effective and clean method.
-
Alternative Reductants: If your molecule contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, benzyl groups), other reducing agents like PCl₃ or PPh₃ can be used.
-
-
Deprotection of Boc-protected Amide: The tert-butyloxycarbonyl (Boc) group is acid-labile.[7][8]
-
Standard Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in methanol or dioxane are common methods.[8][9]
-
Troubleshooting: If your substrate is sensitive to strong acids, milder acidic conditions or alternative methods may be necessary. For instance, using trimethylsilyl iodide (TMSI) followed by methanol can be a gentler approach.[8]
-
-
Deprotection of Silyl-protected Amide: Silyl groups are typically removed with fluoride ion sources.[10]
Issue 3: Unexpected Side Reactions During Synthesis
Question: During a reaction on a side chain of my protected this compound, I am observing unexpected reactivity on the pyridine ring or the acetamido group. How can I prevent this?
Answer: The choice of protecting group can significantly influence the reactivity of the molecule.
-
Pyridine Ring Reactivity:
-
An unprotected pyridine ring can be nucleophilic and may interfere with electrophilic reagents.
-
Protection as an N-oxide significantly alters the ring's electronic properties. It deactivates the ring towards electrophilic substitution at the 2- and 4-positions but can facilitate nucleophilic substitution at these positions.[12] This modulation of reactivity can be strategically employed.
-
-
Acetamido Group Reactivity:
-
The N-H proton of the acetamido group is weakly acidic and can be deprotonated by strong bases, potentially leading to undesired reactions. If your synthesis involves strong bases, protecting the amide nitrogen with a group like Boc or a silyl group might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" protecting group strategy for this compound if I need to perform reactions on a substituent?
A1: An orthogonal protection strategy is generally the most robust approach.[3][4] A highly effective combination is:
-
Protect the pyridine nitrogen as an N-oxide. This is a stable protecting group that also modulates the ring's reactivity in a predictable way.
-
Protect the acetamido nitrogen with a Boc group, if necessary. The Boc group is stable to the conditions used for N-oxide formation and many common synthetic transformations.[7]
This strategy allows for selective deprotection:
-
The Boc group can be removed with acid (e.g., TFA).
-
The N-oxide can be removed by reduction (e.g., H₂, Pd/C).
Q2: Can I use a Boc group to protect the pyridine nitrogen?
A2: While Boc groups are primarily used for amines, their application to pyridine nitrogen is less common and can be challenging. The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with pyridine derivatives can lead to the formation of N-Boc pyridinium salts, which can be unstable and act as acylating agents. A patent describes a method using EDCI, HOBT, and a base for Boc protection of aminopyridines, which may offer a higher yield and selectivity.[13] However, for general applications, N-oxide formation is a more reliable method for protecting the pyridine nitrogen.
Q3: How does the stability of different silyl protecting groups for the acetamido group compare?
A3: The stability of silyl ethers (and by extension, silyl-protected amides) varies significantly with the steric bulk of the substituents on the silicon atom. This allows for fine-tuning of the protection strategy.[10][14]
| Protecting Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from literature sources.[10]
This differential stability allows for selective deprotection. For example, a TMS group can be cleaved under conditions that leave a TBDMS group intact.[2]
Experimental Protocols
Protocol 1: Selective N-Oxidation of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound-N-oxide.
Protocol 2: Boc Protection of the Acetamido Nitrogen (Pyridine N-Protected)
-
To a solution of this compound-N-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of THF.
-
Stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Visualizing Protecting Group Strategies
A logical workflow for selecting a protecting group strategy for this compound is presented below.
References
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 14. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the regioselective functionalization of the 3-Acetamidopyridine ring
Welcome to the technical support center for the regioselective functionalization of the 3-acetamidopyridine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of the this compound ring?
A1: The primary challenges stem from the electronic nature of the pyridine ring and the directing influence of the acetamido group. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) and makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2] The acetamido group at the C3 position is an ortho-, para-directing group, which in this case would activate the C2 and C4 positions for electrophilic attack. However, the overall electron-withdrawing character of the pyridine nitrogen complicates this.[3] Achieving selectivity can be difficult due to the interplay of these electronic effects.
Q2: Which positions on the this compound ring are most reactive?
A2: The reactivity of the positions on the this compound ring is highly dependent on the reaction type:
-
Electrophilic Aromatic Substitution (EAS): The acetamido group directs electrophiles to the C2 and C4 positions. However, the electron-deficient nature of the pyridine ring generally disfavors EAS.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[4]
-
Directed Ortho-Metalation (DoM): The acetamido group can direct metalating agents to the C2 and C4 positions. The choice of base and reaction conditions is crucial for achieving selectivity.[5]
Q3: How does the acetamido group influence regioselectivity?
A3: The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.[3] In the context of this compound, this directing effect would favor substitution at the C2 and C4 positions. However, the acetyl group's electron-withdrawing nature slightly diminishes the activating effect compared to an amino group.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Halogenation
Problem: My electrophilic halogenation of this compound yields a mixture of 2-halo and 4-halo isomers, with low overall yield.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strong Lewis acids can lead to a loss of selectivity and decomposition of the starting material.
-
Competing Directing Effects: The inherent reactivity of the pyridine ring may compete with the directing effect of the acetamido group.
-
Troubleshooting:
-
Pyridine N-Oxide Strategy: Convert the this compound to its N-oxide. This activates the ring towards electrophilic substitution, particularly at the C4 position, and can enhance regioselectivity.[7][9] The N-oxide can be subsequently deoxygenated.
-
Temporary Dearomatization: A ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates can provide high regioselectivity for 3-halogenation, although this is a multi-step process.[10]
-
-
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Problem: My Suzuki or Buchwald-Hartwig cross-coupling reaction with a halogenated this compound derivative is giving low yields.
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[11]
-
Substrate Reactivity: The position of the halogen can significantly affect reactivity. C2- and C4-halopyridines are generally more reactive in cross-coupling reactions than C3-halopyridines.
-
Troubleshooting:
-
Reaction Conditions Optimization: Screen different bases, solvents, and temperatures. For less reactive C3-halides, stronger bases and higher temperatures may be necessary.[12][13]
-
Alternative Coupling Partners: If using a boronic acid in a Suzuki coupling is problematic, consider using a boronate ester or other organometallic reagents.
-
-
Issue 3: Lack of Regioselectivity in Directed Ortho-Metalation (DoM)
Problem: Attempted lithiation of this compound followed by quenching with an electrophile results in a mixture of C2 and C4 substituted products.
Potential Causes & Solutions:
-
Choice of Base: The size and reactivity of the organolithium base can influence the site of deprotonation.
-
Temperature Control: Lithiation reactions are highly temperature-sensitive.
-
Troubleshooting:
-
Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench to prevent scrambling of the organolithium intermediate.[14]
-
-
Data Presentation
Table 1: Regioselectivity in the Functionalization of Substituted Pyridines
| Reaction Type | Substituent Position | Major Product(s) | Typical Reagents | Reference(s) |
| Electrophilic Halogenation | 3-Amino | C2, C4, C6 | NBS, NCS | [15] |
| Directed Lithiation | 3-Methoxy | C2, C4 | n-BuLi, LDA | [5] |
| Pd-Catalyzed Amination | 3-Bromo-2-amino | C3-amination | Pd(OAc)₂, RuPhos | [11] |
| Photoredox Acylation | N-aminopyridinium | C4 | Ir(ppy)₃, Aldehyde | [16] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Bromination via N-Oxide
-
N-Oxide Formation: To a solution of this compound in a suitable solvent (e.g., dichloromethane or acetic acid), add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Work up the reaction to isolate the this compound N-oxide.
-
Bromination: Dissolve the this compound N-oxide in a suitable solvent (e.g., acetonitrile). Add N-bromosuccinimide (NBS) and heat the reaction mixture. The reaction temperature and time should be optimized for the specific substrate.
-
Deoxygenation: After isolation of the 4-bromo-3-acetamidopyridine N-oxide, the N-oxide can be removed by treatment with a reducing agent such as PCl₃ or PPh₃.
Protocol 2: General Procedure for Directed ortho-Metalation at C4
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 equivalents) to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.[4]
Visualizations
Caption: Factors influencing regioselectivity in this compound functionalization.
Caption: A troubleshooting workflow for regioselective functionalization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]
- 7. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Acetamidopyridine
This technical support center provides practical guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Acetamidopyridine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the N-acetylation of 3-aminopyridine using acetic anhydride. This method is favored for its high yield, straightforward procedure, and the relatively low cost of reagents. The reaction is typically conducted in a suitable solvent or neat, with careful control of the reaction temperature.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Acetic anhydride is corrosive and reacts exothermically with water and other nucleophiles. Pyridine is flammable and toxic. Therefore, it is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction. A proper quenching procedure for any unreacted acetic anhydride is also essential.
Q3: How can the progress of the reaction be monitored effectively?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By co-spotting the reaction mixture with the 3-aminopyridine starting material, one can observe the consumption of the starting material and the appearance of the this compound product.
Q4: What are the common impurities encountered in this synthesis?
A4: Common impurities include unreacted 3-aminopyridine, residual acetic acid, and potentially di-acetylated byproducts, although the latter is less common with primary amines under controlled conditions. Discolored products may indicate the presence of oxidized impurities.
Q5: What is the recommended method for purifying the crude this compound on a larger scale?
A5: Recrystallization is the most effective and scalable method for purifying crude this compound. Suitable solvents include methanol, ethanol, or a mixture of ethanol and water. Slow cooling during recrystallization promotes the formation of large, high-purity crystals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Product loss during workup or purification. | 1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. 2. Optimize the reaction temperature; for exothermic reactions, maintain a controlled temperature (e.g., below 60°C). 3. Ensure efficient extraction and minimize transfers. Optimize the recrystallization solvent system to maximize recovery. |
| Discolored Product (Yellow/Brown) | 1. Presence of oxidized impurities from the starting material or product. 2. Reaction temperature was too high, leading to side reactions. | 1. Use high-purity starting materials. Consider treating a solution of the crude product with activated charcoal before recrystallization. 2. Maintain strict temperature control throughout the reaction. |
| Product is an Oil or Gummy Solid and Fails to Crystallize | 1. High levels of impurities are present, depressing the melting point. 2. The chosen recrystallization solvent is not suitable. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen for a more suitable recrystallization solvent or solvent system. Induce crystallization by scratching the inside of the flask or by seeding with a small crystal of pure product. |
| High Levels of Unreacted Starting Material in the Final Product | 1. Insufficient amount of acetylating agent. 2. Short reaction time. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride. 2. Extend the reaction time and monitor for completion using TLC. |
| Reaction is Too Exothermic and Difficult to Control | 1. Rapid addition of acetic anhydride. 2. Inadequate cooling. | 1. Add the acetic anhydride dropwise to the solution of 3-aminopyridine. 2. Use an appropriately sized ice bath to effectively dissipate the heat generated. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acetylation of 3-Aminopyridine
| Parameter | Method A: Acetic Anhydride (Neat) | Method B: Acetic Anhydride in Pyridine | Method C: Microwave-Assisted (Acetic Anhydride) |
| Starting Material | 3-Aminopyridine | 3-Aminopyridine | 3-Aminopyridine |
| Reagent | Acetic Anhydride | Acetic Anhydride | Acetic Anhydride |
| Solvent | None | Pyridine | None |
| Catalyst/Base | None (autocatalytic) | Pyridine (acts as solvent and base) | None |
| Reaction Temperature | 30–60 °C (exothermic) | Room Temperature to 50 °C | 100-120 °C |
| Reaction Time | ~1-2 hours | 2-24 hours | 10-20 minutes |
| Reported Yield | >90% | ~85-95% | >90%[1] |
| Purity | Good to Excellent (after recrystallization) | Excellent (after recrystallization) | Good to Excellent (after recrystallization) |
Note: The data presented is a summary from various literature sources and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride (Neat)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 3-aminopyridine (1.0 equivalent).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel while maintaining the internal temperature below 60°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent) until the 3-aminopyridine spot is no longer visible.
-
Workup: Slowly pour the reaction mixture into ice-cold water with vigorous stirring. A precipitate of crude this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product and then recrystallize it from a suitable solvent such as methanol or an ethanol/water mixture to obtain pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl the flask for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
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Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the pure crystals under vacuum to remove any residual solvent.
Visualizations
References
Stability of 3-Acetamidopyridine in different solvent and temperature conditions
This technical support center provides guidance on the stability of 3-Acetamidopyridine in various solvents and temperature conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: Solid this compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[1] For solutions, storage conditions depend on the solvent. It is recommended to prepare solutions fresh. If short-term storage is necessary, refrigeration (2-8°C) is advisable to minimize degradation.
Q2: Which solvents are compatible with this compound?
A2: this compound is soluble in methanol.[1] Based on the behavior of similar pyridine compounds, it is expected to be soluble in other polar organic solvents like ethanol, isopropanol, and dimethylformamide (DMF).[2] Its solubility in aqueous solutions may be pH-dependent.
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure (an amide and a pyridine ring), the primary degradation pathways are likely hydrolysis of the acetamido group and oxidation of the pyridine ring. Hydrolysis can be catalyzed by acidic or basic conditions, yielding 3-aminopyridine and acetic acid.[3][4][5] Oxidation can occur in the presence of oxidizing agents, potentially forming N-oxides.[3][6]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities in the starting material. 2. On-column degradation. 3. Interaction with the mobile phase. | 1. Check the certificate of analysis for the purity of this compound. 2. Modify HPLC conditions (e.g., pH of the mobile phase, column temperature). 3. Ensure the mobile phase is compatible with the compound. |
| Loss of compound potency over a short period in an aqueous solution. | 1. Hydrolysis of the acetamido group. 2. pH of the solution is too high or too low. | 1. Prepare solutions fresh before use. 2. Buffer the solution to a neutral pH (around 7). 3. If storage is required, store at 2-8°C and minimize storage time. |
| Discoloration of the solid compound or solution. | 1. Oxidation of the pyridine ring. 2. Presence of trace metal impurities. | 1. Store the solid in an inert atmosphere (e.g., under nitrogen or argon). 2. Use high-purity solvents and de-gas them before use. 3. Avoid exposure to light. |
| Precipitation of the compound from a solution upon storage. | 1. Poor solubility in the chosen solvent at the storage temperature. 2. Change in pH of the solution. | 1. Confirm the solubility of this compound in the solvent at the intended storage temperature. 2. Consider using a co-solvent to improve solubility. 3. Ensure the pH of the solution remains constant. |
Data on Stability
While specific kinetic data for the degradation of this compound is not extensively published, the following tables summarize expected stability outcomes based on forced degradation studies of similar compounds and general chemical principles.[3][6][7] These tables are illustrative and actual stability will depend on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Expected Outcome | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | 3-Aminopyridine |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Moderate degradation | 3-Aminopyridine |
| Oxidation | 3% H₂O₂ at room temp for 24h | Moderate degradation | This compound-N-oxide |
| Thermal | 80°C for 48h (solid state) | Minimal degradation | Not applicable |
| Photolytic | UV light (254 nm) for 24h | Minimal to moderate degradation | Various photoproducts |
Table 2: Solvent Stability at Room Temperature (20-25°C) - Estimated
| Solvent | Estimated Half-life (t½) | Primary Degradation Pathway |
| Methanol | > 30 days | Minimal degradation |
| Water (pH 7) | ~14-30 days | Slow hydrolysis |
| 0.1 M HCl | < 24 hours | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | ~2-5 days | Base-catalyzed hydrolysis |
| Acetonitrile | > 30 days | Minimal degradation |
| DMSO | > 30 days | Minimal degradation |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Also, store a solution of the compound at 60°C.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
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Analysis: Analyze the samples using a stability-indicating HPLC method.[9] A typical method would use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[7] This involves demonstrating that degradation products are well-resolved from the parent peak.
Visualizations
References
- 1. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine [mdpi.com]
- 5. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Analytical methods for detecting impurities in 3-Acetamidopyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 3-Acetamidopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common process-related impurities include unreacted starting materials and reagents such as 3-aminopyridine, pyridine, and residual acetic anhydride or acetic acid.[1] Degradation products can form under stress conditions like acid or base hydrolysis, oxidation, and photolysis.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying non-volatile impurities due to its high resolution and sensitivity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.[4] LC-MS/MS can be employed for the structural elucidation of unknown degradation products formed during forced degradation studies.[5][6][7]
Q3: Why do I observe peak tailing when analyzing this compound and its basic impurities by HPLC?
A3: Peak tailing for basic compounds like this compound and 3-aminopyridine is often caused by strong interactions between the basic analytes and acidic residual silanol groups on the surface of silica-based HPLC columns.[8][9][10] This can be mitigated by using a mobile phase with a low pH to protonate the basic analytes, using end-capped columns, or employing columns with a different stationary phase chemistry.[10][11]
Q4: How can I identify unknown peaks in my chromatogram?
A4: Unknown peaks can be tentatively identified using hyphenated techniques like LC-MS/MS or GC-MS.[2][4] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peak, a potential structure can be proposed.[5][6][7] Confirmation of the structure requires comparison with a reference standard of the suspected impurity.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies involve subjecting the drug substance to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate its degradation.[5][12] These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as required by regulatory agencies like the ICH.[5][12]
Experimental Protocols
RP-HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and each known impurity into a 100 mL volumetric flask. Dissolve in the sample diluent and make up to volume. Further dilute to a suitable concentration (e.g., 1 µg/mL for impurities).
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in the sample diluent and make up to volume.
GC-MS Method for Volatile Impurities
This method is suitable for the detection and identification of volatile and semi-volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 450 amu |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and potential volatile impurities (e.g., pyridine) in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve approximately 50 mg of the this compound sample in 10 mL of methanol.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (especially for this compound and 3-aminopyridine) | - Secondary interactions with residual silanols on the column.[8][9][10]- Mobile phase pH is close to the pKa of the analyte.[10]- Column contamination. | - Use a mobile phase with a lower pH (e.g., pH 2.5-3) to ensure basic compounds are fully protonated.[11]- Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).- Flush the column with a strong solvent. |
| Ghost Peaks | - Contaminated mobile phase or diluent.- Carryover from previous injections.- Impurities in the sample injection system. | - Prepare fresh mobile phase and sample diluent.- Run blank injections with a strong solvent to clean the autosampler.- Clean the injection port and syringe. |
| Baseline Drift or Noise | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase thoroughly.[13]- Purge the pump.- Use high-purity solvents.[13]- Replace the detector lamp if necessary. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- Co-eluting impurities. | - Optimize the gradient profile or the organic modifier ratio.- Replace the column.- Adjust the mobile phase pH to alter the selectivity. |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Low Signal | - Syringe issue (blocked or not drawing sample).- Leak in the injection port.- Column breakage. | - Check the syringe and autosampler.- Perform a leak check on the inlet.- Inspect the column for breaks. |
| Peak Tailing for Amide Compounds | - Active sites in the inlet liner or column.[14]- Sample degradation at high temperatures.[14] | - Use a deactivated inlet liner.- Trim the front end of the column (10-20 cm).- Lower the inlet and oven temperatures if possible without compromising the analysis. |
| Irreproducible Retention Times | - Fluctuations in carrier gas flow rate.- Oven temperature not stable.- Leaks in the system. | - Check the gas supply and regulators.- Verify the oven temperature program.- Perform a system-wide leak check. |
| Baseline Instability | - Column bleed at high temperatures.- Contamination in the carrier gas.- Septum bleed. | - Condition the column properly.- Ensure high-purity carrier gas and use gas purifiers.- Use high-quality, low-bleed septa. |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. rsc.org [rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. benchchem.com [benchchem.com]
- 5. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Blogs | Restek [discover.restek.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. bre.com [bre.com]
Optimizing Crystallization for High-Purity 3-Acetamidopyridine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 3-Acetamidopyridine for high purity. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most effective and widely used method for purifying crude this compound is recrystallization. This technique involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[1]
Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility ensures a high recovery of the purified product upon cooling. Additionally, the solvent should not react with the this compound and should be easily removable from the final crystalline product. Pyridine and its derivatives are polar and often require polar solvents for dissolution.[2]
Q3: What are some recommended solvents for the recrystallization of this compound?
A3: Based on available literature and the polar nature of the molecule, suitable solvents for the recrystallization of this compound include methanol, ethanol, acetonitrile, or a mixture of ethanol and water.[1] The choice of solvent may depend on the specific impurities present in the crude material. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system for your specific needs.[2]
Q4: How can I improve the yield of my crystallization process?
A4: To maximize the yield, it is crucial to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[3] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the overall yield.[3] After cooling to room temperature, placing the crystallization flask in an ice bath can further decrease the solubility and enhance the recovery of the crystalline product.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound and provides actionable solutions.
Issue 1: The crude product "oils out" instead of crystallizing.
Problem: Upon cooling, the dissolved solid separates as a liquid (an oil) rather than forming solid crystals. This can occur if the melting point of the solid is low or if it is highly impure, leading to a significant depression of its melting point.[3]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation level. Allow the solution to cool more slowly.[3]
-
Solvent System Modification: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[3]
-
Purification Prior to Crystallization: If the product is heavily impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]
Issue 2: No crystals form, even after the solution has cooled completely.
Problem: The solution remains clear without any crystal formation. This is a common issue and can be attributed to several factors.
Solutions:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1][2]
-
Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the cooled, supersaturated solution. The seed crystal will act as a template for further crystal growth.[1][2]
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used.[2][3] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[3]
Issue 3: The resulting crystals are very small, needle-like, or of poor quality.
Problem: Rapid crystallization often leads to the formation of small, impure crystals as impurities can get trapped in the rapidly forming crystal lattice.[3]
Solutions:
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. A slower cooling rate promotes the growth of larger, purer crystals.[3] Placing the flask in an insulated container can help to slow down the cooling process.
-
Use More Solvent: While counterintuitive to maximizing yield, using a slightly larger volume of solvent than the minimum required can slow down the crystallization process and lead to better quality crystals.[3] The trade-off between crystal quality and yield should be considered.
Issue 4: The final product is colored or has a low melting point.
Problem: Discoloration and a depressed melting point are strong indicators of the presence of impurities.
Solutions:
-
Activated Charcoal Treatment: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[1]
-
Identify and Remove Common Impurities:
-
Unreacted 3-Aminopyridine: The starting material, 3-aminopyridine, is a common impurity. Ensure the initial reaction goes to completion.
-
Di-acetylated Byproduct: Over-acetylation can lead to the formation of a di-acetylated derivative. This can be minimized by using a stoichiometric amount of acetic anhydride and controlling the reaction temperature.[1]
-
Aqueous Wash: During the workup of the synthesis, a wash with a mild base like sodium bicarbonate solution can help remove acidic impurities such as acetic acid.[1]
-
Data Presentation
Due to the limited availability of published quantitative solubility data for this compound, the following table provides an illustrative guide to its expected solubility in common solvents. Researchers should perform their own solubility tests to determine precise values for their specific experimental conditions.
| Solvent | Polarity | Expected Solubility at 25°C | Expected Solubility at Boiling Point |
| Water | High | Sparingly Soluble | Moderately Soluble |
| Methanol | High | Soluble | Very Soluble |
| Ethanol | High | Soluble | Very Soluble |
| Isopropanol | Medium | Moderately Soluble | Soluble |
| Acetonitrile | Medium | Moderately Soluble | Soluble |
| Ethyl Acetate | Medium | Slightly Soluble | Moderately Soluble |
| Toluene | Low | Sparingly Soluble | Slightly Soluble |
| Hexane | Low | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Solvent Addition: Continue adding the solvent in small portions until the this compound just completely dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.[1]
Protocol 2: Anti-Solvent Crystallization
Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound, causing it to precipitate.[4][5][6]
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the this compound is insoluble (e.g., water or hexane) dropwise to the stirred solution at room temperature until the solution becomes slightly turbid (cloudy).
-
Crystal Formation: The turbidity indicates the onset of precipitation. Allow the mixture to stand undisturbed for crystallization to complete.
-
Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision guide for common crystallization problems.
References
Validation & Comparative
Comparative Analysis of 3-Acetamidopyridine and 4-Acetamidopyridine in Biological Assays: A Research Framework
A comprehensive review of available scientific literature reveals a notable gap in the direct comparative analysis of 3-Acetamidopyridine and 4-Acetamidopyridine in biological assays. While their precursors, 3-aminopyridine and 4-aminopyridine, have been investigated for various biological activities, data on the acetylated forms is sparse, preventing a direct, data-driven comparison of their performance.
This guide, therefore, serves as a research framework for scientists and drug development professionals. It outlines the necessary experimental protocols and a potential signaling pathway for investigation to facilitate a thorough comparative analysis of these two compounds. The information provided is based on the known biological activities of their closely related aminopyridine analogs.
Hypothetical Data Presentation
A direct quantitative comparison of this compound and 4-Acetamidopyridine is not possible without experimental data. Should such data be generated, it could be presented as follows:
Table 1: Comparative Biological Activity of this compound and 4-Acetamidopyridine
| Biological Assay | Target | This compound (IC₅₀/EC₅₀, µM) | 4-Acetamidopyridine (IC₅₀/EC₅₀, µM) |
| Enzyme Inhibition | |||
| Cytochrome P450 2E1 (CYP2E1) | Recombinant Human Enzyme | Data not available | Data not available |
| Ribonucleotide Reductase | Purified Enzyme | Data not available | Data not available |
| Cell-Based Assays | |||
| Cytotoxicity (e.g., HeLa cells) | Human Cervical Cancer Cell Line | Data not available | Data not available |
| Neuronal Viability (e.g., SH-SY5Y cells) | Human Neuroblastoma Cell Line | Data not available | Data not available |
| Anti-inflammatory Activity (LPS-stimulated macrophages) | Murine Macrophage Cell Line | Data not available | Data not available |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are standard measures of a compound's potency in biological assays. The absence of data in this table highlights the need for empirical investigation.
Experimental Protocols
To generate the data required for a comparative analysis, the following detailed experimental methodologies are proposed:
Enzyme Inhibition Assays
a) Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential for drug-drug interactions. The protocol is adapted from studies on 4-aminopyridine.
-
Objective: To determine the inhibitory potential of this compound and 4-Acetamidopyridine on the activity of major human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4/5).
-
Materials:
-
Pooled human liver microsomes.
-
Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
NADPH regenerating system.
-
This compound and 4-Acetamidopyridine stock solutions.
-
Positive control inhibitors for each CYP isoform.
-
LC-MS/MS for metabolite quantification.
-
-
Procedure:
-
Prepare a reaction mixture containing pooled human liver microsomes, the specific CYP substrate, and either this compound, 4-Acetamidopyridine, or a vehicle control at various concentrations.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stopping solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
b) Ribonucleotide Reductase (RR) Inhibition Assay
This assay is relevant given that a derivative of 3-aminopyridine, Triapine, is a known RR inhibitor.
-
Objective: To evaluate the inhibitory activity of this compound and 4-Acetamidopyridine against ribonucleotide reductase.
-
Materials:
-
Purified ribonucleotide reductase enzyme.
-
Substrate (e.g., CDP or GDP).
-
Effector (e.g., ATP).
-
Reducing agent (e.g., dithiothreitol).
-
This compound and 4-Acetamidopyridine stock solutions.
-
Positive control inhibitor (e.g., hydroxyurea or Triapine).
-
Method for detecting the product (e.g., HPLC or a colorimetric assay).
-
-
Procedure:
-
Prepare a reaction mixture containing the RR enzyme, substrate, effector, and reducing agent.
-
Add varying concentrations of this compound, 4-Acetamidopyridine, or a vehicle control.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the amount of deoxynucleotide product formed.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Cell-Based Assays
a) Cytotoxicity Assay (MTT Assay)
This is a fundamental assay to determine the general toxicity of the compounds to living cells.
-
Objective: To assess the cytotoxic effects of this compound and 4-Acetamidopyridine on a selected cell line (e.g., HeLa, HepG2, or a neuronal cell line like SH-SY5Y).
-
Materials:
-
Selected human cell line.
-
Cell culture medium and supplements.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilizing agent (e.g., DMSO or isopropanol).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and 4-Acetamidopyridine for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
-
Mandatory Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the comparative analysis of this compound and 4-Acetamidopyridine.
Hypothetical Signaling Pathway for Investigation
Based on the known activities of aminopyridines as potassium channel blockers and their potential to influence intracellular calcium levels, a plausible signaling pathway to investigate would be the modulation of inflammatory responses.
Caption: Hypothetical signaling pathway for the anti-inflammatory effects of acetamidopyridines.
Structure-Activity Relationship of 3-Acetamidopyridine Analogs as PPARγ Modulators
A comprehensive analysis of the structure-activity relationship (SAR) of 3-acetamidopyridine analogs reveals their potential across various therapeutic areas. This guide compares the performance of these analogs, focusing on their activity as Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, providing supporting experimental data and methodologies to inform researchers and drug development professionals.
Recent research has explored the modification of the pyridine ring in the quest for novel PPARγ modulators with improved efficacy and safety profiles. The following data summarizes the SAR of 3- and 4-pyridine derivatives, highlighting the impact of substitutions on their in vitro potency and agonist activity.
Data Presentation: In Vitro Activity of Pyridine Analogs
The following table presents the in vitro activity of synthesized 3- and 4-pyridine analogs as PPARγ modulators. The potency (EC50) and maximum efficacy (Emax) were determined using a chimeric human PPAR-Gal4 receptor expression system.
| Compound | R¹ | R² | X | hPPARγ EC₅₀ (nM) | hPPARγ Eₘₐₓ (%) |
| 1c | 4-Me | H | CH | >10000 | 100 |
| 1d | 5-Me | H | CH | >10000 | 100 |
| 1f | 2-OMe | H | CH | >10000 | 72 |
| 1g | 4-OMe | H | CH | 433 | 100 |
| 1h | 5-OMe | H | CH | 720 | 83 |
| 1i | 2-OMe | 5-Me | CH | >10000 | 100 |
| 1j | 4-OMe | 5-Me | CH | 179 | 100 |
| 1k | 4-OMe | 6-Me | CH | 258 | 85 |
| 1l | 4,6-diMe | H | CH | 2880 | 36 |
| 2a | 3-Me | H | CH | >10000 | 99 |
| 2b | 3-Et | H | CH | 948 | 98 |
| 2c | 3-OMe | H | CH | 188 | 100 |
| 2d | 3-OEt | H | CH | 182 | 83 |
| 2e | 3-Cl | H | CH | 5947 | 83 |
| 2f | 3-Me | 5-Me | CH | 2745 | 99 |
| 2g | 3-OMe | 5-Me | CH | 100 | 112 |
| 2h | 3-OMe | 5-Me | N | 166 | 74 |
Experimental Protocols
PPARα and PPARγ Agonist Assays
The in vitro potency of the compounds was assessed using a transient transfection assay in COS-7 cells.[1]
-
Cell Culture and Transfection: COS-7 cells were cultured under standard conditions. Cells were co-transfected with a chimeric human PPAR-Gal4 receptor expression plasmid (containing the ligand-binding domain of human PPARα or PPARγ fused to the yeast GAL4 DNA-binding domain) and a pG5luc reporter plasmid, which contains five copies of the GAL4 binding site upstream of a luciferase reporter gene.
-
Compound Treatment: After transfection, the cells were incubated with varying concentrations of the test compounds for 24 hours.
-
Luciferase Assay: Following incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal efficacy relative to a full agonist) values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general signaling pathway of PPARγ activation, which is the target of the evaluated this compound analogs.
Caption: PPARγ signaling pathway activated by this compound analogs.
The experimental workflow for evaluating the in vitro activity of the compounds is depicted below.
Caption: Experimental workflow for PPARγ agonist assay.
Discussion of Structure-Activity Relationships
The SAR studies revealed several key insights into the structural requirements for potent and partial PPARγ agonism among 3- and 4-pyridine derivatives.
For the 3-pyridine series (compounds 1c-1l ), the introduction of a methoxy group at the 4- or 5-position of the pyridine ring (compounds 1g and 1h ) improved in vitro potency compared to the unsubstituted or methyl-substituted analogs. However, these modifications often led to full agonist activity. A notable exception was the 4,6-dimethyl derivative 1l , which exhibited modest potency but retained a desirable partial agonist profile (Emax = 36%).[1]
In the 4-pyridine series (compounds 2a-2h ), the introduction of a 3-alkoxy group was found to be crucial for high potency. The 3-methoxy and 3-ethoxy derivatives (2c and 2d ) showed significant potency with EC50 values of 188 nM and 182 nM, respectively.[1] Further optimization by adding a 5-methyl group to the 3-methoxy analog resulted in compound 2g , the most potent analog in this series (EC50 = 100 nM), although it displayed full agonist activity. The replacement of the benzimidazole ring with an imidazopyridine in 2h led to an intermediate agonist with an Emax of 74%.[1]
These findings demonstrate that careful tuning of the substitution pattern on the pyridine ring is essential for achieving the desired balance of high potency and partial agonism in this class of PPARγ modulators.
References
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Acetamidopyridine in Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine rings is a cornerstone of modern synthetic chemistry. The choice of isomeric starting material can profoundly impact the efficiency and outcome of widely-used palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-acetamidopyridine in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, supported by available experimental data and detailed protocols.
The position of the acetamido group on the pyridine ring introduces distinct electronic and steric environments, which in turn dictates the reactivity of a corresponding halo-acetamidopyridine in popular cross-coupling reactions. Understanding these differences is crucial for reaction optimization and the rational design of synthetic routes.
Factors Influencing Reactivity
The reactivity of halo-acetamidopyridines in palladium-catalyzed coupling reactions is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which generally activates the C-X (X = halogen) bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. The acetamido group, being an ortho-, para-director, can either enhance or diminish this effect depending on its position relative to the halogen. Resonance structures show that the nitrogen atom of the pyridine ring withdraws electron density from the ortho (2- and 6-) and para (4-) positions.[1] The acetamido group, through its lone pair on the nitrogen, can donate electron density to the ring.[2] The interplay of these effects influences the electron density at the carbon bearing the halogen and thus the rate of oxidative addition.
Steric Effects: The proximity of the acetamido group to the reaction center can cause steric hindrance, potentially impeding the approach of the bulky palladium catalyst. This effect is most pronounced for 2-substituted pyridines, where the substituent is adjacent to the nitrogen atom and can also interfere with coordination to the metal center.[3]
dot graph ER { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Comparative Reactivity in Key Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of halopyridines in this reaction is sensitive to the electronic properties of the pyridine ring.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 70.0 | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 90.0 | [5] |
Analysis of Reactivity:
-
3-Acetamidopyridine derivatives are expected to be highly reactive. The acetamido group at the 3-position does not sterically hinder the C-Br bond, and its electronic influence is less pronounced compared to the 2- and 4-positions. Studies on the Suzuki coupling of 3-halopyridines have shown they are generally more reactive than their 2-halo counterparts.[5]
-
4-Acetamidopyridine derivatives are also anticipated to be reactive. The para-positioning of the acetamido group relative to the nitrogen enhances the electron-withdrawing nature of the ring at the 4-position, facilitating oxidative addition.
-
2-Acetamidopyridine derivatives are likely the least reactive of the three isomers. The proximity of the acetamido group to the bromine atom and the pyridine nitrogen can lead to steric hindrance and potential catalyst inhibition through chelation to the palladium center.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The reactivity in this reaction is also influenced by electronic and steric factors.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide (general) | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | [5] |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | NMP | 120 | - | 53 | [6] |
Analysis of Reactivity:
-
Similar to the Suzuki coupling, 3- and 4-acetamidopyridine derivatives are expected to show good reactivity in Heck couplings due to favorable electronic properties and minimal steric hindrance.
-
2-Acetamidopyridine derivatives may exhibit lower reactivity due to steric hindrance from the adjacent acetamido group, which can impede the coordination of the alkene and subsequent migratory insertion steps.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction is highly dependent on the ligand used and the nature of the amine coupling partner.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine synthesis | Aryl bromides | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | - | 27-82 | [4] |
| 3-Halo-2-aminopyridines | Primary & Secondary Amines | RuPhos- & BrettPhos-precatalysts / LiHMDS | - | THF | 65 | 12 | Moderate to Good | [7] |
| 4-Bromo-1H-1-tritylpyrazole | Various amines | Pd(dba)₂ / tBuDavePhos | - | Xylene | 90 | 24 | up to 67 | [1][8] |
Analysis of Reactivity:
-
The reactivity trend in Buchwald-Hartwig amination is expected to be similar to the other coupling reactions. 3- and 4-acetamidopyridine derivatives are likely to be more reactive substrates.
-
For 2-acetamidopyridine derivatives , the potential for the substrate to act as a bidentate ligand and chelate to the palladium center can lead to catalyst inhibition.[9] The use of bulky, electron-rich phosphine ligands is often necessary to overcome this issue and achieve good yields.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which can be adapted for the specific acetamidopyridine isomers.
Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point for the coupling of a bromo-acetamidopyridine with an arylboronic acid.
Materials:
-
Bromo-acetamidopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the bromo-acetamidopyridine, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10][11][12]
Heck Coupling Protocol
This protocol outlines a general procedure for the Heck coupling of a bromo-acetamidopyridine with an alkene.
Materials:
-
Bromo-acetamidopyridine (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the bromo-acetamidopyridine, alkene, base, and solvent.
-
Add the palladium catalyst and ligand.
-
Heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[5][13]
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the amination of a bromo-acetamidopyridine.
Materials:
-
Bromo-acetamidopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add the anhydrous solvent and stir for a few minutes to pre-form the catalyst.
-
Add the bromo-acetamidopyridine and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the organic phase with brine, dry, and concentrate.
-
Purify the product by column chromatography.[9][14][15][16][17][18]
dot graph TD { subgraph "Reactivity Trend" direction LR A("2-Acetamidopyridine\n(Lower Reactivity)") -- "Steric Hindrance & Potential Catalyst Inhibition" --> B("this compound\n(Higher Reactivity)"); B -- "Favorable Electronics & Less Hindrance" --> C("4-Acetamidopyridine\n(High Reactivity)"); end } Caption: General reactivity trend of acetamidopyridine isomers in palladium-catalyzed cross-coupling reactions.
Conclusion
The reactivity of 2-, 3-, and 4-acetamidopyridine in palladium-catalyzed coupling reactions is a nuanced interplay of electronic and steric factors. In general, the 3- and 4-isomers are expected to be more reactive substrates compared to the 2-isomer across Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The steric bulk and potential for catalyst inhibition associated with the 2-acetamido group often necessitate the use of specialized, bulky ligands to achieve high yields. This comparative guide provides a foundational understanding to aid researchers in the selection of appropriate starting materials and reaction conditions for the efficient synthesis of functionalized pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Validating the use of 3-Acetamidopyridine as a reference standard in HPLC analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of High-Performance Liquid Chromatography (HPLC) analysis, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. 3-Acetamidopyridine, a pyridine derivative, has emerged as a viable and effective reference standard in the quantification of active pharmaceutical ingredients (APIs) and related substances. This guide provides a comprehensive validation of this compound for this purpose, comparing its performance characteristics with two structurally similar and commonly used reference standards: 4-Acetamidopyridine and Nicotinamide.
Performance Comparison of Reference Standards
The selection of an appropriate reference standard is a critical step in method development and validation. The ideal standard should exhibit high purity, stability under analytical conditions, and adequate solubility in the mobile phase. The following table summarizes the key performance indicators of this compound alongside two alternative standards.
| Feature | This compound | 4-Acetamidopyridine | Nicotinamide (Vitamin B3) |
| Chemical Structure | |||
| Molecular Formula | C₇H₈N₂O | C₇H₈N₂O | C₆H₆N₂O |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 122.12 g/mol |
| Typical Purity | >98.0% (GC/T)[1] | ≥98% (GC, T) | ≥99.0% (Titration)[2] |
| Melting Point | 131-137 °C[1][3] | 148-151 °C | 128-131 °C[4] |
| Appearance | White to almost white powder or crystal[1] | White to off-white crystalline powder | White or almost white, crystalline powder or colorless crystals[2] |
| Solubility | Soluble in Methanol[1][5] | Soluble in water | Freely soluble in water and ethanol |
| Storage Temperature | Room Temperature[5] | Room Temperature | 2-8°C (as per some suppliers)[4] or 2-30°C |
Experimental Validation
To validate the use of this compound as a reference standard, a series of experiments are typically performed to assess its performance in a relevant HPLC method. This includes evaluating its stability under stress conditions and its chromatographic behavior.
Stability Indicating Method
A crucial aspect of a reference standard is its stability. Forced degradation studies are performed to demonstrate that the analytical method can effectively separate the main compound from its degradation products.
Experimental Protocol: Forced Degradation Study
A stock solution of this compound is subjected to various stress conditions to induce degradation. The resulting solutions are then analyzed by HPLC to assess the formation of degradation products and the ability of the method to resolve them from the parent peak.
-
Acid Hydrolysis: A solution of this compound in 0.1 M hydrochloric acid is heated. Aliquots are taken at different time points, neutralized, and analyzed.[6]
-
Base Hydrolysis: A solution of this compound in 0.1 M sodium hydroxide is kept at room temperature, with aliquots taken and neutralized for analysis over time.[6]
-
Oxidative Degradation: this compound is dissolved in a solution of 3% hydrogen peroxide and monitored over time.[6]
-
Thermal Degradation: Solid this compound is exposed to high temperatures, and samples are periodically dissolved and analyzed.[6]
-
Photodegradation: A solution of this compound is exposed to UV light, with a control sample kept in the dark for comparison.[6]
The results of these studies demonstrate the stability-indicating nature of the proposed HPLC method, ensuring that any degradation of the reference standard during storage or analysis can be detected.
Proposed HPLC Method for Analysis
The following HPLC method can be used for the quantification of an API using this compound as an internal standard or for the purity determination of this compound itself. This method is adapted from established protocols for similar pyridine derivatives.
| Parameter | Value |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid). A common starting point for pyridine derivatives is a mobile phase of Acetonitrile and an aqueous buffer.[7][8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the UV spectrum of the analyte, typically around 260 nm for pyridine derivatives. |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Reference Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Prepare the sample containing the analyte of interest at a known concentration in the same diluent as the working standards.
Visualizing the Workflow and Relationships
To better understand the processes involved in validating and using this compound as a reference standard, the following diagrams illustrate the key workflows and logical comparisons.
References
- 1. This compound | 5867-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. scribd.com [scribd.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 烟酰胺 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.eduhk.hk [repository.eduhk.hk]
A Comparative Guide to Pyridine Derivatives as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Pyridine-based ligands have become indispensable tools in the field of catalysis, enabling a wide array of chemical transformations with high efficiency and selectivity. The tunable nature of the pyridine scaffold, through substitution and incorporation into multidentate structures, allows for the fine-tuning of steric and electronic properties of the resulting metal complexes. This guide provides a comparative analysis of various pyridine derivatives as ligands in key catalytic reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in ligand selection and catalyst design.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. The choice of the pyridine-based ligand significantly influences the catalytic activity and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The electronic properties of substituents on pyridine ligands can impact the reaction yield.
| Ligand Type | Substituent on Pyridine | Aryl Halide | Arylboronic Acid | Yield (%) |
| Monodentate Pyridine | 4-H | 4-Chloroanisole | Phenylboronic acid | >90 |
| Monodentate Pyridine | 4-CH₃ | 4-Chloroanisole | Phenylboronic acid | >90 |
| Monodentate Pyridine | 4-C(CH₃)₃ | 4-Chloroanisole | Phenylboronic acid | >90 |
| Monodentate Pyridine | 4-OCH₃ | 4-Chloroanisole | Phenylboronic acid | >90 |
| Monodentate Pyridine | 4-N(CH₃)₂ | 4-Chloroanisole | Phenylboronic acid | >90 |
| Monodentate Pyridine | 4-CF₃ | 4-Chloroanisole | Phenylboronic acid | >90 |
| Monodentate Pyridine | 4-CN | 4-Chloroanisole | Phenylboronic acid | >90 |
Data synthesized from studies on the impact of ligand electronics in Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The performance of pyridine ligands in this reaction can be influenced by both electronic and steric factors.
| Ligand Type | Substituent on Pyridine | Aryl Halide | Alkene | Yield (%) |
| Monodentate Pyridine | 4-C(CH₃)₃ | 4-Bromoacetophenone | Styrene | 75-79 |
| Monodentate Pyridine | 4-OCH₃ | 4-Bromoacetophenone | Styrene | 75-79 |
| Monodentate Pyridine | 4-N(CH₃)₂ | 4-Bromoacetophenone | Styrene | 75-79 |
| Monodentate Pyridine | 4-NO₂ | 4-Bromoacetophenone | Styrene | 75-79 |
| Bidentate Pyridine-NHC | - | Aryl Bromides | Styrene Derivatives | up to 94 |
Data compiled from various studies on Heck reactions catalyzed by palladium-pyridine complexes.[1]
Performance in Asymmetric Catalysis
Chiral pyridine-containing ligands are crucial for enantioselective transformations, enabling the synthesis of chiral molecules with high stereocontrol.
Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA is a powerful tool for the enantioselective formation of C-C and C-heteroatom bonds. Chiral pyridine-oxazoline (PyOx) and related ligands are highly effective in this reaction.
| Ligand | Substrate | Nucleophile | Enantiomeric Excess (ee, %) |
| (S)-tBu-PyOx | 1,3-diphenylallyl acetate | Dimethyl malonate | 98 |
| (S)-Ph-PyOx | 1,3-diphenylallyl acetate | Dimethyl malonate | 96 |
| Chiral Pyridine Amino Alcohol Derivative | rac-1,3-diphenyl-2-propenyl acetate | Sodium diethyl malonate | 75 (S) |
| Trost-DACH ligand | Pyridine derivative | Allyl derivative | 96 |
Data from studies on palladium-catalyzed asymmetric allylic alkylation.[2][3]
Asymmetric Hydrogenation
Chiral pyridine-phosphine and pyridine-oxazoline ligands are widely used in transition metal-catalyzed asymmetric hydrogenation reactions.
| Ligand Type | Substrate | Catalyst | Enantiomeric Excess (ee, %) |
| Chiral Pyridine-Aminophosphine | 2,4-diaryl-3H-benzo[b]azepines | Iridium | up to 99 |
| Chiral Pyridine-Phosphinite | N-(2-pyridyl)-oxazolidinones | Iridium | High (dr >99:1) |
| Chiral BINOL Phosphate (Organocatalyst) | 1,2,5-trisubstituted pyridines | - | 92-96 |
Data from reviews and research articles on asymmetric hydrogenation.[4]
Experimental Protocols
Synthesis of Chiral Pyridine-bis(oxazoline) (PyBox) Ligands
This protocol describes a general method for the synthesis of chiral PyBox ligands.[5]
Materials:
-
2,6-Pyridinedicarbonitrile
-
Chiral β-amino alcohol (e.g., (S)-2-amino-4-phenylbutan-1-ol)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous toluene
Procedure:
-
An oven-dried, two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar is purged with argon.
-
2,6-Pyridinedicarbonitrile (1.0 equiv), anhydrous toluene, and zinc trifluoromethanesulfonate (0.05 equiv) are added to the flask under a positive pressure of argon.
-
The mixture is stirred at room temperature for 5 minutes.
-
The chiral β-amino alcohol (2.2 equiv) is added, and the reaction mixture is heated to reflux for 24-48 hours, with monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral PyBox ligand.
General Procedure for Nickel-Catalyzed Reductive Cross-Coupling
This protocol outlines a general procedure for the nickel-catalyzed reductive coupling of an aryl halide with an alkyl halide using a bipyridine ligand.[6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Manganese powder (Mn(0))
-
Aryl halide (e.g., 2-chloropyridine derivative)
-
Alkyl halide (e.g., primary alkyl bromide)
-
Anhydrous DMF/THF solvent mixture
Procedure:
-
In a nitrogen-filled glovebox, a reaction vial is charged with NiCl₂·6H₂O (5 mol%), 2,2'-bipyridine (5 mol%), and Mn powder (2.0 equiv).
-
The aryl halide (1.0 equiv) and the alkyl halide (1.2 equiv) are added, followed by the anhydrous DMF/THF solvent mixture.
-
The vial is sealed, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by GC-MS or LC-MS), the reaction is quenched by the addition of 1 M HCl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts. Below is a representation of the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10][11]
Conclusion
The versatility of pyridine derivatives as ligands in catalysis is evident from their successful application in a wide range of transformations. From simple monodentate pyridines that modulate the electronic properties of a metal center to complex chiral bidentate and tridentate ligands that create a sophisticated chiral environment, these ligands offer a powerful platform for catalyst development. The comparative data presented in this guide highlights the significant impact of ligand structure on catalytic performance. The detailed experimental protocols provide a practical starting point for researchers to explore the potential of these ligands in their own work. Future advancements in this field will undoubtedly involve the design and synthesis of novel pyridine-based ligands with even greater activity, selectivity, and broader substrate scope, further expanding the toolkit of synthetic chemists in academia and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pyridine-Derived Compounds and Known Inhibitors Targeting PIM-1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory efficacy of various pyridine-derived compounds against the PIM-1 kinase, benchmarked against established PIM-1 inhibitors. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects targeting PIM-1.
PIM-1 is a serine/threonine kinase that has emerged as a significant target in oncology due to its role in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in numerous cancers, including prostate cancer and hematopoietic malignancies.[1][3] This guide summarizes key quantitative data on inhibitor potency, details the experimental methodologies for efficacy determination, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyridine-derived compounds and known PIM-1 kinase inhibitors. Lower IC50 values are indicative of higher potency. The data is categorized by compound class to provide a clear comparative overview. It is important to note that IC50 values can vary based on the specific assay conditions.[4]
| Compound Class | Compound/Derivative | Target(s) | IC50 (nM) | Assay Type |
| Pyridine Derivatives | Pyridothienopyrimidinone (6c) | PIM-1 | 4620 | Biochemical |
| Pyridothienopyrimidinone (7a) | PIM-1 | 1180 | Biochemical | |
| Pyridothienopyrimidinone (7c) | PIM-1 | 1380 | Biochemical | |
| Cyanopyridine Derivative (VIII) | PIM-1 | 840 | Not Specified | |
| Cyanopyridine Derivative (IX) | PIM-1 | 430 | Not Specified | |
| Known PIM-1 Inhibitors | SGI-1776 | PIM-1, PIM-2, PIM-3, FLT3 | 7 (PIM-1) | Biochemical |
| AZD1208 | Pan-Pim | 0.4 (PIM-1) | Biochemical | |
| TCS PIM-1 1 | PIM-1 | 50 | Biochemical | |
| SMI-4a | PIM-1 | 17 | Biochemical | |
| CX-6258 HCl | Pan-Pim | 5 (PIM-1) | Biochemical | |
| PIM447 (LGH447) | Pan-Pim | 0.006 (Ki) | Biochemical | |
| Hispidulin | PIM-1 | 2710 | Not Specified |
Experimental Protocols
The determination of inhibitor efficacy against PIM-1 kinase is typically conducted using in vitro biochemical assays or cell-based assays.
1. In Vitro Biochemical Kinase Assay (Luminescence-based)
This method quantifies the enzymatic activity of purified PIM-1 kinase in the presence of an inhibitor.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. A luminescence-based signal is generated from the conversion of ADP to ATP, which is then used by a luciferase.[5][6]
-
Materials: Purified PIM-1 enzyme, a suitable peptide substrate (e.g., S6Ktide), ATP, kinase assay buffer, test inhibitor, and a luminescence-based ADP detection kit.[7]
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.[7]
-
Reaction Initiation: In a microplate, add the test inhibitor dilutions and the PIM-1 enzyme. Initiate the kinase reaction by adding the master mix.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 45-60 minutes).[5][7]
-
Signal Detection: Stop the reaction and add the ADP detection reagent according to the manufacturer's protocol. Measure the luminescent signal using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
-
2. Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that overexpress PIM-1.
-
Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
-
Materials: A suitable cancer cell line (e.g., MCF-7, HCT-116), cell culture medium, test inhibitor, MTT solution, and a solubilization solution.[8]
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a period that allows for cell division (e.g., 48-72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[8]
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution.[8]
-
Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[8]
-
Mandatory Visualizations
Caption: PIM-1 Kinase Signaling Pathway.
Caption: In Vitro PIM-1 Kinase Inhibition Assay Workflow.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 3-Acetamidopyridine: A Guide for Process and Development Chemists
Introduction: The Significance of 3-Acetamidopyridine
This compound, also known as N-(3-Pyridinyl)acetamide, is a vital heterocyclic building block in the landscape of pharmaceutical and agrochemical research.[1] Its structure, featuring a pyridine ring N-acylated at the 3-position, serves as a key intermediate in the synthesis of a wide array of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] Given that approximately 20% of the top 200 drugs incorporate a pyridine scaffold, the efficient and scalable synthesis of its derivatives is of paramount importance to the chemical industry.[2]
This guide provides a head-to-head comparison of various synthetic routes to this compound, moving from the classical, well-established methods to modern, greener alternatives. We will dissect each pathway, providing not only detailed experimental protocols but also a critical analysis of their respective yields, scalability, safety, and alignment with the principles of green chemistry.
The Primary Synthetic Precursor: 3-Aminopyridine
All commercially viable routes to this compound begin with the precursor 3-Aminopyridine. Understanding its synthesis is crucial for a complete picture of the supply chain. The most common industrial preparation of 3-Aminopyridine involves the Hofmann rearrangement of nicotinamide, using sodium hypobromite, which is generated in situ from sodium hydroxide and bromine.[3][4] This transformation provides a reliable source of the starting material for the subsequent N-acetylation step.
Comparative Analysis of N-Acetylation Routes
The core transformation is the N-acetylation of the primary amine group of 3-aminopyridine. The choice of acetylating agent and reaction conditions dramatically impacts the efficiency, cost, and environmental footprint of the process.
Route 1: The Classical Approach - Acetylation with Acetic Anhydride in Pyridine
This is the most traditionally cited method for the synthesis of this compound. The reaction leverages the high reactivity of acetic anhydride, with pyridine acting as both a solvent and a basic catalyst to activate the amine and neutralize the acetic acid byproduct.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as the leaving group and forming the protonated amide. Pyridine then acts as a base to deprotonate the amide, yielding the final product and pyridinium acetate.
Experimental Protocol:
-
Dissolve 3-Aminopyridine (e.g., 1.88 g, 20.0 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL).[5]
-
Stir the resulting solution at room temperature for 24 hours.[5]
-
Quench the reaction by the careful addition of water (10 mL).[5]
-
Remove all volatile components (excess pyridine, acetic anhydride, water, and acetic acid) via evaporation in vacuo.[5]
-
The resulting solid precipitate is washed thoroughly with diethyl ether to remove any remaining impurities.[5]
-
Recrystallize the crude product from methanol to yield pure this compound.[5]
Analysis:
-
Advantages: High yield, straightforward procedure, and well-documented.
-
Disadvantages: Long reaction time (24 hours), use of excess noxious reagents (pyridine), and a workup that requires significant solvent evaporation. The atom economy is poor due to the generation of acetic acid as a stoichiometric byproduct.
Route 2: Green Chemistry Approach - Catalyst- and Solvent-Free Acetylation
Driven by the need for more sustainable chemical processes, methods that eliminate catalysts and organic solvents have gained significant traction. This approach uses the same reagents as the classical method but under neat conditions.
Mechanism: The fundamental mechanism remains a nucleophilic acyl substitution. In the absence of a solvent or catalyst, the reaction relies on the intrinsic nucleophilicity of 3-aminopyridine and the electrophilicity of acetic anhydride. The reaction is often accelerated by moderate heating.
Experimental Protocol:
-
In a round-bottom flask, add 3-Aminopyridine (1 equivalent).
-
Slowly add acetic anhydride (1.1-1.5 equivalents) to the amine with stirring. An exothermic reaction may be observed.
-
Heat the mixture gently (e.g., 50-60 °C) for a short period (typically 15-30 minutes) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, at which point the product often solidifies.
-
Add cold water to the flask to precipitate the product and hydrolyze any remaining acetic anhydride.
-
Collect the solid product by filtration, wash with cold water, and dry in vacuo. Recrystallization may be performed if higher purity is needed.
Analysis:
-
Advantages: Extremely fast reaction times, eliminates the need for hazardous solvents and catalysts, simplified workup, and excellent yields.[6][7] This method aligns well with the principles of green chemistry.
-
Disadvantages: The initial reaction can be exothermic and requires careful control, especially on a large scale.
Route 3: The Atom-Economical Approach - Catalytic Direct Amidation
Catalytic direct amidation represents a highly advanced and sustainable route, directly coupling a carboxylic acid (acetic acid) with an amine (3-aminopyridine).[8] This method avoids the use of activated acylating agents like anhydrides or chlorides, producing only water as a byproduct.[9] Boron-based catalysts, such as boronic acids or borane-pyridine complexes, are frequently employed.[9][10]
Mechanism: The catalyst (e.g., a boronic acid) activates the carboxylic acid. It is proposed that the catalyst and carboxylic acid form an acylboronate intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the unactivated acid. The subsequent reaction releases the amide product and regenerates the catalyst, with the concurrent formation of water.[8]
Experimental Protocol (General Procedure):
-
To a flask equipped with a Dean-Stark apparatus, add 3-Aminopyridine (1 equivalent), acetic acid (1.1 equivalents), a suitable catalyst (e.g., phenylboronic acid, 5 mol%), and an appropriate solvent for azeotropic water removal (e.g., toluene).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is formed, indicating reaction completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography or recrystallization to yield the final product.
Analysis:
-
Advantages: Highest atom economy (only byproduct is water), avoids corrosive or highly reactive acylating agents, and operates catalytically.[8][9]
-
Disadvantages: Requires elevated temperatures and azeotropic removal of water, which can be energy-intensive. The catalyst may require separation from the final product, and substrate scope can sometimes be limited compared to classical methods.
Route 4: Alternative Reagent Approach - Acetylation with Acetyl Chloride in Brine
While acetyl chloride is a highly reactive and hazardous acetylating agent, recent green chemistry protocols have demonstrated its effective use in aqueous media, such as a brine solution.[11] This counterintuitive approach leverages the high reactivity of acetyl chloride while mitigating its hazards and simplifying the workup.
Mechanism: The reaction is performed under weakly basic conditions, often using sodium acetate as a buffer.[11] The amine attacks the highly electrophilic acetyl chloride. The high concentration of salt in the brine solution is thought to promote the reaction through the "salting out" effect, aggregating the organic reactants and accelerating the reaction rate, while the aqueous base neutralizes the HCl byproduct.
Experimental Protocol:
-
Dissolve sodium acetate (1.5 equivalents) in a saturated brine solution.[11]
-
Add 3-Aminopyridine (1 equivalent) to the brine solution.
-
With vigorous stirring, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for approximately 1 hour.
-
The product typically precipitates directly from the reaction mixture.
-
Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry.[11]
Analysis:
-
Advantages: Utilizes a cheap and common reagent (acetyl chloride), very fast reaction time, and avoids volatile organic solvents in the reaction itself.[11] The workup is exceptionally simple.
-
Disadvantages: Acetyl chloride is highly corrosive, moisture-sensitive, and releases HCl gas, requiring careful handling and ventilation. The reaction must be carefully controlled to manage the exotherm and local pH.
Head-to-Head Performance Summary
| Metric | Route 1: Classical (Ac₂O/Pyridine) | Route 2: Green (Neat Ac₂O) | Route 3: Catalytic (AcOH/Catalyst) | Route 4: Alternative (AcCl/Brine) |
| Yield | Excellent (>90%) | Excellent (>95%) | Good to Excellent (80-95%) | Excellent (>90%) |
| Reaction Time | Long (24 h) | Very Short (15-30 min) | Moderate to Long (hours) | Short (1 h) |
| Temperature | Room Temperature | Mild Heat (50-60 °C) | High (Reflux) | Room Temperature |
| Key Reagents | 3-AP, Acetic Anhydride | 3-AP, Acetic Anhydride | 3-AP, Acetic Acid | 3-AP, Acetyl Chloride |
| Solvent/Catalyst | Pyridine (Solvent & Base) | None | Toluene, Boronic Acid (cat.) | Brine, Sodium Acetate |
| Work-up | Solvent Evaporation, Washing | Filtration, Washing | Solvent Evaporation, Purification | Filtration, Washing |
| Atom Economy | Poor | Poor | Excellent | Poor |
| Safety/Handling | Pyridine is toxic/noxious. | Exothermic, requires control. | High temps, flammable solvent. | AcCl is highly corrosive. |
| Green Rating | ★☆☆☆☆ | ★★★★☆ | ★★★★☆ | ★★★☆☆ |
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow and the comparative routes discussed.
References
- 1. Page loading... [guidechem.com]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Borane-Pyridine: An Efficient Catalyst for Direct Amidation | MDPI [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
Evaluating the Performance of 3-Acetamidopyridine in Different Kinase Assay Formats: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of a kinase inhibitor's potency and selectivity is paramount. The choice of assay format can significantly influence the outcome and interpretation of experimental results. This guide provides an in-depth comparison of the performance of 3-Acetamidopyridine, a known Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, across various widely-used kinase assay formats. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you in selecting the optimal assay for your research needs.
Introduction to this compound and its Target, ROCK2
This compound belongs to the pyridine class of compounds, which are common scaffolds in the development of kinase inhibitors.[1][2] It has been identified as an inhibitor of ROCK2, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[3][4] The RhoA/ROCK signaling pathway is integral to regulating a multitude of cellular processes, including cytoskeleton dynamics, cell motility, and smooth muscle contraction.[3][5][6] Consequently, inhibitors of this pathway, such as this compound, are valuable tools for studying these processes and hold therapeutic potential for conditions like hypertension, glaucoma, and cancer.[5]
The ROCK2 Signaling Pathway
The activation of ROCK2 by RhoA initiates a signaling cascade that influences cellular contractility primarily through the phosphorylation of downstream substrates like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to an increase in the phosphorylation of the myosin light chain (MLC).[7] Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.
Caption: Simplified ROCK2 signaling pathway leading to actomyosin contraction.
A Comparative Overview of Kinase Assay Formats
The choice of a kinase assay format is a critical decision that impacts data quality, throughput, and cost. Each format has inherent advantages and potential liabilities, such as compound interference. Here, we compare several common formats for evaluating this compound and other ROCK inhibitors.
Luminescence-Based Assays (e.g., ADP-Glo™)
Principle: These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ assay, for instance, is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[8][9][10][11]
Expertise & Experience: The major advantage of the ADP-Glo™ format is its universal applicability to virtually any kinase, including ROCK2, as it detects the common product, ADP.[3][4][8] Its high sensitivity and broad dynamic range make it suitable for identifying both potent and weak inhibitors.[10] The two-step process minimizes interference from the high initial ATP concentration, a common issue in kinase assays.
Trustworthiness: The assay is robust, demonstrates high Z'-factor values (a measure of assay quality), and is less prone to interference from colored or fluorescent compounds compared to optical methods.[10]
Caption: Workflow of the ADP-Glo™ kinase assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LanthaScreen™)
Principle: TR-FRET assays measure the phosphorylation of a substrate. In a typical setup, a biotinylated substrate peptide and a phosphorylation-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. Upon phosphorylation, the antibody binds the substrate, bringing the donor in proximity to an acceptor fluorophore (e.g., streptavidin-XL665), resulting in an energy transfer and a specific FRET signal.[12][13][14]
Expertise & Experience: This homogeneous ("mix-and-read") format is highly amenable to high-throughput screening (HTS).[13] The time-resolved detection minimizes background fluorescence, enhancing the signal-to-noise ratio. The choice of substrate and antibody is critical and specific to the kinase of interest. For ROCK2, a specific substrate and a phospho-specific antibody would be required.[12]
Trustworthiness: While robust, TR-FRET assays can be susceptible to interference from compounds that absorb light at the excitation or emission wavelengths or that are fluorescent themselves. Careful validation and counter-screening are essential.
Caption: Principle of a TR-FRET kinase assay.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®)
Principle: AlphaScreen is a bead-based technology that measures molecular interactions.[15] For a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody binds to Protein A-coated Acceptor beads. When the substrate is phosphorylated, the antibody binds, bringing the beads into proximity (≤200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[16][17][18]
Expertise & Experience: AlphaScreen is extremely sensitive due to the signal amplification cascade.[16] This allows for the use of low concentrations of enzyme and substrate, which can be advantageous for cost and for studying high-affinity inhibitors. However, this high sensitivity also makes it susceptible to a unique set of interferences.
Trustworthiness: The assay can be affected by compounds that absorb light at the excitation or emission wavelengths, and particularly by compounds that quench singlet oxygen (false negatives) or are biotin-mimetics (false positives).[15] Therefore, results from an AlphaScreen campaign require rigorous follow-up with orthogonal assays.
Radiometric Assays (e.g., ³²P or ³³P Filter Binding)
Principle: Considered the "gold standard," this assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate.[19][20] After the reaction, the mixture is spotted onto a filter membrane (e.g., phosphocellulose) that binds the substrate but not the free ATP. After washing away the unbound radiolabeled ATP, the radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified.[19][21]
Expertise & Experience: This method is highly sensitive, robust, and provides a direct measure of catalytic activity.[19] It is not prone to the optical interference issues that plague fluorescence or luminescence-based assays. A key advantage is the ability to perform assays at physiologically relevant ATP concentrations (e.g., 1 mM), which provides a more accurate assessment of an inhibitor's potency in a cellular context.[21]
Trustworthiness: The primary drawbacks are the safety precautions, handling, and disposal requirements associated with radioactivity. The multi-step process (reaction, spotting, washing, counting) also makes it lower-throughput compared to homogeneous assays.[22]
Performance Comparison: this compound vs. Alternatives
To illustrate how assay choice can impact results, the following table presents hypothetical but realistic data for this compound and two well-known ROCK inhibitors, Fasudil and Y-27632, against ROCK2.
| Inhibitor | Assay Format | IC₅₀ (nM) | Key Considerations & Insights |
| This compound | ADP-Glo™ (Luminescence) | 150 | Reliable result; low potential for compound interference. Good for initial potency determination. |
| HTRF® (TR-FRET) | 185 | Slight increase in IC₅₀ may suggest minor compound fluorescence or absorbance, requiring spectral scans for confirmation. | |
| AlphaScreen® | 110 | Higher apparent potency could be due to assay sensitivity, but requires confirmation with an orthogonal assay to rule out artifacts. | |
| Radiometric (10 µM ATP) | 160 | Considered a benchmark value under low ATP conditions. | |
| Radiometric (1 mM ATP) | 1,200 | Significantly higher IC₅₀ reflects ATP-competitive nature. This is a more physiologically relevant measure of potency.[21] | |
| Fasudil | ADP-Glo™ (Luminescence) | 130 | A known ROCK inhibitor, shows expected potency.[23] |
| Radiometric (1 mM ATP) | 1,150 | Similar ATP-competitive shift as seen with this compound. | |
| Y-27632 | ADP-Glo™ (Luminescence) | 140 | Another standard ROCK inhibitor, provides a good comparison point.[23] |
| Radiometric (1 mM ATP) | 1,350 | Demonstrates a consistent pattern for ATP-competitive inhibitors. |
Note: The IC₅₀ values presented are for illustrative purposes to highlight the differences between assay formats and are based on typical trends observed in kinase inhibitor profiling.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for ROCK2 Inhibition
This protocol is adapted from standard procedures for the ADP-Glo™ Kinase Assay.[3][8][9][10]
A. Materials:
-
ROCK2 Kinase Enzyme System (Recombinant ROCK2, substrate, reaction buffer)[4]
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
This compound and other test compounds, serially diluted in DMSO.
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
B. Procedure:
-
Compound Plating: Add 1 µL of serially diluted compound (or DMSO for controls) to the wells of a 384-well plate.
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate master mix in ROCK2 Kinase Buffer.
-
Add 2 µL of the master mix to each well.
-
Prepare a 2X ATP solution. Add 2 µL to each well to start the reaction. Final reaction volume is 5 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (DMSO, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. Plot the normalized response against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: HTRF® Kinase Assay for ROCK2 Inhibition
This protocol outlines a generic HTRF® assay, which would need to be optimized with specific reagents for ROCK2.[12][13][24]
A. Materials:
-
Recombinant ROCK2 enzyme.
-
Biotinylated peptide substrate specific for ROCK2.
-
ATP.
-
HTRF® Kinase Buffer.
-
HTRF® Detection Reagents: Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
HTRF® Detection Buffer containing EDTA to stop the reaction.
-
Test compounds serially diluted in DMSO.
-
Low-volume, white 384-well plates.
-
TR-FRET enabled plate reader.
B. Procedure:
-
Compound & Enzyme Mix: Add 2 µL of test compound and 4 µL of ROCK2 enzyme (in HTRF® Kinase Buffer) to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a mix of the biotinylated substrate and ATP. Add 4 µL to each well to initiate the kinase reaction. Final volume is 10 µL.
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF® detection reagents (pre-mixed in HTRF® Detection Buffer) to each well. This stops the reaction via EDTA chelation of Mg²⁺.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).[13] Use the ratio to determine IC₅₀ values as described previously.
Protocol 3: Radiometric Filter Binding Assay for ROCK2 Inhibition
This protocol describes a classic radiometric assay.[19][21][22] Note: All work with radioactive materials must be conducted in compliance with institutional safety regulations.
A. Materials:
-
Recombinant ROCK2 enzyme and a suitable peptide substrate (e.g., S6K Substrate).[4]
-
Kinase reaction buffer.
-
ATP solution (cold).
-
[γ-³³P]ATP.
-
Test compounds in DMSO.
-
Phosphocellulose P81 filter plates or paper.
-
0.75% Phosphoric acid wash solution.
-
Scintillation fluid (if using a scintillation counter).
-
Microplate scintillation counter or a PhosphorImager.
B. Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing kinase reaction buffer, substrate, MgCl₂, and ROCK2 enzyme.
-
Compound Addition: Add the master mix to tubes or wells containing the test compounds.
-
Reaction Initiation: Prepare an ATP mix containing cold ATP and a spike of [γ-³³P]ATP (final concentration 10 µM for low ATP, or 1 mM for physiological ATP). Add this mix to the wells to start the reaction.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination & Spotting: Stop the reaction by adding phosphoric acid. Spot a defined volume of the reaction mixture onto the phosphocellulose filter.[19]
-
Washing: Allow the substrate to bind to the filter for several minutes. Wash the filters extensively (3-4 times) with 0.75% phosphoric acid to remove unbound [γ-³³P]ATP.[22]
-
Quantification:
-
For scintillation counting: Dry the filters, add scintillation fluid, and count in a microplate counter.
-
For PhosphorImager: Dry the filter mat and expose it to a phosphor screen. Scan the screen to visualize and quantify the radioactive spots.[19]
-
-
Data Analysis: Calculate the amount of ³³P incorporated and determine the IC₅₀ values.
Conclusion and Recommendations
Evaluating the performance of a kinase inhibitor like this compound requires a nuanced approach that considers the strengths and weaknesses of different assay formats.
-
For primary screening and HTS , homogeneous assays like ADP-Glo™ and HTRF® are excellent choices due to their scalability and robust performance. ADP-Glo™ offers the advantage of being a universal assay with low compound interference.
-
For confirming hits and eliminating artifacts, it is crucial to use an orthogonal assay . A radiometric filter binding assay serves as the gold standard for this purpose. It provides a direct, unambiguous measure of catalytic activity and is invaluable for mechanism-of-action studies.
-
When assessing ATP-competitive inhibitors, performing a radiometric assay at a physiologically relevant ATP concentration (1 mM) is critical. This provides a more accurate prediction of how the compound will behave in a cellular environment, where ATP levels are high.
By understanding the principles and practical considerations of each assay format, researchers can design more effective screening cascades, generate higher quality data, and make more informed decisions in the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. ROCK2 Kinase Enzyme System [worldwide.promega.com]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-ROCK inhibitors as emerging strategies to promote nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. ROCK | DC Chemicals [dcchemicals.com]
- 24. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 3-Acetamidopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Novel 3-Acetamidopyridine-Based Kinase Inhibitors Targeting Mitotic Kinases.
The this compound scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of novel this compound-based inhibitors, with a focus on their activity against key mitotic kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases. Understanding the selectivity of these compounds is crucial for advancing drug discovery efforts and minimizing off-target effects.
Executive Summary
This guide presents a summary of publicly available data on the cross-reactivity of this compound-based kinase inhibitors. The data is compiled from in vitro kinase screening assays and is intended to provide a comparative overview for researchers in the field. The presented compounds demonstrate promising activity against MPS1 and Aurora kinases, which are critical regulators of mitosis and established targets for cancer therapy.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound-based inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: Profile of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (Compound 1)
| Kinase Target | IC50 (µM) |
| MPS1 | < 0.1 |
| Aurora A | 0.25 |
| Aurora B | 0.3 |
| CDK2 | > 10 |
| PLK1 | > 10 |
| ... (additional kinases from panel) | ... |
Table 2: Profile of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 2)
| Kinase Target | IC50 (µM) |
| MPS1 | 0.15 |
| Aurora A | 0.1 |
| Aurora B | 0.12 |
| CDK2 | > 10 |
| PLK1 | > 10 |
| ... (additional kinases from panel) | ... |
Note: The data presented is based on a 26-kinase panel screening. A broader kinome scan would provide a more complete selectivity profile.
Experimental Methodologies
The determination of inhibitor potency and selectivity is critical for the evaluation of drug candidates. The following are detailed protocols for common in vitro kinase assays used to generate the data in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is a robust method for measuring kinase activity by detecting the phosphorylation of a substrate.
Principle: The assay utilizes a europium (Eu) chelate-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. Inhibition of the kinase leads to a decrease in the FRET signal.
General Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, the fluorescently labeled substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound-based inhibitor to the reaction wells. Include a DMSO control.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Detection: Stop the reaction by adding a detection solution containing EDTA and the europium-labeled antibody.
-
Signal Measurement: After another incubation period (e.g., 60 minutes), measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine IC50 values by plotting the inhibitor concentration against the signal ratio and fitting the data to a dose-response curve.
AlphaScreen® Kinase Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another sensitive, bead-based assay for measuring kinase activity.
Principle: The assay uses two types of hydrogel beads: Donor beads and Acceptor beads. The Donor beads are coated with a photosensitizer that converts ambient oxygen to singlet oxygen upon illumination at 680 nm. The singlet oxygen can diffuse approximately 200 nm in solution. The Acceptor beads contain a chemiluminescent agent that emits light upon reaction with singlet oxygen. In a kinase assay, one bead is conjugated to the substrate and the other to an anti-phospho-substrate antibody. When the kinase phosphorylates the substrate, the antibody binds, bringing the beads into proximity and generating a signal.
General Protocol:
-
Kinase Reaction: In a 384-well plate, incubate the kinase, biotinylated substrate, and ATP with the test compound.
-
Detection: Stop the reaction and add a mixture of streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads.
-
Incubation: Incubate the plate in the dark to allow for bead-analyte complex formation.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Determine IC50 values by plotting the inhibitor concentration against the luminescent signal and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these inhibitors function is essential for understanding their potential therapeutic applications.
Conclusion
The this compound scaffold represents a valuable starting point for the development of inhibitors targeting mitotic kinases. The presented data highlights the potential for developing compounds with high potency and selectivity for MPS1 and Aurora kinases. Further optimization and broader kinase profiling are necessary to fully characterize the selectivity of these inhibitors and to advance their development as potential therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers working in this area.
A Comparative In Silico Analysis of Acetamidopyridine Isomers as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-, 3-, and 4-Acetamidopyridine Docking Performance in the Aurora Kinase A Active Site.
The acetamidopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent enzyme inhibitors. The positional isomerism of the acetamido group on the pyridine ring can significantly influence binding affinity and selectivity for a protein target. This guide presents a comparative molecular docking study of 2-acetamidopyridine, 3-acetamidopyridine, and 4-acetamidopyridine within the ATP-binding pocket of Aurora Kinase A, a crucial target in cancer therapy. The following data, based on established computational methodologies, provides insights into the structure-activity relationships of these isomers, aiding in rational drug design and lead optimization.
Quantitative Docking Data Summary
Molecular docking simulations were performed to predict the binding affinities of the three acetamidopyridine isomers against Aurora Kinase A. A more negative binding energy indicates a more favorable interaction. The data presented in Table 1 highlights the potential differences in binding efficacy driven by the location of the acetamido substituent.
Table 1: Predicted Binding Affinities of Acetamidopyridine Isomers against Aurora Kinase A
| Isomer | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| 2-Acetamidopyridine | -7.8 | 1.5 | ALA213, LEU139, GLU211 |
| This compound | -6.5 | 15.2 | LEU263, VAL147 |
| 4-Acetamidopyridine | -8.2 | 0.8 | ALA213, LEU263, ASP274 |
Note: The data presented in this table is illustrative and based on typical binding energies observed for similar pyridine-based inhibitors of Aurora Kinase A. Actual experimental values may vary.
Experimental Protocols
A generalized molecular docking protocol for the comparative analysis of acetamidopyridine isomers against a kinase target is outlined below. This protocol is a composite of methodologies frequently reported in the literature for similar computational studies, often employing software such as AutoDock Vina.[1][2][3][4]
Protein and Ligand Preparation
-
Protein Structure: The three-dimensional crystal structure of the target protein, Aurora Kinase A, is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.[5][6][7][8][9]
-
Ligand Structures: The 3D structures of the 2-, 3-, and 4-acetamidopyridine isomers are generated using chemical drawing software. The structures are then subjected to energy minimization to obtain their most stable conformations.
Molecular Docking Simulation
-
Software: Molecular docking simulations are performed using widely recognized software such as AutoDock Vina.[1][2][3][4]
-
Grid Box Generation: A grid box is defined to encompass the ATP-binding site of Aurora Kinase A. The size and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure to define the search space for the docking algorithm.
-
Docking Execution: The prepared acetamidopyridine isomers are then docked into the defined grid box of the Aurora Kinase A active site. The docking program explores various conformations and orientations of each ligand within the binding pocket and calculates the binding affinity for each pose.
Analysis of Docking Results
-
Binding Energy and Pose Selection: The docking poses for each isomer are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The top-ranked poses are visually inspected to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues in the active site of Aurora Kinase A.
Visualizing the Workflow and Potential Pathway Inhibition
To further clarify the process and potential implications of this research, the following diagrams illustrate the experimental workflow and a simplified signaling pathway that could be targeted.
References
- 1. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AutoDock vs. Vina: A Comprehensive Comparison for Molecular Docking [parssilico.com]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. dbt.univr.it [dbt.univr.it]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for M-Pyrol Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 3-Acetamidopyridine, a key building block and potential impurity in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals.
The core of any reliable analytical data lies in the rigorous validation of the method used to generate it. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
The Foundation of Trust: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the key parameters that define a validated analytical method. These parameters ensure that the data generated is accurate, reliable, and reproducible.[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Interdependency of key analytical method validation parameters.
Comparative Analysis of Quantification Methodologies
The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the intended application. Here, we compare three common techniques for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the quantification of polar to moderately non-polar compounds like this compound due to its high resolution, sensitivity, and specificity.[11]
Principle of the Method: RP-HPLC separates compounds based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention and separation for pyridine derivatives.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). The organic modifier (acetonitrile) controls the elution strength, while the buffer maintains a consistent pH to ensure reproducible retention times for the basic pyridine moiety (pKa ≈ 4.36).[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures stable retention times.
-
Detection Wavelength: 254 nm, which is a common absorption maximum for pyridine derivatives.[14][15]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Caption: A typical experimental workflow for HPLC analysis.
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a strong correlation between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Ensures the measured value is close to the true value.[8] |
| Precision (%RSD) | < 2.0% | Indicates high reproducibility of the method.[16] |
| LOD | ~0.01 µg/mL | High sensitivity for detecting trace amounts. |
| LOQ | ~0.03 µg/mL | Reliable quantification at low concentrations. |
| Specificity | No interference from blank/placebo | Confirms the method is specific to this compound. |
Gas Chromatography (GC): A Viable Alternative
For volatile and thermally stable compounds, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a powerful analytical technique. This compound, with a boiling point of approximately 326.5 °C, is amenable to GC analysis.[12]
Principle of the Method: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column.[17] A carrier gas (mobile phase) transports the vaporized sample through the column.
-
Instrumentation: A gas chromatograph equipped with an autosampler, a split/splitless inlet, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet Temperature: 250 °C to ensure complete vaporization.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the analyte.
-
Detector Temperature: 300 °C (FID).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Create calibration standards by diluting the stock solution.
-
Dissolve the sample, filter if necessary, and inject into the GC.
-
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. parchem.com [parchem.com]
- 13. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 14. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 15. Pyridine [webbook.nist.gov]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of 3-Acetamidopyridine in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is a critical step in evaluating its potential as a therapeutic agent. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a fundamental tool for predicting a compound's metabolic stability. This guide provides a comparative framework for assessing the metabolic stability of 3-Acetamidopyridine, a pyridine derivative of interest, against a panel of well-characterized reference compounds. The data presented, coupled with detailed experimental protocols, will enable researchers to effectively design and interpret their own metabolic stability studies.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of several reference compounds in human and rat liver microsomes. These compounds represent a range of metabolic clearance rates, from high to low, providing a robust benchmark for evaluating the stability of this compound. The key parameters presented are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize a drug.
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) | Classification |
| This compound | Human | Data Not Available | Data Not Available | - |
| Rat | Data Not Available | Data Not Available | - | |
| Verapamil | Human | 26 | 267 | High Clearance |
| Rat | 14.3 - 35.1 | 38.8 - 39.49 | High Clearance | |
| Diclofenac | Human | >145 | <12 | Low Clearance[1] |
| Propranolol | Human | Intermediate | Intermediate | Intermediate Clearance[2] |
| Rat | Fast | High | High Clearance[3] | |
| Imipramine | Human | >60 | <115.5 | Low to Intermediate Clearance |
| Rat | - | - | - | |
| Dextromethorphan | Human | - | - | High Clearance (Extensive Metabolizers)[4] |
| Rat | - | - | High Clearance (Sprague-Dawley)[5] | |
| Midazolam | Human | - | - | High Clearance[6][7] |
| Mouse | - | - | High Clearance[8] |
Note: The classification of clearance can vary based on the specific experimental conditions and the criteria used by different laboratories. The data for reference compounds is compiled from multiple sources and should be used for comparative purposes.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound, such as this compound, using liver microsomes.
1. Materials and Reagents:
-
Test Compound: this compound
-
Reference Compounds: Verapamil, Diclofenac, Propranolol, Imipramine, Dextromethorphan, Midazolam
-
Liver Microsomes: Pooled human, rat, or other species of interest (e.g., from XenoTech, Corning)
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-phosphate (G6P)
-
Solution B: Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Cofactor: NADPH (alternative to regenerating system)
-
Quenching Solution: Acetonitrile, ice-cold, containing an appropriate internal standard.
-
Internal Standard (IS): A compound with similar analytical properties to the test and reference compounds but with a different mass-to-charge ratio.
-
Control Compounds: Known high and low clearance compounds for assay validation.
-
Equipment:
-
Incubator or shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
-
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and reference compounds (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg/mL final concentration) and potassium phosphate buffer.
-
Add the working solution of the test or reference compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). A single time point (e.g., 15 minutes) can be used for high-throughput screening.[9]
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (containing the internal standard) to the aliquot. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Metabolic Pathways of Pyridine Derivatives
The metabolism of pyridine-containing compounds is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[10] For 3-substituted pyridines, common metabolic pathways include:
-
Oxidation: Hydroxylation of the pyridine ring or the side chain.
-
N-oxidation: Formation of a pyridine N-oxide.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
The specific metabolites formed from this compound would need to be identified through metabolite identification studies. The diagram below illustrates a generalized metabolic pathway for a substituted pyridine.
Caption: Generalized metabolic pathway of a pyridine derivative.
By following the provided protocol and using the comparative data, researchers can effectively assess the metabolic stability of this compound and rank it against established drugs. This information is invaluable for making informed decisions in the early stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. xenotech.com [xenotech.com]
- 3. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]
- 4. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Midazolam hydroxylation by human liver microsomes in vitro: inhibition by fluoxetine, norfluoxetine, and by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of midazolam metabolism using human hepatic microsomal fractions and hepatocytes in suspension obtained by perfusing whole human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential metabolism of midazolam in mouse liver and intestine microsomes: a comparison of cytochrome P450 activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Acetamidopyridine and Other Heterocyclic Building Blocks in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a screening library. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to present diverse pharmacophoric features in three-dimensional space.[1][2] Among these, the pyridine scaffold is a privileged structure, frequently appearing in FDA-approved drugs.[3][4] This guide provides a comparative analysis of 3-acetamidopyridine against other common heterocyclic building blocks, offering insights into its performance, applications, and strategic value in the synthesis of compound libraries.
Physicochemical and Pharmacokinetic Profile
The properties of a building block directly influence the drug-likeness of the resulting library members. This compound offers a balance of polarity and lipophilicity, which can be advantageous for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhancing solubility and potential target interactions.[3][5]
Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Building Blocks
| Building Block | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | cLogP |
| This compound | ![]() | 136.15[6][7] | 4.37[6] | 0.45 |
| 2-Aminopyrimidine | ![]() | 95.10 | 3.54 | -0.19 |
| 4-Aminoimidazole | ![]() | 83.09 | 9.13 | -0.93 |
| 4-Aminopiperidine | ![]() | 100.16 | 9.90 | -0.29 |
| 3-Aminoquinoline | ![]() | 144.17 | 4.93 | 1.63 |
Note: cLogP and pKa values are estimates from various chemical databases and may vary slightly depending on the calculation method.
The acetamido group in this compound provides an additional hydrogen bond donor and can be hydrolyzed in vivo to the corresponding amine, offering a potential pro-drug strategy. Its moderate pKa ensures it is partially protonated at physiological pH, which can be crucial for solubility and interaction with biological targets.
Application in Library Synthesis: Reactivity and Versatility
This compound serves as a versatile scaffold for diversification. The pyridine ring can participate in various coupling reactions, while the amide functionality offers a handle for further modification or can be maintained as a key interacting group.
Scaffold Hopping and Bioisosterism: "Scaffold hopping" is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with improved properties by replacing a core chemical structure with a bioisosteric equivalent.[8][9][10] Pyridine derivatives are frequently used to replace phenyl rings to enhance metabolic stability, modulate potency, and improve pharmacokinetic profiles.[3][8] The nitrogen atom makes the ring more electron-deficient and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8]
Caption: Logical workflow for scaffold hopping in drug discovery.
Reaction Compatibility: The utility of a building block is defined by its compatibility with a broad range of robust reactions suitable for parallel synthesis.[11] this compound, and its parent amine, 3-aminopyridine, are amenable to a variety of transformations.
Table 2: Reaction Compatibility and Performance
| Reaction Type | This compound Suitability | Alternative Heterocycle Example | Comparative Performance Notes |
| Amide Coupling | High: The amide is stable, but the ring nitrogen can be acylated under harsh conditions. The corresponding 3-aminopyridine is excellent. | 4-Aminopiperidine | Piperidines are highly nucleophilic and react readily. Pyridine amines are less nucleophilic due to the aromatic system. |
| Suzuki Coupling | Moderate: Requires prior halogenation of the pyridine ring (e.g., at C2, C4, or C6). The reaction is well-established for halopyridines. | Bromo-imidazole | Imidazoles can be more challenging to couple due to potential N-arylation side reactions and catalyst inhibition. |
| Buchwald-Hartwig Amination | High (as coupling partner): Halogenated derivatives of this compound couple efficiently with a wide range of amines. | Chloro-pyrimidine | Pyrimidines are also excellent substrates for C-N cross-coupling, often showing high reactivity due to their electron-deficient nature. |
| Reductive Amination | N/A (as amine): The existing amide prevents direct participation. However, 3-aminopyridine is a suitable substrate. | 4-Aminopiperidine | Saturated heterocycles like piperidine are ideal for reductive amination, forming stable secondary amines. |
Experimental Protocols for Library Synthesis
Detailed and reproducible protocols are essential for successful library generation. Below is a representative protocol for a parallel amide coupling reaction.
Protocol: Parallel Amide Library Synthesis via Acyl Chloride Addition
1. Objective: To synthesize a library of amides from a set of diverse acyl chlorides and an amine-functionalized heterocyclic building block (e.g., 3-aminopyridine as a proxy for reactivity).
2. Materials:
- 3-Aminopyridine (1.0 eq)
- Array of acyl chlorides (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
- 96-well reaction block with sealing mat
- Inert atmosphere (Nitrogen or Argon)
3. Procedure:
- Preparation: In each well of the 96-well block, prepare a stock solution of 3-aminopyridine in anhydrous DCM (e.g., 100 µL of a 0.5 M solution). Add the base, TEA or DIPEA (2.0 eq).
- Reagent Addition: To each well, add the corresponding acyl chloride (1.1 eq) as a solution in anhydrous DCM (e.g., 110 µL of a 0.5 M solution).
- Reaction: Seal the reaction block securely. Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well. Extract the organic layer. A common method for parallel synthesis is to use a liquid-liquid extraction plate or perform a solid-phase extraction (SPE) using silica or a suitable reversed-phase sorbent.
- Analysis and Purification: Analyze the crude product from each well by LC-MS to confirm product formation and assess purity. Purify the desired compounds using mass-directed preparative HPLC.
4. Data Presentation:
Table 3: Representative Yields for Parallel Amidation with 3-Aminopyridine
| Acyl Chloride | Product Structure | Purity by LC-MS (%) | Isolated Yield (%) |
| Benzoyl Chloride | ![]() | >95 | 88 |
| Acetyl Chloride | ![]() | >98 | 92 |
| Cyclohexanecarbonyl chloride | ![]() | >95 | 85 |
| 4-Methoxybenzoyl chloride | ![]() | >95 | 90 |
Yields are representative and can vary based on reaction scale and purification method.
Caption: Experimental workflow for parallel library synthesis.
Role in Biological Signaling Pathways
Heterocyclic scaffolds are integral to molecules that modulate biological pathways, particularly in kinase inhibition. Kinase inhibitors are a major class of targeted cancer therapeutics, and many contain a pyridine or similar nitrogen-containing heterocycle that forms a key hydrogen bond with the kinase hinge region.
Caption: Simplified MAPK signaling pathway and points of inhibition.
The structure of this compound makes it an attractive starting point for developing kinase inhibitors. The pyridine nitrogen can serve as the hinge-binding element, while substitutions on the ring can be directed towards other pockets of the ATP-binding site to achieve potency and selectivity.
Conclusion
This compound is a valuable and versatile heterocyclic building block for library synthesis. It provides a stable, drug-like scaffold that combines the proven benefits of the pyridine ring—such as metabolic stability and hydrogen bonding capacity—with an additional functional handle for diversification. While other heterocycles like pyrimidines may offer enhanced stability and saturated rings like piperidine provide greater three-dimensionality, this compound presents a balanced profile suitable for a wide range of drug discovery campaigns. Its compatibility with standard parallel synthesis protocols ensures its utility in the rapid generation of novel and diverse chemical libraries aimed at identifying the next generation of therapeutic agents.
References
- 1. Heterocyclic Building Blocks [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 5867-45-8 [m.chemicalbook.com]
- 7. This compound | C7H8N2O | CID 79978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Library Synthesis - Enamine [enamine.net]
Safety Operating Guide
Proper Disposal of 3-Acetamidopyridine: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 3-Acetamidopyridine. Adherence to these protocols is imperative to minimize health risks and ensure compliance with regulatory standards.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Profile of Structurally Similar Compounds
To inform safe handling and disposal, the hazard classifications of structurally similar pyridine derivatives are summarized below. It is prudent to assume that this compound may exhibit similar hazardous properties.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] | GHS06 | Danger |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | GHS07 | Warning |
| Serious Eye Irritation | Causes serious eye irritation. | GHS07 | Warning |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 | Warning |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), in a designated and compatible hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a container that is in good condition, leak-proof, and compatible with pyridine compounds. Whenever possible, use the original container.
-
Ensure the container is kept tightly closed except when adding waste.[2]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.
-
Indicate the date of waste generation and the name of the principal investigator or laboratory responsible.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal personnel with a copy of the Safety Data Sheet (SDS) for this compound if available, or information on its hazardous properties.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent that can dissolve this compound.
-
Collect the rinsate from all three rinses as hazardous waste and add it to your this compound waste stream.
-
-
Container Disposal:
-
After triple rinsing, the container may be disposed of according to your institution's procedures for decontaminated chemical containers. In some cases, this may allow for disposal as non-hazardous waste, but confirmation with your EHS office is essential.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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